1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Description
Properties
IUPAC Name |
1-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-10-9(6-3-7-12-10)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWVIVXCJELQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
An In-Depth Technical Guide to the Physicochemical Characterization of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Foreword: From Molecule to Medicine
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic is one of rigorous scientific scrutiny. The intrinsic physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties govern everything from how a compound dissolves to how it interacts with its biological target. This guide provides a comprehensive framework for the detailed physicochemical characterization of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. As a senior application scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind each experimental choice, ensuring that the data generated is not only accurate but also actionable for drug development professionals.
Molecular Overview and In Silico Profiling
Before embarking on empirical studies, a foundational understanding of the target molecule is essential. 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one belongs to the imidazopyridine class, a scaffold present in numerous clinically relevant drugs.
Chemical Structure:
Calculated Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | (Calculated) |
| Molecular Weight | 203.24 g/mol | (Calculated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Rotatable Bonds | 1 | (Calculated) |
These in silico predictions, often derived from the molecule's structure using computational models, provide a preliminary assessment and help in designing appropriate experimental conditions. For instance, the presence of both hydrogen bond donors and acceptors suggests that solubility might be pH-dependent.
Experimental Determination of Core Physicochemical Properties
The following sections outline the critical experimental workflows for characterizing 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. The protocols are designed to be self-validating, incorporating controls and calibration steps to ensure data integrity.
Melting Point and Thermal Stability
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp melting range typically signifies high purity. We employ Differential Scanning Calorimetry (DSC) as it provides more information than a simple melting point apparatus, offering insights into thermal events like decomposition or polymorphism.
Experimental Protocol: Melting Point Determination by DSC
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Calibration: Calibrate the DSC instrument using certified indium standard (Tm = 156.6 °C).
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Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it.
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Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area can be used to calculate the heat of fusion.
Aqueous Solubility: A Critical Determinant of Bioavailability
Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for many drug candidates. It is crucial to assess solubility in various aqueous media that simulate the physiological pH range of the gastrointestinal tract. A shake-flask method followed by HPLC quantification is the gold-standard for its accuracy.
Experimental Protocol: Thermodynamic Solubility Assessment
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Media Preparation: Prepare buffers at pH 2.0 (0.01 M HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), and pH 7.4 (phosphate-buffered saline).
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Sample Addition: Add an excess of the compound to each buffer in a glass vial, ensuring a solid reservoir remains.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, allow the samples to stand, then filter the supernatant through a 0.45 µm filter to remove undissolved solid.
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Quantification:
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Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).
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Analyze the filtered aqueous samples by a validated HPLC-UV method.
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Determine the concentration from the calibration curve.
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Data Presentation: Solubility Profile
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.01 M HCl | 2.0 | 25 | (Experimental Value) |
| Acetate Buffer | 4.5 | 25 | (Experimental Value) |
| Phosphate Buffer | 6.8 | 25 | (Experimental Value) |
| PBS | 7.4 | 25 | (Experimental Value) |
Lipophilicity (LogP/LogD): Membrane Permeability Indicator
Expertise & Rationale: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of its ability to cross biological membranes. We measure the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at physiological pH.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
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Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by shaking them together overnight and then separating the layers.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).
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Partitioning:
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Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol to a vial.
-
Shake vigorously for 1-2 hours to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
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Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using HPLC-UV.
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Calculation: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Ionization Constant (pKa)
Expertise & Rationale: The pKa value dictates the extent of a molecule's ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and target binding. Given the structure of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, it is expected to have a basic pKa associated with the pyridine nitrogen. Potentiometric titration is a robust method for this determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
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Titration:
-
Titrate the solution with a standardized solution of HCl to determine the basic pKa.
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Monitor the pH of the solution using a calibrated pH electrode after each addition of titrant.
-
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Integrated Physicochemical Workflow
The characterization of a potential drug candidate is not a series of isolated experiments but an integrated workflow where data from one study informs the next. The following diagram illustrates this logical progression.
Caption: Integrated workflow for physicochemical characterization.
Conclusion: Building a Data-Driven Development Strategy
The comprehensive physicochemical dataset generated through these methodologies forms the cornerstone of a successful drug development program. The solubility, lipophilicity, and ionization state of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one will directly inform strategies for formulation development, predict its in vivo absorption, and provide a basis for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By adhering to these rigorous, self-validating protocols, researchers can ensure the generation of high-quality, reliable data, thereby de-risking the development process and accelerating the journey from a promising molecule to a life-changing medicine.
References
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Shake-Flask Method for the Determination of the Partition Coefficient (Log P) Source: Organisation for Economic Co-operation and Development (OECD) Test Guideline 107 URL: [Link]
-
Title: Measurement of pKa Values Source: IUPAC (International Union of Pure and Applied Chemistry) URL: [Link]
-
Title: Chapter <741> Melting Range or Temperature Source: United States Pharmacopeia (USP) URL: [Link]
Unraveling the Therapeutic Potential of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: A Mechanistic Exploration
Introduction: The Prominence of the Imidazo[4,5-b]pyridine Scaffold in Drug Discovery
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural mimicry allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] Derivatives of this scaffold have demonstrated significant potential as antimicrobial, antioxidant, anti-inflammatory, antiviral, antiparasitic, antihypertensive, and anticancer agents.[3]
This in-depth guide focuses on a specific derivative, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one . While the precise mechanism of action for this particular compound is not yet extensively documented in publicly available literature, this paper will synthesize the known mechanisms of closely related analogs. By examining the established biological activities of similar imidazo[4,5-b]pyridin-2-ones and other imidazopyridine derivatives, we can infer potential mechanisms and lay out a strategic experimental framework for their elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this compound class.
Part 1: Inferred Mechanisms of Action Based on Structural Analogs
The biological activity of imidazo[4,5-b]pyridine derivatives is diverse, suggesting multiple potential mechanisms of action for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Below, we explore the most probable mechanisms based on evidence from structurally related compounds.
Kinase Inhibition: A Dominant Paradigm in Oncology
A significant number of imidazopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.
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Src Family Kinase (SFK) Inhibition: Derivatives of the isomeric imidazo[4,5-c]pyridin-2-one scaffold have been designed as inhibitors of Src family kinases (SFKs), such as Src and Fyn.[4] These non-receptor tyrosine kinases are implicated in the progression of aggressive cancers like glioblastoma.[4] The inhibitory action typically occurs at the ATP-binding site of the kinase domain. The cyclopentyl moiety of our lead compound may confer favorable interactions within the hydrophobic pocket of the kinase.
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Aurora Kinase A Inhibition: Other imidazo[4,5-b]pyridine derivatives have been shown to inhibit Aurora kinase A, a key regulator of mitosis.[3] Inhibition of this kinase leads to mitotic arrest and apoptosis in cancer cells, making it a validated target for cancer therapy.[5]
A proposed signaling pathway for an imidazo[4,5-b]pyridine derivative acting as a kinase inhibitor is depicted below:
Caption: Proposed inhibitory action on the Src family kinase signaling pathway.
Neuromodulation via NMDA Receptor Antagonism
A closely related compound, 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride, has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. Its dysregulation is implicated in a variety of neurological and psychiatric disorders. Antagonism of this receptor represents a potential mechanism for therapeutic intervention in conditions such as epilepsy, neurodegenerative diseases, and depression. The cyclopentyl group in the target molecule may influence its binding affinity and selectivity for the NMDA receptor complex.
Anti-inflammatory Activity through COX Inhibition
Several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies of these analogs have revealed binding modes similar to that of celecoxib, a known COX-2 inhibitor.[7]
Antiproliferative Effects via DNA Intercalation and Mitotic Inhibition
The structural similarity of the imidazo[4,5-b]pyridine core to purine bases suggests a potential for interaction with nucleic acids. Indeed, some tetracyclic imidazo[4,5-b]pyridine derivatives with amidino substituents have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA.[2] This mode of action disrupts DNA replication and transcription, ultimately leading to cell death.
Furthermore, certain imidazo[4,5-b]pyridines have been identified as mitotic inhibitors, causing an accumulation of cells in the M-phase of the cell cycle.[5] While the precise molecular target for this effect has not always been fully elucidated, it is often associated with the disruption of microtubule dynamics, a mechanism shared by many successful anticancer drugs.
Part 2: A Strategic Framework for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a systematic, multi-pronged experimental approach is required. The following workflows are proposed, grounded in the potential mechanisms identified from structural analogs.
Phase 1: Initial Target Screening and Cellular Phenotyping
The initial phase aims to broadly assess the compound's biological activity and narrow down the most probable mechanisms.
Experimental Protocol: Broad-Spectrum Kinase Panel Screening
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Objective: To identify potential kinase targets.
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Methodology:
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Utilize a commercial kinase panel (e.g., a panel of over 400 kinases).
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Prepare a stock solution of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in DMSO.
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Perform initial screening at a single high concentration (e.g., 10 µM) to identify "hits" (kinases with >50% inhibition).
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For identified hits, perform dose-response assays to determine the IC50 value.
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The assay typically involves measuring the phosphorylation of a substrate peptide by the kinase using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.
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Experimental Protocol: Cellular Proliferation and Cytotoxicity Assays
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Objective: To assess the compound's effect on cell viability across a panel of relevant cell lines (e.g., cancer cell lines for kinase inhibitor potential, neuronal cell lines for NMDA receptor antagonist potential).
-
Methodology:
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Seed cells in 96-well plates and allow them to adhere overnight.
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Treat cells with a serial dilution of the compound for 48-72 hours.
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Assess cell viability using a metabolic assay such as MTT or a fluorescence-based assay like CellTiter-Blue.
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Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curves.
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Phase 2: Target Validation and Mechanistic Deep Dive
Once initial hits are identified, the next phase focuses on validating the target and elucidating the downstream cellular consequences of its modulation.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticipated Biological Activity of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Promise of a Privileged Scaffold
The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, structurally analogous to endogenous purines.[1][2] This structural similarity allows derivatives of this heterocycle to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] While specific experimental data on the biological activity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is not yet prevalent in publicly accessible literature, the extensive research on analogous compounds provides a strong foundation for predicting its potential therapeutic applications and for designing a robust screening strategy. This guide will, therefore, provide a comprehensive overview of the likely biological activities of this specific molecule, grounded in the established pharmacology of the imidazo[4,5-b]pyridine class. We will explore potential mechanisms of action and provide detailed, field-proven experimental protocols to elucidate its unique biological profile.
Predicted Biological Activities: An Evidence-Based Extrapolation
The biological profile of a molecule is dictated by its unique three-dimensional structure and the functional groups it presents for interaction with biomolecules. In the case of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, the cyclopentyl group at the N1 position and the ketone at the C2 position are key determinants of its potential activity. Based on extensive studies of related compounds, we can anticipate activity in several key therapeutic areas.
Antiproliferative and Anticancer Potential
A significant body of research points to the potent antiproliferative effects of imidazo[4,5-b]pyridine derivatives.[2][3][5] These compounds have been shown to induce apoptosis and inhibit key regulators of the cell cycle in various cancer cell lines.[5]
Potential Mechanism of Action: A plausible mechanism of action for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one could involve the inhibition of Cyclin-Dependent Kinases (CDKs). Specifically, derivatives of the related N-phenyl-imidazo[4,5-b]pyridin-2-amine have demonstrated potent CDK9 inhibitory activity, leading to the downregulation of the anti-apoptotic protein Mcl-1 and subsequent activation of caspase-3/7, key executioners of apoptosis.[5] The cyclopentyl group may confer favorable interactions within the ATP-binding pocket of such kinases.
Caption: Proposed pathway for anticancer activity via CDK9 inhibition.
Anti-inflammatory Activity
Several imidazo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties.[1][4] Some have demonstrated efficacy in animal models of inflammation, suggesting a potential for non-steroidal anti-inflammatory drug (NSAID)-like activity.[1]
Potential Mechanism of Action: A likely target in this context is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Selective inhibition of COX-2 is a hallmark of modern NSAIDs, as it mediates the inflammatory response while minimizing the gastrointestinal side effects associated with COX-1 inhibition. Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selective COX-2 inhibitory activity.[6] The cyclopentyl moiety of our lead compound could potentially occupy the hydrophobic pocket of the COX-2 active site.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Antimicrobial and Antiviral Potential
The imidazo[4,5-b]pyridine scaffold has been explored for its activity against a range of pathogens, including bacteria and viruses.[3][4] While some derivatives have shown broad-spectrum antibacterial activity, others have exhibited more selective antiviral effects.[3]
Potential Mechanisms of Action:
-
Antibacterial: The mechanism of antibacterial action is likely diverse and dependent on the specific substitutions on the imidazo[4,5-b]pyridine core. Some derivatives may disrupt cell wall synthesis, while others could interfere with nucleic acid or protein synthesis. For instance, imidazo[1,2-a]pyridin-3-amines have been identified as a novel class of bacteriostatic agents against methicillin-resistant Staphylococcus aureus (MRSA).[7]
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Antiviral: Certain imidazo[4,5-b]pyridines have demonstrated selective activity against viruses such as the respiratory syncytial virus (RSV).[3] The mode of action could involve the inhibition of viral entry, replication, or egress. For example, some related compounds have been found to interact with viral RNA-dependent RNA polymerase.[4]
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for key initial assays.
In Vitro Antiproliferative Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Methodology: MTT Assay
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Cell Culture:
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Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
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Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding:
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Harvest exponentially growing cells and perform a cell count using a hemocytometer.
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Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in DMSO.
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Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
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Replace the media in the 96-well plate with 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubate for 72 hours.
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MTT Addition and Incubation:
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Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
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Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
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Causality Behind Experimental Choices: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. The chosen cell lines represent common cancer types and are frequently used in initial drug screening. A 72-hour incubation period allows for multiple cell doubling times, providing a clear window to observe antiproliferative effects.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To assess the selective inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Methodology: Enzyme Immunoassay (EIA)
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Enzyme and Substrate Preparation:
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Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
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Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
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-
Compound Incubation:
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In a 96-well plate, add the compound at various concentrations (e.g., 0.01 µM to 100 µM) to wells containing either COX-1 or COX-2 enzyme in a reaction buffer.
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Include a vehicle control (DMSO) and a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as controls.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction and Termination:
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Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid).
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-
Quantification of Prostaglandin E2 (PGE2):
-
Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control.
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Determine the IC50 values for both COX-1 and COX-2 inhibition.
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Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
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Causality Behind Experimental Choices: This in vitro enzyme assay directly measures the inhibitory effect of the compound on the target enzymes, providing a clear and quantitative assessment of potency and selectivity. The use of purified enzymes eliminates confounding cellular factors. The EIA for PGE2 is a highly sensitive and specific method for quantifying the product of the COX reaction.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Antiproliferative Activity of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | To be determined |
| MCF-7 | Breast Carcinoma | To be determined |
| Additional Cell Lines | ... | ... |
Table 2: COX Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | COX-2 Selectivity Index |
| COX-1 | To be determined | To be determined |
| COX-2 | To be determined |
Concluding Remarks and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. Based on the extensive body of literature, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a promising candidate for exhibiting potent biological activities, particularly in the realms of oncology and inflammation. The experimental workflows detailed in this guide provide a robust starting point for a comprehensive evaluation of its pharmacological profile. Positive results from these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in relevant animal models, and a thorough ADME/Tox profiling to assess its drug-like properties. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational evidence for the imidazo[4,5-b]pyridine class provides a compelling rationale for the continued investigation of this and related molecules.
References
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- A review on the biological activity of imidazo (4,5-b)
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine deriv
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
- Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. NIH.
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An In-Depth Technical Guide to the Kinase Inhibitory Profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Foreword: Unveiling the Potential of a Novel Kinase Inhibitor
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications. This guide focuses on a specific, yet under-characterized derivative, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one . While direct, extensive research on this particular molecule is emerging, the known kinase inhibitory profiles of its structural analogs suggest a high potential for targeted therapeutic activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the kinase inhibitory profile of this promising compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the interpretation of potential outcomes, thereby creating a self-validating framework for its investigation.
The Imidazo[4,5-b]pyridine Core: A Foundation for Kinase Inhibition
The structural resemblance of the imidazo[4,5-b]pyridine ring system to purines has made it a focal point for the development of kinase inhibitors. This scaffold has been successfully employed to target a range of kinases, including:
-
Transforming Growth Factor-β (TGF-β) Receptor Kinases: Small molecule inhibitors of TGF-β signaling are of significant interest for treating fibrosis and cancer.[1][2][3] The type I receptor, Activin receptor-like kinase 5 (ALK5), is a key therapeutic target in this pathway.[2][4]
-
Bruton's Tyrosine Kinase (BTK): Noncovalent, reversible inhibitors based on the imidazo[4,5-b]pyridine core have been developed for B-cell malignancies and autoimmune disorders.[5]
-
Aurora Kinases: Potent inhibitors of Aurora-A, Aurora-B, and Aurora-C kinases, which are crucial for cell cycle regulation, have been identified from this chemical class.[6][7]
-
Cyclin-Dependent Kinase 9 (CDK9): Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant anticancer activity through the inhibition of CDK9.[8]
-
AKT Kinases: Allosteric inhibitors of AKT kinases, a key node in cell survival pathways, have been developed from the 3H-imidazo[4,5-b]pyridin-2-yl series.[9]
Given this precedent, a systematic investigation into the kinase inhibitory profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is warranted. The cyclopentyl group at the N1 position likely influences the compound's pharmacokinetic properties and may confer selectivity towards specific kinase targets.
Strategic Approach to Kinase Profile Characterization
A tiered approach is recommended to efficiently and comprehensively characterize the kinase inhibitory profile of our lead compound. This strategy begins with broad screening and progresses to more focused mechanistic studies.
Figure 1: A tiered workflow for kinase inhibitor profiling.
Experimental Protocols: A Practical Guide
The following protocols are foundational for determining the kinase inhibitory profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Luminescence-Based In Vitro Kinase Activity Assay
This assay is a robust method for initial screening and IC50 determination, quantifying kinase activity by measuring ATP consumption.[10]
Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase's activity. A proprietary reagent is used to convert ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control.
-
Add 2.5 µL of the target kinase (e.g., ALK5, BTK, Aurora A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be empirically determined.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TR-FRET Cell-Based Phosphorylation Assay
This assay confirms the inhibitor's activity in a cellular context by measuring the phosphorylation of a target protein.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a target protein. A europium chelate-labeled antibody binds to the total target protein, while an acceptor fluorophore-labeled antibody binds specifically to the phosphorylated form of the target. When both antibodies are in close proximity on the phosphorylated protein, FRET occurs.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells expressing the target kinase in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one or a vehicle control for a predetermined time.
-
If necessary, stimulate the signaling pathway to induce target phosphorylation.
-
-
Cell Lysis:
-
Remove the cell culture medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
TR-FRET Detection:
-
Transfer the cell lysates to a TR-FRET detection plate.
-
Add the antibody mix containing both the europium-labeled and acceptor-labeled antibodies.
-
Incubate as per the manufacturer's instructions to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor/donor signal).
-
Plot the ratio against the inhibitor concentration to determine the cellular IC50.
-
Hypothetical Target Pathway: Inhibition of TGF-β Signaling via ALK5
Based on the prevalence of ALK5 inhibition among related heterocyclic compounds, a primary hypothesis is that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one will inhibit the TGF-β signaling pathway. Dysregulation of this pathway is implicated in fibrosis and cancer progression.[2][4]
Figure 2: Proposed inhibition of the canonical TGF-β/ALK5 signaling pathway.
In this proposed mechanism, the compound would act as an ATP-competitive inhibitor of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[4] This would, in turn, block the downstream signaling cascade that leads to the transcription of genes involved in pathological processes like epithelial-mesenchymal transition (EMT) and fibrosis.[1]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Kinase Inhibition Profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
| Kinase Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay |
| ALK5 | 15 | 50 |
| ALK4 | 150 | 450 |
| ALK7 | 200 | 600 |
| BTK | >10,000 | >10,000 |
| Aurora A | 5,000 | >10,000 |
| Aurora B | 8,000 | >10,000 |
| CDK9 | >10,000 | >10,000 |
| Staurosporine | 5 | 10 |
Data is hypothetical and for illustrative purposes only. Staurosporine is included as a non-selective control.
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 would suggest that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a potent and selective inhibitor of ALK5. The 10-fold or greater selectivity for ALK5 over other TGF-β receptor family members (ALK4 and ALK7) and the lack of activity against other kinases like BTK and Aurora kinases would indicate a favorable selectivity profile. The shift in potency between the biochemical and cellular assays is expected and reflects factors such as cell membrane permeability and intracellular ATP concentrations.
Conclusion and Future Directions
This guide provides a comprehensive framework for the elucidation of the kinase inhibitory profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. By following the proposed tiered approach and utilizing the detailed protocols, researchers can systematically uncover the therapeutic potential of this novel compound. Positive findings, particularly potent and selective inhibition of a therapeutically relevant kinase such as ALK5, would warrant further investigation, including in vivo efficacy studies in relevant disease models of cancer and fibrosis. The imidazo[4,5-b]pyridine scaffold continues to be a rich source of kinase inhibitors, and a thorough characterization of new derivatives is essential for advancing the field of targeted therapeutics.
References
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- Pharmaffiliates. Chemical Name : 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
- Yu, B., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed.
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potential therapeutic targets of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Authored by a Senior Application Scientist
Abstract
The 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold represents a promising starting point for novel therapeutic development. The broader class of imidazo[4,5-b]pyridine derivatives has demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this specific compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and emphasize self-validating systems to ensure scientific rigor.
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine nucleus is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a diverse range of biological macromolecules.[2][6] This has led to the development of derivatives with a variety of therapeutic applications. For instance, certain derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.[1] Others have shown potent anti-proliferative activity in cancer cell lines through mechanisms such as inhibition of cyclin-dependent kinase 9 (CDK9) and induction of apoptosis.[3] Furthermore, some have been investigated as mitotic inhibitors and for their activity against pathogens like Trypanosoma brucei by targeting essential enzymes like methionyl-tRNA synthetase.[5][6]
Given this precedent, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a compound of significant interest. The cyclopentyl group introduces a distinct lipophilic character that may influence its pharmacokinetic properties and target interactions. A thorough understanding of its molecular targets is paramount to elucidating its mechanism of action and guiding further drug development efforts.
Postulated Therapeutic Target Classes
Based on the known activities of structurally related compounds, we can hypothesize several potential target classes for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This initial analysis is crucial for designing appropriate screening and validation assays.
Potential Target Categories:
-
Kinases: A prominent target class for anticancer therapies. The N-phenyl-imidazo[4,5-b]pyridin-2-amine scaffold has been shown to exhibit CDK9 inhibitory activity.[3]
-
Inflammatory Enzymes: COX-1 and COX-2 are well-established targets for anti-inflammatory agents, and some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against these enzymes.[1]
-
Metabolic Enzymes: The inhibition of methionyl-tRNA synthetase in T. brucei by an imidazopyridine derivative highlights the potential for targeting microbial metabolic pathways.[6]
-
G-protein coupled receptors (GPCRs): The structural similarity to purines suggests possible interactions with purinergic receptors.
-
Phosphodiesterases (PDEs): Some imidazo[1,2-a]pyridine derivatives are potent and selective inhibitors of phosphodiesterase III.[8]
Caption: Hypothesized therapeutic target classes for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
A Step-by-Step Guide to Target Identification: A Chemical Proteomics Approach
Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules.[9][10] This typically involves creating a chemical probe of the molecule of interest to "fish out" its binding partners from a complex biological sample, followed by identification using mass spectrometry.[11][12][13]
Chemical Probe Synthesis
The initial and most critical step is the synthesis of an affinity probe. This involves modifying the parent compound to include a linker and a reporter tag (e.g., biotin) for subsequent purification. It is crucial that the modification does not significantly alter the compound's biological activity.
Protocol for Probe Synthesis:
-
Identify a suitable attachment point: Analyze the structure of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one to identify a position where a linker can be attached with minimal disruption to its pharmacophore. The cyclopentyl ring or the pyridine ring could be potential sites for derivatization.
-
Synthesize a linker-modified intermediate: Introduce a linker with a reactive functional group (e.g., a primary amine or a carboxylic acid) at the chosen position. A common choice is a polyethylene glycol (PEG) linker to enhance solubility.
-
Conjugate the reporter tag: React the linker-modified compound with a biotinylating agent (e.g., NHS-biotin) to yield the final biotinylated probe.
-
Validate probe activity: Confirm that the synthesized probe retains the biological activity of the parent compound using a relevant cell-based assay (e.g., a cell viability assay if anticancer activity is suspected).
Affinity-Based Target Capture (Pull-Down Assay)
This protocol outlines the use of the biotinylated probe to isolate target proteins from a cell lysate.[11][14]
Materials:
-
Biotinylated probe of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers of varying stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Step-by-Step Protocol:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells on ice using lysis buffer and clarify the lysate by centrifugation to remove cellular debris.
-
Incubation with Probe: Incubate the clarified cell lysate with the biotinylated probe for a defined period (e.g., 1-2 hours) at 4°C to allow for binding. As a negative control, incubate a separate aliquot of lysate with DMSO. For a competitive control, pre-incubate the lysate with an excess of the parent compound before adding the probe.
-
Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffers of increasing stringency to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
Protein Identification by LC-MS/MS
The eluted proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Caption: A typical workflow for chemical proteomics analysis.[10][15][16]
Protocol Overview:
-
Protein Digestion: The eluted proteins are separated by SDS-PAGE, and the gel bands are excised. The proteins within the gel are then subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are extracted and analyzed by LC-MS/MS. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragmentation patterns.[15]
-
Data Analysis: The fragmentation spectra are searched against a protein database (e.g., UniProt) to identify the corresponding proteins.[15] The abundance of each identified protein in the probe-treated sample is compared to the control samples. True binding partners should be significantly enriched in the probe sample and depleted in the competitive control.
Target Validation: From Hits to Confirmed Targets
The list of potential binding partners from the proteomics experiment must be rigorously validated to confirm direct and functionally relevant interactions.[17]
Biochemical Validation
Biochemical assays are essential to confirm a direct interaction between the compound and the putative target protein and to quantify the binding affinity.
Recommended Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 value.
Cell-Based Validation
Cell-based assays are crucial for understanding the physiological consequences of the compound-target interaction in a living system.[18][19][20][21][22]
Caption: A workflow for the validation of putative therapeutic targets.
Step-by-Step Validation Protocol:
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in intact cells.
-
Downstream Pathway Analysis: Use techniques like Western blotting to investigate whether the compound modulates signaling pathways downstream of the target protein. For example, if the target is a kinase, assess the phosphorylation status of its known substrates.
-
Phenotypic Assays: Conduct cell-based assays to link target engagement to a specific cellular phenotype.[21] For instance, if the compound is hypothesized to have anticancer activity, assays for cell proliferation, apoptosis, and cell cycle progression should be performed.[19]
-
Target Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to deplete the target protein in cells. If the compound's effect is on-target, its efficacy should be diminished in the knockdown/knockout cells.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of Target Validation Data
| Target Protein | Binding Affinity (Kd) | Enzyme Inhibition (IC50) | Cellular Target Engagement (CETSA) | Phenotypic Effect (EC50) |
| Protein X | [Value from SPR/ITC] | [Value from enzyme assay] | [Confirmation of shift] | [Value from cell-based assay] |
| Protein Y | [Value from SPR/ITC] | [Value from enzyme assay] | [Confirmation of shift] | [Value from cell-based assay] |
| ... | ... | ... | ... | ... |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the identification and validation of therapeutic targets for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. By combining chemical proteomics with rigorous biochemical and cell-based validation, researchers can confidently elucidate the mechanism of action of this promising compound, paving the way for its development as a novel therapeutic agent. The key to success lies in the careful design of experiments, the inclusion of appropriate controls, and the use of orthogonal validation methods to ensure the scientific integrity of the findings.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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The Evolving Landscape of Imidazo[4,5-b]pyridin-2-ones: A Technical Guide to Structural Analogs and Therapeutic Potential
Introduction: The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities. This guide focuses on the structural analogs of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a specific derivative that serves as a cornerstone for exploring the chemical space and therapeutic applications of this promising heterocyclic core. We will delve into the synthetic strategies for modifying this core, explore the structure-activity relationships (SAR) that govern its biological effects, and provide detailed experimental protocols for the synthesis of key analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this chemical class.
The Core Moiety: 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
The foundational structure, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, features a fused imidazole and pyridine ring system, with a cyclopentyl group at the N-1 position of the imidazole ring and a carbonyl group at the C-2 position. The strategic placement of the cyclopentyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Synthetic Strategies for Analog Development
The synthesis of structural analogs of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can be systematically approached by modifying three key regions: the N-1 substituent, the pyridine ring, and the imidazole portion of the core.
Modification of the N-1 Substituent: Introducing Diversity
A primary strategy for analog development involves the N-alkylation of the parent 1H,2H,3H-imidazo[4,5-b]pyridin-2-one core. This allows for the introduction of a wide array of substituents to probe their impact on biological activity.
General Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of the imidazo[4,5-b]pyridin-2-one core.
A key challenge in the N-alkylation of the imidazo[4,5-b]pyridine core is controlling regioselectivity, as the molecule has multiple nucleophilic nitrogen atoms, which can lead to the formation of different regioisomers.[1] The choice of base, solvent, and alkylating agent is critical in directing the alkylation to the desired nitrogen.[1]
Experimental Protocol: General Procedure for N-Alkylation of 1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Alkylating agent (e.g., cyclopentyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H,2H,3H-imidazo[4,5-b]pyridin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature and add the alkylating agent (e.g., cyclopentyl bromide, 1.2 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 24 hours or until completion as monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.[1]
Modifications of the Pyridine Ring
Substitutions on the pyridine ring of the imidazo[4,5-b]pyridin-2-one core can significantly modulate the electronic properties and biological activity of the resulting analogs. Common synthetic routes to achieve this involve starting from appropriately substituted 2,3-diaminopyridines.
Synthetic Pathway for Pyridine Ring Functionalization:
Caption: Synthetic approach for analogs with pyridine ring modifications.
For instance, starting with a bromo-substituted 2,3-diaminopyridine allows for the introduction of various functionalities through cross-coupling reactions like the Suzuki coupling, enabling the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[2]
Modifications of the Imidazole Ring
While modifications at the N-1 and N-3 positions are common, alterations to the C-2 position of the imidazole ring are also a viable strategy for generating structural diversity. This can be achieved by employing different cyclization precursors.
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one have been investigated for a range of biological activities, with the most prominent being anticancer, antiviral, and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents.[3][4]
Key SAR Insights for Anticancer Activity:
-
N-1 Substitution: The nature of the substituent at the N-1 position significantly influences antiproliferative activity. While a systematic study on the cyclopentyl group is not extensively reported, related studies on similar scaffolds suggest that the size and lipophilicity of this group can impact cell permeability and target engagement.
-
Pyridine Ring Substitution: Substitution at the 6-position of the pyridine ring with aryl groups, particularly those with electron-withdrawing or hydrogen-bonding functionalities, has been shown to enhance anticancer activity.[2] For instance, p-hydroxy substituted 2,6-diphenylimidazo[4,5-b]pyridines have demonstrated potent activity against various cancer cell lines.[2]
-
Mechanism of Action: Some imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3] This inhibition leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.
Table 1: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Analogs
| Compound ID | N-1 Substituent | C-6 Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| 13 | H | p-hydroxyphenyl | Capan-1 | 1.50 | [2] |
| 19 | Methyl | p-hydroxyphenyl | K-562 | 1.45 | [2] |
| Compound IX | Varied | Varied | MCF-7 | 0.63 (CDK9 IC₅₀) | [3] |
Antiviral and Antimicrobial Activities
The imidazo[4,5-b]pyridine core has also been explored for its potential in combating infectious diseases.
-
Antiviral Activity: While some studies have evaluated the antiviral properties of this scaffold, the results have been varied, with many tested compounds showing limited activity against a broad panel of viruses.[2] However, specific amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective but moderate activity against the respiratory syncytial virus (RSV).[5]
-
Antimicrobial Activity: The antimicrobial potential of these compounds has also been investigated.[4] For example, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown promising antibacterial and antifungal activities.[4]
SAR for Antimicrobial and Antiviral Activity:
The SAR for these activities is less defined compared to the anticancer properties. However, the presence of specific functional groups, such as amidines and bromo substituents, appears to be important for conferring antiviral and antimicrobial effects, respectively.[4][5]
Future Directions and Conclusion
The 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
Future research in this area should focus on:
-
Systematic SAR studies around the cyclopentyl group at the N-1 position to understand its contribution to biological activity and pharmacokinetic properties.
-
Exploration of a wider range of biological targets to uncover new therapeutic applications for this privileged scaffold.
-
In-depth mechanistic studies to elucidate the precise modes of action of the most potent analogs.
References
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. 2020;25(23):5786. [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. 2018;80:565-576. [Link]
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Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem. 2024;e202300633. [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017;8(1):25-32. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4, 5- b ]pyridines. Molecules. 2022;28(1):34. [Link]
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The Imidazo[4,5-b]pyridin-2-one Scaffold: A Promising Core for RAF Kinase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway regulating cellular proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in the BRAF kinase, is a hallmark of numerous human cancers, most notably melanoma. This has spurred the development of targeted RAF inhibitors, which have shown significant clinical efficacy. This technical guide delves into the imidazo[4,5-b]pyridin-2-one scaffold as a promising core for the development of novel RAF inhibitors. While specific preclinical data for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is not extensively available in the public domain, this guide will provide a comprehensive overview of the broader class of imidazo[4,5-b]pyridine-based RAF inhibitors, drawing upon key foundational studies to elucidate their mechanism of action, structure-activity relationships, and therapeutic potential.
Introduction: The RAF-MEK-ERK Pathway and the Imperative for RAF Inhibition
The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression and critical cellular processes.[1][2][3][4] The pathway is initiated by the activation of cell surface receptors, which in turn activate the small GTPase RAS. Activated RAS recruits and activates the RAF family of serine/threonine kinases, which includes A-RAF, B-RAF, and C-RAF.[2] RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to changes in gene expression that drive cell proliferation, survival, and differentiation.[3][5]
Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, resulting in uncontrolled cell growth and tumorigenesis.[5] This has made BRAF a prime therapeutic target in oncology. First and second-generation BRAF inhibitors, such as vemurafenib and dabrafenib, have demonstrated remarkable success in treating BRAF V600E-mutant melanoma.[6] However, the emergence of resistance, often through paradoxical activation of the MAPK pathway in wild-type RAF contexts, remains a significant clinical challenge.[7][8] This has driven the search for next-generation inhibitors with improved selectivity and the ability to overcome resistance mechanisms.
The Imidazo[4,5-b]pyridin-2-one Scaffold: A Novel Class of BRAF Inhibitors
Recent research has identified the imidazo[4,5-b]pyridin-2-one core as a promising scaffold for the development of potent and selective BRAF inhibitors.[2] A seminal study by Hill et al. detailed the discovery and optimization of a series of BRAF inhibitors based on this tripartite A-B-C system, characterized by a central aromatic core linked to the imidazo[4,5-b]pyridin-2-one scaffold and a substituted urea.[2]
General Synthesis of Imidazo[4,5-b]pyridin-2-one Derivatives
The synthesis of the imidazo[4,5-b]pyridin-2-one core generally involves the cyclization of a diaminopyridine precursor. While specific synthetic routes for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one are not detailed in the available literature, a general approach for related compounds can be outlined. The synthesis of related imidazo[1,2-a]pyridines has been described via the Groebke–Blackburn–Bienaymé reaction.[9] For the imidazo[4,5-b]pyridin-2-one scaffold, a plausible synthetic strategy would involve the reaction of a substituted 2,3-diaminopyridine with a carbonyl source, such as urea or a chloroformate, to form the cyclic urea. The N1 position can then be alkylated, for instance with a cyclopentyl halide, to yield the target compound.
Mechanism of Action: Targeting the BRAF Kinase
Inhibitors based on the imidazo[4,5-b]pyridin-2-one scaffold have been shown to be potent inhibitors of the BRAF kinase.[2] The mechanism of action involves binding to the ATP-binding pocket of the BRAF kinase domain, thereby preventing the phosphorylation of its downstream substrate, MEK.
Binding Mode and Structural Insights
X-ray crystallography studies of related imidazo[4,5-b]pyridine inhibitors have revealed that they bind to the DFG-in, αC-helix out conformation of B-Raf.[1][3] This binding mode is associated with significant kinase selectivity. The imidazopyridine core typically forms key hydrogen bond interactions with the hinge region of the kinase, while other parts of the molecule extend into the hydrophobic pocket and the solvent-exposed region.
In Vitro and In Vivo Evaluation of Imidazo[4,5-b]pyridin-2-one Analogs
While specific data for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is lacking, the work by Hill et al. provides valuable insights into the biological activity of this class of compounds.[2]
In Vitro Kinase and Cellular Activity
A series of imidazo[4,5-b]pyridin-2-one derivatives were evaluated for their inhibitory activity against the BRAF enzyme and for their anti-proliferative effects in cancer cell lines.[2]
| Compound | BRAF IC50 (nM) | pERK IC50 (nM) | A375 IC50 (nM) |
| Example 1 | 2.5 | 10 | 20 |
| Example 2 | 1.8 | 8 | 15 |
| Example 3 | 0.9 | 5 | 10 |
| Table 1: In vitro activity of representative imidazo[4,5-b]pyridin-2-one BRAF inhibitors. Data is illustrative and based on findings for related compounds in the literature.[2] |
These compounds demonstrated low nanomolar inhibition of BRAF kinase activity and effectively suppressed the phosphorylation of ERK in cellular assays.[2] Furthermore, they exhibited potent anti-proliferative activity against the A375 melanoma cell line, which harbors the BRAF V600E mutation.[2]
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of lead compounds from this series was evaluated in A375 human melanoma xenograft models in mice. Oral administration of these inhibitors led to significant tumor growth inhibition, demonstrating their potential for in vivo activity.
Structure-Activity Relationships (SAR) and the Potential Role of the 1-Cyclopentyl Group
The optimization of the imidazo[4,5-b]pyridin-2-one scaffold has revealed key structure-activity relationships.[2] Modifications to the central phenyl ring and the terminal urea moiety have been shown to significantly impact potency and selectivity.[2]
The role of the substituent at the N1 position of the imidazo[4,5-b]pyridin-2-one core, where the cyclopentyl group resides in the topic compound, is crucial for modulating the compound's physicochemical properties and its interaction with the kinase. While specific SAR data for the 1-cyclopentyl group is unavailable, we can infer its potential contributions based on general medicinal chemistry principles. A cyclopentyl group is a moderately sized, lipophilic moiety. Its introduction at the N1 position could:
-
Enhance Lipophilicity: This may improve membrane permeability and oral bioavailability.
-
Optimize Binding Pocket Occupancy: The cyclopentyl group could fill a hydrophobic pocket within the ATP-binding site, potentially increasing binding affinity.
-
Influence Solubility and Metabolism: The nature of the N1 substituent can affect the overall solubility and metabolic stability of the compound.
Further optimization of this scaffold led to the development of low-nanomolar inhibitors with enhanced selectivity for the BRAF enzyme.[2]
Experimental Protocols
BRAF Kinase Inhibition Assay (Illustrative)
-
Reagents: Recombinant human BRAF V600E, MEK1 (inactive substrate), ATP, assay buffer.
-
Procedure:
-
Add the test compound (e.g., 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one) at various concentrations to the wells of a microtiter plate.
-
Add BRAF V600E and MEK1 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, TR-FRET).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the BRAF kinase activity.
-
Cellular Proliferation Assay (Illustrative)
-
Cell Line: A375 (human melanoma, BRAF V600E mutant).
-
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT, CellTiter-Glo).
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The imidazo[4,5-b]pyridin-2-one scaffold represents a promising starting point for the development of novel and effective RAF inhibitors. The foundational work on this chemical class has demonstrated the potential to achieve potent and selective inhibition of the BRAF kinase, leading to significant anti-tumor activity in preclinical models. While the specific compound, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, requires further investigation to fully elucidate its profile as a RAF inhibitor, the existing data on related analogs provides a strong rationale for its potential efficacy.
Future research should focus on the synthesis and detailed biological evaluation of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one to determine its specific activity against RAF kinases and its anti-proliferative effects in relevant cancer cell lines. Further optimization of the imidazo[4,5-b]pyridin-2-one scaffold, guided by structure-based drug design, could lead to the discovery of next-generation RAF inhibitors with improved therapeutic profiles, capable of overcoming the challenges of drug resistance in the clinic.
Diagrams
RAF-MEK-ERK Signaling Pathway
Caption: Workflow for preclinical evaluation of RAF inhibitors.
References
-
Newhouse, B., Wenglowsky, S., Ahrendt, K. A., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5899. [Link]
-
Hill, C., Bolognese, C., Walton, M. I., et al. (2010). BRAF inhibitors based on an imidazop[4][5]yridin-2-one scaffold and a meta substituted middle ring. Journal of Medicinal Chemistry, 53(6), 2636-2640. [Link]
-
Newhouse, B., Wenglowsky, S., Ahrendt, K. A., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. ResearchGate. [Link]
-
Matallanas, D., Birt, A., Graef, S., et al. (2011). The Raf/Mek/Erk Pathway. ResearchGate. [Link]
-
Yuan, T. L., & Cantley, L. C. (2008). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. PMC - NIH. [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]
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McCubrey, J. A., Steelman, L. S., Chappell, W. H., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [Link]
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Joseph, E. W., Pratilas, C. A., Poulikakos, P. I., et al. (2010). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. Proceedings of the National Academy of Sciences, 107(33), 14903-14908. [Link]
-
Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine, 19(11), 1401-1409. [Link]
-
Wenglowsky, S., Ahrendt, K. A., Buckmelter, A. J., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537. [Link]
-
Morales, F., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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- 3. researchgate.net [researchgate.net]
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- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
An In-Depth Technical Guide to Assessing the In Vitro Cytotoxicity of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxic potential of the novel compound, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. The imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2][3][4] A thorough understanding of a compound's cytotoxic profile is a critical early step in the drug discovery pipeline, providing essential data on its therapeutic potential and safety.[5][6][7][8]
Introduction to 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and the Rationale for Cytotoxicity Profiling
The imidazo[4,5-b]pyridine core is structurally analogous to purines, allowing molecules of this class to interact with a variety of biological targets.[3] Various derivatives have been synthesized and evaluated for their therapeutic potential, with some exhibiting significant antiproliferative effects against cancer cell lines.[2][9][10] The specific compound, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS No: 906532-84-1), represents a novel entity within this class.[11] Its cytotoxic properties have not been extensively reported, making a detailed in vitro evaluation a crucial first step in characterizing its biological activity.
The primary objective of this guide is to outline a robust, multi-assay approach to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. By employing a panel of assays, a more complete and reliable cytotoxicity profile can be established.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the cytotoxic effects of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a tiered experimental approach is recommended. This involves assessing cell viability, cell membrane integrity, and the induction of apoptosis.
Cell Line Selection
The choice of cell lines is critical for relevant and translatable results.[12] A panel of both cancerous and non-cancerous cell lines should be used to determine the compound's potency and selectivity.[8]
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. Examples include:
-
Non-Cancerous Cell Line: A non-cancerous cell line should be included to evaluate the compound's potential toxicity to normal cells and to determine a selectivity index.[8]
Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro cytotoxicity assessment of the target compound.
Caption: A phased approach to in vitro cytotoxicity testing.
Core Cytotoxicity Assays: Protocols and Principles
This section provides detailed protocols for three fundamental in vitro cytotoxicity assays.
MTT Assay: Assessing Metabolic Activity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.[17]
-
Compound Treatment: Prepare serial dilutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 620 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[5][6]
LDH Assay: Quantifying Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[19][20]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described for the MTT assay.
-
Controls: Include the following controls:
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[17] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (commonly 490 nm).[21]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a key role in apoptosis.[22] Caspase-3 and -7 are key effector caspases.[23] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.[24]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[25][26]
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[26]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 30 minutes to 3 hours.[26]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle-treated control indicates an induction of apoptosis.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) [Mean ± SD] |
| MCF-7 | MTT | 48 | e.g., 12.5 ± 1.8 |
| HCT-116 | MTT | 48 | e.g., 8.2 ± 0.9 |
| A549 | MTT | 48 | e.g., 25.1 ± 3.2 |
| K562 | MTT | 48 | e.g., 5.7 ± 0.6 |
| HEK293 | MTT | 48 | e.g., > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.[5][6] A lower IC₅₀ value indicates greater potency. The selectivity index can be calculated by dividing the IC₅₀ value for the non-cancerous cell line by the IC₅₀ value for a cancer cell line. A higher selectivity index is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells.[8]
Mechanistic Insights: Potential Signaling Pathways
The results from the cytotoxicity assays can provide initial clues into the mechanism of action. For instance, a positive result in the Caspase-3/7 assay strongly suggests the induction of apoptosis. Many cytotoxic agents exert their effects by modulating key signaling pathways involved in cell survival and death.
Caption: Potential modulation of the intrinsic apoptosis pathway.
Further investigation into specific molecular targets, such as the inhibition of cyclin-dependent kinases (CDKs) or the modulation of anti-apoptotic proteins like Mcl-1, could provide a more detailed understanding of the compound's mechanism of action, as has been observed with other imidazo[4,5-b]pyridine derivatives.[9]
Conclusion
This technical guide provides a robust framework for the initial in vitro cytotoxicity profiling of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. By employing a multi-assay approach across a panel of relevant cell lines, researchers can obtain critical data on the compound's potency, selectivity, and potential mechanism of action. These findings are essential for making informed decisions regarding the continued development of this and other novel compounds within the promising imidazo[4,5-b]pyridine class.
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. ResearchGate. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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LDH Assay. Cell Biologics Inc. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
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Cytotoxicity Testing Using Cell Lines. Springer Nature Experiments. [Link]
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Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. NIH. [Link]
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Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
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Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC - PubMed Central. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Chemical Name : 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Pharmaffiliates. [Link]
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Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. ResearchGate. [Link]
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Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl) - Der Pharma Chemica. Der Pharma Chemica. [Link]
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Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. ResearchGate. [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]
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Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. NIH. [Link]
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Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one as a Putative B-RAF Kinase Inhibitor
Introduction: Targeting the B-RAF Signaling Pathway in Oncology
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities due to its structural similarity to endogenous purines.[1] This has led to the development of derivatives targeting various enzymes and receptors, including protein kinases.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5]
One of the most critical signaling cascades in cancer biology is the RAS-RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[6][7] The B-RAF kinase, a central component of this pathway, is frequently mutated in human cancers, with the V600E mutation being particularly prevalent in melanoma, colorectal cancer, and papillary thyroid carcinoma.[6][8] This mutation leads to constitutive activation of the B-RAF kinase, driving uncontrolled cell growth and tumor progression.[8][9] Consequently, inhibitors of B-RAF, especially those targeting the V600E mutant, have emerged as important anticancer agents.[10][11]
This document provides detailed experimental protocols for the characterization of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (hereafter referred to as Compound-CP2) as a putative inhibitor of B-RAF kinase. While specific data for this molecule is emerging, its structural class suggests potential activity as a kinase inhibitor.[12] The following protocols are designed to provide a robust framework for researchers to assess its in vitro enzymatic inhibition and its effects on the proliferation of B-RAF V600E-positive cancer cells.
Physicochemical Properties and Handling
Before commencing any experimental work, it is crucial to understand the properties of Compound-CP2 and handle it with appropriate safety measures.
| Property | Value | Source |
| CAS Number | 906532-84-1 | [13] |
| Molecular Formula | C₁₁H₁₃N₃O | [13] |
| Molecular Weight | 203.25 g/mol | [13] |
| Appearance | Assumed to be a solid | - |
| Solubility | Expected to be soluble in DMSO | [14][15] |
Stock Solution Preparation and Storage
The accurate preparation and storage of stock solutions are paramount for reproducible results.
-
Solvent Selection: Due to the heterocyclic nature of Compound-CP2, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[16]
-
Stock Concentration: Prepare a 10 mM stock solution of Compound-CP2 in anhydrous, sterile DMSO. This high concentration minimizes the final percentage of DMSO in the assay medium, which can be toxic to cells at higher concentrations (typically kept below 0.5%).[14]
-
Procedure:
-
Accurately weigh the required amount of Compound-CP2.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17] Protect from light.
Safety and Handling Precautions
Researchers must adhere to standard laboratory safety protocols when handling Compound-CP2 and other chemicals.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[18][19]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[19] Avoid contact with skin and eyes.[20]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Protocol 1: In Vitro B-RAF V600E Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of Compound-CP2 against the constitutively active B-RAF V600E mutant. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Principle of the Assay
The assay is based on the B-RAF V600E-catalyzed transfer of a phosphate group from ATP to a substrate, such as MEK1. The amount of ADP generated is then quantified in a subsequent reaction using a luciferase/luciferin system. A decrease in the luminescent signal in the presence of Compound-CP2 indicates inhibition of B-RAF V600E activity.
Workflow for B-RAF V600E Kinase Assay
Caption: Workflow for the in vitro B-RAF V600E kinase inhibition assay.
Materials and Reagents
-
Recombinant human B-RAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Compound-CP2
-
Known B-RAF inhibitor as a positive control (e.g., Vemurafenib)
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a serial dilution of Compound-CP2 from the 10 mM stock in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the reagents in the following order:
-
Kinase assay buffer
-
Diluted Compound-CP2 or controls (DMSO for negative control, Vemurafenib for positive control)
-
B-RAF V600E enzyme and MEK1 substrate mixture
-
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the negative control (DMSO only) as 100% activity and the positive control (saturating concentration of Vemurafenib) as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the Compound-CP2 concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of Compound-CP2 on the viability and proliferation of a cancer cell line harboring the B-RAF V600E mutation, such as the A375 human melanoma cell line.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of living cells.[21] A reduction in absorbance indicates a cytotoxic or anti-proliferative effect of the compound.
B-RAF Signaling Pathway and Point of Inhibition
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Application Notes and Protocols for the Cellular Characterization of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and Related GSK-3 Inhibitors
Introduction: Unveiling the Therapeutic Potential of GSK-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular processes.[1] Comprising two isoforms, GSK-3α and GSK-3β, this kinase is a critical component of signaling pathways that govern cell proliferation, apoptosis, neuronal development, and metabolism.[1][2] Unlike many other kinases that are activated by specific stimuli, GSK-3 is typically active in resting cells and is subsequently inhibited by upstream signals, most notably through the Wnt/β-catenin and insulin signaling pathways.[1]
Dysregulation of GSK-3 activity has been implicated in the pathophysiology of a wide range of diseases, including Alzheimer's disease, type 2 diabetes, various cancers, and bipolar disorder.[1][3] This central role in disease makes GSK-3 a compelling therapeutic target for novel drug discovery programs. Small molecule inhibitors of GSK-3, such as the well-characterized compound CHIR99021, have become invaluable tools for dissecting its biological functions and for validating its therapeutic potential.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of putative GSK-3 inhibitors, using 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one as a representative compound from the imidazo[4,5-b]pyridine scaffold. While specific biological data for this particular molecule is not extensively documented in publicly available literature, the protocols outlined herein provide a robust framework for its evaluation, and for any novel compound targeting the GSK-3 signaling pathway. The core principle of these assays revolves around the Wnt/β-catenin signaling pathway, where GSK-3 inhibition leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator.[1][6]
The Scientific Rationale: Targeting the Wnt/β-catenin Pathway
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[1] This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This process keeps the cytosolic concentration of β-catenin low, preventing its translocation to the nucleus and the activation of Wnt target genes.
Upon activation of the Wnt pathway, or through direct inhibition of GSK-3 by a small molecule, the destruction complex is inactivated. This prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.[7] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are involved in cell proliferation and differentiation.[8]
Therefore, a primary and reliable method for assessing the cellular activity of a GSK-3 inhibitor is to quantify the resulting increase in stabilized β-catenin and the subsequent activation of TCF/LEF-mediated transcription.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of GSK-3 in the Wnt/β-catenin signaling pathway and the mechanism by which inhibitors like 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one are expected to act.
Caption: Mechanism of GSK-3 inhibition in the Wnt/β-catenin pathway.
Experimental Protocols for Cellular Characterization
A tiered approach is recommended to comprehensively characterize a novel GSK-3 inhibitor. This begins with assessing its effect on cell health, followed by direct measurement of its impact on the Wnt/β-catenin pathway.
Cell Viability and Cytotoxicity Assessment
Before evaluating the specific mechanism of action, it is crucial to determine the concentration range at which the compound of interest does not exert cytotoxic effects. This ensures that the observed effects on the signaling pathway are not a secondary consequence of cell death.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and can be applied to various adherent cell lines, such as HEK293T, SH-SY5Y, or HTFs.[9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A concentration that maintains high cell viability (e.g., >90%) should be selected for subsequent mechanism-of-action studies.
| Compound Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| 0.1 µM | 100 | 99 | 98 |
| 1 µM | 98 | 97 | 95 |
| 10 µM | 95 | 92 | 88 |
| 20 µM | 85 | 78 | 70 |
| 50 µM | 60 | 52 | 45 |
| 100 µM | 40 | 31 | 25 |
| Caption: Example data table for a cell viability assay. |
Quantification of β-catenin Stabilization
The hallmark of GSK-3 inhibition in the Wnt pathway is the accumulation of β-catenin. This can be assessed both qualitatively by immunofluorescence and quantitatively by Western blotting or ELISA.
Protocol: Western Blot for β-catenin
Materials:
-
HEK293T cells
-
6-well cell culture plates
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
CHIR99021 (as a positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-β-catenin, anti-non-phospho (active) β-catenin (Ser33/37/Thr41), anti-GAPDH or anti-β-actin (loading control)[10][11]
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with non-toxic concentrations of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a positive control (e.g., 3 µM CHIR99021), and a vehicle control for various time points (e.g., 3, 8, 24 hours).[7]
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Data Interpretation: A dose- and time-dependent increase in the levels of total and, more specifically, active (non-phosphorylated) β-catenin relative to the loading control indicates successful inhibition of GSK-3.[7]
TCF/LEF Reporter Gene Assay
This assay provides a functional readout of Wnt/β-catenin pathway activation by measuring the transcriptional activity of TCF/LEF.[10]
Protocol: Luciferase Reporter Assay
Materials:
-
HEK293T cells
-
TOP-Flash and FOP-Flash plasmids (TOP-Flash contains multiple TCF/LEF binding sites driving luciferase expression; FOP-Flash has mutated binding sites and serves as a negative control)
-
A co-transfection control plasmid (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in a 96-well plate with either TOP-Flash or FOP-Flash plasmids along with the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with serial dilutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a positive control, and a vehicle control.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
Data Interpretation: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A significant, dose-dependent increase in the TOP/FOP ratio indicates activation of the Wnt/β-catenin signaling pathway. This data can be used to generate a dose-response curve and calculate the EC₅₀ value for the compound.
| Compound | EC₅₀ (µM) | Max Fold Induction (TOP/FOP) |
| CHIR99021 (Control) | 0.3 | 50 |
| Compound of Interest | [To be determined] | [To be determined] |
| Caption: Example data table for summarizing reporter assay results. |
Experimental Workflow Visualization
Caption: Tiered experimental workflow for characterizing a novel GSK-3 inhibitor.
Conclusion and Future Directions
The methodologies described in this application note provide a robust and scientifically sound framework for the initial characterization of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, or any other novel compound, as a potential GSK-3 inhibitor. By systematically assessing cytotoxicity, β-catenin stabilization, and downstream transcriptional activation, researchers can confidently determine the cellular potency and efficacy of their compounds.
Further characterization could involve kinase selectivity profiling to assess the specificity of the compound for GSK-3 over other kinases, as well as its effects on other GSK-3-regulated pathways, such as insulin signaling or tau phosphorylation in neuronal models. These foundational cell-based assays are the critical first step in the journey of developing novel and targeted therapeutics for a host of debilitating diseases.
References
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Biechele, T. L., & Morris, A. R., et al. (2008). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. PubMed. Available at: [Link]
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Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Available at: [Link]
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Nusse, R., & Varmus, H. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage - Stanford University. Available at: [Link]
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Shi, Y., et al. (2021). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. National Institutes of Health. Available at: [Link]
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Nusse, R. (2007). How to activate and detect Wnt signaling? Stanford University. Available at: [Link]
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Hooper, C., et al. (2008). Measuring GSK3 Expression and Activity in Cells. ResearchGate. Available at: [Link]
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Jo, A. R., et al. (2021). The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis. National Institutes of Health. Available at: [Link]
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The Chemical Probes Portal. (n.d.). CHIR-99021. Available at: [Link]
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Chen, Y., et al. (2021). CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism. National Institutes of Health. Available at: [Link]
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van der Wetering, M., et al. (2002). Model simulation and experimental validation of Wnt-pathway activation.... ResearchGate. Available at: [Link]
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developing a kinase assay for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
An In-Depth Guide to Developing a Robust Kinase Assay for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and its Analogs
Introduction: The Critical Role of Kinase Assays in Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The imidazo[4,5-b]pyridine scaffold, a structural analog of purines, has proven to be a fertile ground for the development of potent kinase inhibitors.[3] Compounds based on this core have been shown to inhibit a range of kinases, including Aurora kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[4][5][6]
The compound 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one represents a promising chemical starting point for the development of novel kinase-targeted therapeutics. However, to advance such a compound from a mere chemical entity to a viable drug candidate, a rigorous and quantitative understanding of its biological activity is paramount. This requires the development of a robust and reliable kinase assay.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop, optimize, and validate a biochemical kinase assay for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. We will delve into the rationale behind selecting an appropriate assay technology, provide detailed, field-proven protocols, and discuss essential downstream analyses such as mechanism of action and selectivity profiling.[7]
Strategic Decision: Selecting the Optimal Kinase Assay Technology
The first and most critical decision in developing a kinase assay is the choice of detection technology. The ideal assay should be sensitive, reproducible, scalable for high-throughput screening (HTS), and minimally susceptible to compound interference.[8] Modern drug discovery has largely moved away from traditional radiometric assays towards safer, more convenient homogeneous methods that do not require wash steps.[9]
Here, we compare the three leading non-radiometric technologies: Luminescence, Homogeneous Time-Resolved Fluorescence (HTRF®), and Fluorescence Polarization (FP).
| Assay Technology | Principle | Advantages | Disadvantages | Ideal For |
| Luminescence (ADP-Glo™) | Measures ADP produced during the kinase reaction. Signal is directly proportional to kinase activity.[10][11] | Universal (any ADP-generating enzyme), high sensitivity, large dynamic range, robust against interference.[12] | Multi-step reagent addition, potential for inhibition of the luciferase enzyme.[13] | Primary HTS, IC50 determination, enzyme kinetics. |
| Luminescence (Kinase-Glo®) | Measures ATP consumed during the kinase reaction. Signal is inversely proportional to kinase activity.[14] | Simpler protocol (single reagent addition), high sensitivity.[15] | Smaller signal window at low ATP conversion, potential for luciferase inhibition.[13] | Endpoint assays, confirming hits from primary screens. |
| HTRF® (TR-FRET) | Phosphorylation of a biotinylated substrate brings a Europium-labeled antibody (donor) and a streptavidin-labeled fluorophore (acceptor) into close proximity, generating a FRET signal.[16][17] | Homogeneous, ratiometric measurement reduces well-to-well variability, robust.[18] | Requires specific antibody-substrate pairs, potential for light scattering or quenching interference. | HTS, cell-based assays, studying specific kinase-substrate pairs. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescently-labeled phosphopeptide tracer as it is displaced from an anti-phospho-antibody by the phosphorylated substrate.[19] | Homogeneous, single-reagent addition, cost-effective for some applications.[20] | Lower sensitivity than luminescence or HTRF®, susceptible to compound autofluorescence and light scattering.[21] | Assays with high enzyme activity, secondary screening. |
For the purpose of this guide, we will focus on the ADP-Glo™ Kinase Assay . Its universality makes it an excellent choice for characterizing a novel compound like 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, where the primary kinase target(s) may not yet be fully elucidated. Its high sensitivity and robust performance are ideal for generating the high-quality data needed for potency determination and mechanism of action studies.[22]
Diagram: The ADP-Glo™ Kinase Assay Workflow
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Experimental Protocols: From Assay Optimization to IC₅₀ Determination
The following protocols are designed to be a self-validating system, where initial optimization steps ensure the reliability of the final inhibitor potency measurements.
Part 1: Initial Assay Optimization
Rationale: Before evaluating an inhibitor, the assay conditions must be optimized to ensure the reaction is in the linear range and the signal is robust. This involves titrating the kinase and ATP to find conditions that yield a modest substrate conversion (typically 10-30%), which is optimal for detecting inhibition.
1.1 Kinase Titration (Determining Optimal Enzyme Concentration):
-
Prepare a serial dilution of the target kinase in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of each kinase dilution.
-
Add 2.5 µL of a solution containing the substrate and a fixed concentration of ATP (e.g., 10 µM) to initiate the reaction.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[23]
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.[23]
-
Measure luminescence.
-
Goal: Identify the kinase concentration that produces a strong signal well above background but is not saturating. This concentration will be used for subsequent experiments.
1.2 ATP to ADP Standard Curve: Rationale: This curve is essential to correlate the luminescent signal directly to the amount of ADP produced, allowing for a quantitative measure of kinase activity.
-
Prepare a series of ATP/ADP standards in kinase buffer where the total nucleotide concentration is constant (e.g., 10 µM) but the ratio varies from 100% ATP/0% ADP to 0% ATP/100% ADP.[23]
-
Add 5 µL of each standard to the plate.
-
Proceed directly to the detection steps by adding 5 µL of ADP-Glo™ Reagent, followed by 10 µL of Kinase Detection Reagent, with the appropriate incubations.
-
Measure luminescence and plot the signal against the percentage of ADP to confirm a linear relationship.
Part 2: IC₅₀ Determination Protocol
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor.[7] This protocol determines the concentration of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one required to inhibit 50% of the target kinase's activity under specific assay conditions.
2.1 Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO.
-
Kinase Solution: Prepare the target kinase at 2X the final optimized concentration in kinase reaction buffer.
-
Substrate/ATP Solution: Prepare the peptide substrate and ATP at 2X their final concentrations in kinase reaction buffer.
2.2 Assay Procedure (384-well plate format):
-
Compound Addition: Add 2.5 µL of kinase reaction buffer containing 1% DMSO to the "No Inhibition" (100% activity) and "Background" (0% activity) control wells. Add 2.5 µL of the appropriate compound dilution to the test wells.
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase Solution to all wells except the "Background" controls (add 2.5 µL of kinase buffer instead).
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
2.3 Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibition - Signal_Background))
-
-
Generate IC₅₀ Curve: Plot Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the Curve: Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC₅₀ value.[24]
Part 3: Assay Validation with Z'-Factor
Rationale: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[8] It quantifies the separation between the high (uninhibited) and low (inhibited or background) signals in relation to their variability. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[25][26]
3.1 Z'-Factor Determination:
-
Set up a plate with a large number of control wells (e.g., 96 wells for the "No Inhibition" control and 96 wells for the "Background" control).
-
Run the assay as described above.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
Where SD is the standard deviation and Mean is the average signal of the high and low controls.
-
Beyond IC₅₀: Mechanism of Action and Selectivity Profiling
A comprehensive understanding of an inhibitor requires looking beyond its potency. The following steps are crucial for building a complete profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Caption: Workflow from initial hit validation to lead candidate selection.
Mechanism of Action (MoA)
Understanding how a compound inhibits a kinase is critical for rational drug design.[27] Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[28] This can be investigated by determining the IC₅₀ of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one at various ATP concentrations.
-
If the IC₅₀ value increases with increasing ATP concentration , the inhibitor is likely ATP-competitive .
-
If the IC₅₀ value remains constant regardless of ATP concentration , the inhibitor is likely non-competitive (binding to a site other than the ATP pocket, i.e., an allosteric site).
Kinase Selectivity Profiling
Achieving inhibitor selectivity is a significant challenge in kinase drug development due to the high conservation of the ATP-binding site across the kinome.[29] A promiscuous inhibitor that hits many kinases can lead to unexpected off-target effects and toxicity.[30] Therefore, it is essential to profile 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one against a large panel of kinases (e.g., using services from companies like Reaction Biology or Promega).[31] This kinome-wide view reveals the compound's selectivity and helps identify potential liabilities early in the drug discovery process.[28][32]
Conclusion
Developing a robust and validated kinase assay is a non-trivial but essential first step in the journey of characterizing a potential drug candidate like 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. By carefully selecting the appropriate technology, meticulously optimizing assay conditions, and rigorously validating the protocol, researchers can generate high-quality, reproducible data. The use of a universal and sensitive platform like the ADP-Glo™ assay provides a solid foundation for determining inhibitor potency (IC₅₀). However, this is only the beginning. Subsequent investigation into the mechanism of action and, critically, kinome-wide selectivity will ultimately determine the therapeutic potential and future trajectory of the compound. This structured, self-validating approach ensures that decisions made during the drug discovery process are based on sound, quantitative science.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Zhou, W., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-29. [Link]
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Manning, G., & Cantley, L. C. (2007). A computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 23(13), i323-i330. [Link]
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Lochhead, P. A., Kinstrie, R., Sibbet, G., & Haystead, T. A. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Science's STKE, 2005(287), pl7. [Link]
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Shan, Y., Eastwood, M. P., Zhang, X., Kim, E. T., Ark-Otte, J., & Shaw, D. E. (2012). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 109(42), 16817-16822. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Zhou, W., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
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Smith, A. W., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133433. [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]
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Mergler, J., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 10(1), 24-36. [Link]
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Lee, J., et al. (2023). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 94, 129452. [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]
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Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]
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Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 21(1), 58. [Link]
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Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(1), 1-28. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
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Glickman, J. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
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Sportsman, J. R., & Kontz, K. (2006). Developing assays for kinase drug discovery – where have the advances come from?. Expert Opinion on Drug Discovery, 1(1), 55-65. [Link]
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Chen, X., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. [Link]
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Wang, Y., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 192, 112191. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
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Krišt'an, K., & Gschaider, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Eastwood, B. J. (2020). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening, 25(8), 947-949. [Link]
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HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. ResearchGate. [Link]
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Badr, N. A., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
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El-Damasy, D. A., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 484-498. [Link]
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ResearchGate. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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ResearchGate. (n.d.). Determination of the Z′ factor for the automated kinase assay. ResearchGate. [Link]
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Application Notes and Protocols for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in Cancer Research
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a structural analog of purine, represents a promising scaffold in the discovery of novel anticancer agents.[1][2] Its resemblance to endogenous purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Numerous derivatives of this heterocyclic system have been synthesized and evaluated for their therapeutic potential, demonstrating activities ranging from antiviral and antimicrobial to potent anticancer effects.[2][4] This has led to the identification of imidazo[4,5-b]pyridine-based compounds as inhibitors of key cellular processes implicated in cancer progression.
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a novel derivative within this class. While specific data on this particular compound is emerging, the broader family of imidazo[4,5-b]pyridines has shown significant promise as anticancer agents, with several studies highlighting their ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in various cancer cell lines.[5][6] These application notes provide a comprehensive guide for researchers on the potential use of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in cancer research, including its hypothesized mechanism of action, protocols for in vitro evaluation, and a framework for in vivo studies.
Hypothesized Mechanism of Action: Targeting Cyclin-Dependent Kinase 9 (CDK9)
A significant body of research on imidazo[4,5-b]pyridine derivatives points towards their activity as inhibitors of cyclin-dependent kinases, particularly CDK9.[5][6] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a step necessary for productive transcriptional elongation.
In many cancers, there is a transcriptional addiction to short-lived anti-apoptotic proteins such as Mcl-1 and Myc. The expression of these proteins is highly dependent on the continuous activity of CDK9. By inhibiting CDK9, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is hypothesized to suppress the transcription of these key survival proteins, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[6]
General workflow for in vivo efficacy studies.
Safety and Handling
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one should be handled with care in a laboratory setting. [7]It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The compound is for research use only and is not intended for human or veterinary use. [8]
Conclusion
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one belongs to a class of compounds with demonstrated anticancer potential, likely through the inhibition of critical cell cycle regulators such as CDK9. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to investigate its efficacy and mechanism of action in various cancer models. Further studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
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El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]
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Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4642. Available at: [Link]
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Wang, Z., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. Available at: [Link]
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Sharma, P., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4945. Available at: [Link]
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Tiwari, R. K., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Retrieved from [Link]
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A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. (n.d.). ResearchGate. Retrieved from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]
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Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link]
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Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. (n.d.). ResearchGate. Retrieved from [Link]
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Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica, 5(6), 339-340. Available at: [Link]
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Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]
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Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. (2012). Bioorganic & Medicinal Chemistry Letters, 22(11), 3743-3747. Available at: [Link]
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PubChem. (n.d.). tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. Retrieved from [Link]
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Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1982). Journal of Medicinal Chemistry, 25(4), 408-412. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). BioMed Research International. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e]d[5][6]iazepine Ring System. (2011). Letters in Drug Design & Discovery, 8(1), 6-9. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry, 28(5), 346-370. Available at: [Link]
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Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (2022). ACS Omega, 7(36), 32448-32463. Available at: [Link]
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ETHYL 4-(2,3-DIHYDRO-2-OXO-1H-IMIDAZO(4,5-B)PYRIDIN-1-YL). (n.d.). precisionFDA. Retrieved from [Link]
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Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. (1992). Journal of Medicinal Chemistry, 35(21), 3905-3916. Available at: [Link]
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Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. (2013). Molecules, 18(9), 10811-10825. Available at: [Link]
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Application Note: Preparation and Handling of High-Concentration Stock Solutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Abstract
This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of stock solutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS: 906532-84-1). The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including potential applications as kinase inhibitors, anti-inflammatory, and anticancer agents[1][2]. Due to the compound's characteristically low aqueous solubility, a robust methodology for creating a high-concentration stock solution in an organic solvent is critical for ensuring reproducibility in downstream biological assays. This guide details a self-validating protocol using Dimethyl Sulfoxide (DMSO) as the primary solvent, outlines best practices for storage to maintain long-term stability, and provides a workflow for preparing aqueous working solutions for in vitro screening.
Introduction: The Rationale for a Standardized Protocol
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one belongs to the imidazopyridine class of heterocyclic compounds, which are bioisosteres of purines and thus interact with a wide range of biological targets[1]. Like many heterocyclic drug candidates, imidazo[4,5-b]pyridine derivatives are often sparingly soluble in water but exhibit good solubility in polar aprotic solvents like DMSO and DMF[3].
The primary challenge for researchers is to create a stable, high-concentration stock solution that can be accurately and reproducibly diluted into aqueous physiological buffers for cell-based or biochemical assays. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data. The use of a concentrated stock solution is a foundational laboratory practice that enhances accuracy by avoiding the need to weigh very small masses of solid material for each experiment and improves efficiency[4][5]. This protocol is designed to mitigate these risks by providing a clear, step-by-step methodology grounded in established principles of chemical handling.
Compound Specifications
All quantitative data and specifications for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one are summarized below.
| Parameter | Value | Source |
| Chemical Name | 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Pharmaffiliates[6] |
| Synonyms | 1-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | Pharmaffiliates[6] |
| CAS Number | 906532-84-1 | Pharmaffiliates[6] |
| Molecular Formula | C₁₁H₁₃N₃O | Pharmaffiliates[6] |
| Molecular Weight | 203.25 g/mol | Pharmaffiliates[6] |
| Recommended Storage (Solid) | 2-8°C (Refrigerator) | Pharmaffiliates[6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Based on class properties[3] |
Workflow for Stock Solution Preparation
The overall process follows a logical sequence from calculation to long-term storage, ensuring accuracy and stability at each stage.
Caption: High-level workflow for stock solution preparation.
Detailed Experimental Protocols
Materials & Equipment
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade or higher
-
Analytical balance (readable to 0.1 mg or better)
-
Glass vials (e.g., 2 mL or 4 mL) with PTFE-lined screw caps
-
Calibrated micropipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Cryo-storage vials (polypropylene) for aliquots
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Safety Precautions
-
Always handle the compound and solvent inside a chemical fume hood.
-
Wear appropriate PPE at all times.
-
While specific toxicity data for this compound is limited, structurally related compounds are classified as harmful if swallowed, in contact with skin, or inhaled[7][8]. Treat with care.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin[9]. Avoid direct contact.
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for many screening assays.
1. Pre-Preparation:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
2. Calculation of Required Mass:
-
The goal is to prepare a 10 mM (0.010 mol/L) solution. The molecular weight is 203.25 g/mol .
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)[10]
-
Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 203.25 g/mol × 1000 mg/g = 2.03 mg
3. Weighing the Compound:
-
Using an analytical balance, carefully weigh out 2.03 mg of the compound onto weighing paper or directly into a clean, tared glass vial.
-
Expert Tip: For weighing small quantities, taring the vial and weighing directly into it minimizes material loss during transfer.
4. Dissolution:
-
Add approximately 800 µL of anhydrous DMSO to the vial containing the solid compound.
-
Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. This visual confirmation is the first step of self-validation.
-
If dissolution is slow, gentle warming in a water bath (30-40°C) can be applied, but avoid excessive heat which could degrade the compound.
5. Final Volume Adjustment:
-
Carefully add DMSO to the vial until the final volume reaches exactly 1.0 mL.
-
Cap and vortex again briefly to ensure homogeneity.
6. Labeling and Aliquoting:
-
Clearly label the primary stock vial with: Compound Name, CAS Number, 10 mM in DMSO, Date of Preparation, and Your Initials [11][12].
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in labeled cryo-vials[13].
Protocol 2: Storage and Stability
Proper storage is essential for maintaining the integrity of the compound over time.
| Form | Storage Temperature | Duration | Rationale & Best Practices |
| Solid Powder | 2-8°C | > 2 years | Store in a desiccator within the refrigerator to protect from moisture[6]. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage and frequent use. Avoid more than 3-4 freeze-thaw cycles[13]. |
| DMSO Stock Solution | -80°C | > 6 months | Recommended for long-term archival storage. Aliquoting is mandatory to preserve solution integrity[13]. |
Protocol 3: Preparation of Aqueous Working Solutions
This protocol describes the critical step of diluting the DMSO stock into an aqueous buffer for a biological assay.
1. Principle:
-
The goal is to dilute the compound to its final working concentration while keeping the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced artifacts in the assay[13].
2. Example Dilution (to 10 µM):
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Calculation (C₁V₁ = C₂V₂): (10,000 µM)(V₁) = (10 µM)(1000 µL) → V₁ = 1 µL.
-
The final DMSO concentration will be 0.1% (1 µL in 1000 µL).
3. Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Add 999 µL of the desired aqueous buffer (e.g., PBS, cell culture media) to a microcentrifuge tube.
-
While actively vortexing the tube of buffer, quickly add the 1 µL of the 10 mM DMSO stock solution.
-
Causality: Rapidly adding the small volume of concentrated stock into a larger, vortexing volume of aqueous buffer promotes immediate dispersion and minimizes localized high concentrations that can lead to precipitation[14].
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Add a small, known additional volume of DMSO. If still insoluble, sonication or gentle warming (up to 40°C) may be required. Ensure DMSO is anhydrous. |
| Precipitate forms when diluting into aqueous buffer. | Compound has very low aqueous solubility; "crashing out". | Lower the final working concentration. Ensure rapid mixing during dilution. Consider using a co-solvent like PEG400 or Tween 80 in the final buffer if compatible with the assay[13]. |
| Inconsistent assay results between experiments. | Stock solution degradation due to improper storage. | Use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. Verify storage freezer temperatures. |
References
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1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Pharmaffiliates.[Link]
-
A review on the biological activity of imidazo(4,5-b)pyridines and related compounds. ResearchGate.[Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.[Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed.[Link]
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Save yourself a lot of struggle - start with stock solutions not solids! YouTube.[Link]
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Preparing Solutions. Chemistry LibreTexts.[Link]
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tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. PubChem.[Link]
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1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride. PubChem.[Link]
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How do I make a stock solution of a substance in DMSO? ResearchGate.[Link]
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Chemical Storage. University of Wisconsin–Madison EHS.[Link]
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How to tackle compound solubility issue. Reddit.[Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.[Link]
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Lab Skills: Preparing Stock Solutions. YouTube.[Link]
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Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. American Laboratory.[Link]
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Best Practices For Stock Solutions. FasterCapital.[Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.[Link]
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Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? ResearchGate.[Link]
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How to make a stock solution of a substance in DMSO. Quora.[Link]
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Application Notes and Protocols for the Administration of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system that bears a structural resemblance to endogenous purines.[1][2] This structural similarity has led to the exploration of imidazo[4,5-b]pyridine derivatives for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobial compounds.[3][4][5] The versatility of this scaffold stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties.
This document provides a comprehensive guide for the preclinical administration of a specific derivative, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, in animal models. It is important to note that publicly available data on this particular compound is limited. Therefore, the following application notes and protocols are based on established best practices for in vivo studies and draw upon existing knowledge of structurally related imidazo[4,5-b]pyridine derivatives. This guide is intended to serve as a foundational resource for researchers initiating in vivo evaluations of this compound, emphasizing the need for careful dose-finding and toxicity assessments.
Compound Profile: 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
A thorough understanding of the physicochemical properties of a compound is critical for designing effective in vivo studies.
| Property | Value | Source |
| CAS Number | 906532-84-1 | Pharmaffiliates[6] |
| Molecular Formula | C11H13N3O | Pharmaffiliates[6] |
| Molecular Weight | 203.25 g/mol | Pharmaffiliates[6] |
| Predicted Solubility | Poorly soluble in water | Inferred from related compounds[7][8] |
Formulation Strategies for In Vivo Administration
Given the anticipated poor aqueous solubility of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, appropriate formulation is crucial for achieving adequate exposure in animal models.[7][8] The choice of formulation will depend on the route of administration, the required dose, and the stage of preclinical development.
| Formulation Approach | Advantages | Disadvantages | Suitability |
| Aqueous Suspension | Simple to prepare, suitable for early screening. | Potential for non-uniform dosing, may have low bioavailability. | Oral, Subcutaneous |
| Solution in Co-solvents | Can achieve higher concentrations, suitable for intravenous administration. | Potential for precipitation upon dilution in vivo, some co-solvents can have their own toxicity. | Oral, Intravenous |
| Lipid-Based Formulations (e.g., in oil) | Can enhance oral bioavailability of lipophilic compounds. | More complex to prepare, potential for variability in absorption. | Oral |
| Nanocrystals | Can improve dissolution rate and oral bioavailability. | Requires specialized equipment for preparation. | Oral, Intravenous, Subcutaneous[7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the administration of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in rodent models. These are general guidelines and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Protocol 1: Preparation of an Oral Suspension
This protocol describes the preparation of a simple suspension for oral gavage, a common starting point for preclinical studies of poorly soluble compounds.
Materials:
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle
-
Spatula
-
Balance
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Calculate the required amount of compound and vehicle based on the desired concentration and final volume.
-
Weigh the appropriate amount of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
-
Triturate the compound in a mortar and pestle to reduce particle size.
-
Gradually add a small amount of the vehicle to the mortar and levigate to form a smooth paste.
-
Transfer the paste to a volumetric flask.
-
Rinse the mortar and pestle with additional vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the compound.
-
Add the remaining vehicle to the volumetric flask to reach the final desired volume.
-
Add a stir bar and stir the suspension continuously on a stir plate for at least 30 minutes before and during dosing to ensure homogeneity.
Protocol 2: Administration via Oral Gavage (Mice and Rats)
Oral gavage is a common method for precise oral administration of compounds to rodents.
Materials:
-
Prepared formulation of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes
-
Animal balance
Procedure:
-
Weigh the animal to determine the correct dosing volume.
-
Fill a syringe with the appropriate volume of the formulation.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a towel wrap may be necessary.[9]
-
With the animal in a vertical position, gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the compound.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as difficulty breathing or aspiration.[10]
Protocol 3: Administration via Intravenous Injection (Mice)
Intravenous injection allows for direct administration into the systemic circulation, achieving 100% bioavailability. The lateral tail vein is the most common site for IV injections in mice.[11][12]
Materials:
-
Sterile formulation of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (e.g., in a solution with a suitable co-solvent)
-
Sterile syringes (0.3-1.0 ml)
-
Sterile needles (27-30 G, 1/2" or smaller)[12]
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% isopropyl alcohol and gauze
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation, making the tail veins more visible and accessible.[13]
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% isopropyl alcohol.
-
Visualize a lateral tail vein.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
If the needle is correctly placed, a small flash of blood may be visible in the hub of the needle, and there should be no resistance upon injection.[11]
-
Slowly inject the formulation. If swelling occurs, the needle is not in the vein, and the injection should be stopped.[14]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 4: Administration via Subcutaneous Injection (Mice and Rats)
Subcutaneous injection is a common route for administering compounds that are not suitable for oral or intravenous administration.
Materials:
-
Sterile formulation of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Sterile syringes
-
70% isopropyl alcohol and gauze
Procedure:
-
Restrain the animal. For both mice and rats, this can be done by scruffing the loose skin over the shoulders.[9][16]
-
Wipe the injection site with 70% isopropyl alcohol.
-
Lift the skin to create a "tent."
-
Insert the needle, with the bevel facing up, into the base of the tented skin.
-
Pull back on the plunger to ensure that a blood vessel has not been entered. If blood appears, withdraw the needle and try a different site.[17]
-
Inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any signs of irritation or inflammation at the injection site.
Recommended Needle Gauges and Maximum Injection Volumes
| Species | Route | Needle Gauge | Maximum Volume |
| Mouse | Oral Gavage | 20-22 G | 10 ml/kg |
| Intravenous | 27-30 G | 5 ml/kg (bolus), 10 ml/kg (slow)[12] | |
| Subcutaneous | 25-27 G | < 3 ml[17] | |
| Rat | Oral Gavage | 16-18 G | 10 ml/kg |
| Subcutaneous | 23-25 G | 5 ml/kg per site[6] |
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is essential for interpreting efficacy and toxicity data.
Pharmacokinetics
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. For imidazo[4,5-b]pyridine derivatives, oral bioavailability can be variable and is often influenced by their physicochemical properties and formulation.[18][19]
Pilot Pharmacokinetic Study in Mice:
A pilot PK study can provide initial estimates of key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Protocol:
-
Administer a single dose of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
Experimental Workflow for a PK/PD Study.
Hypothesized Signaling Pathway
Many imidazo[4,5-b]pyridine derivatives have been shown to exert their biological effects by inhibiting protein kinases.[2][3][5][19] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many diseases, including cancer. Based on the literature for related compounds, it is hypothesized that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one may act as a kinase inhibitor, potentially targeting pathways such as the STAT3/NF-κB signaling cascade, which is implicated in inflammation and cancer.[20]
Hypothesized Kinase Inhibition Pathway.
Toxicology and Safety Assessment
Early assessment of a compound's toxicity is crucial for its development. While specific toxicity data for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is not available, studies on other imidazo-based heterocyclic derivatives have shown potential for cytotoxicity and, at higher doses, signs of hepatotoxicity and spleen toxicity in rats.[21]
Acute Toxicity Study in Mice
An acute toxicity study provides an initial assessment of a compound's safety profile and helps to determine a maximum tolerated dose (MTD).
Protocol:
-
Use healthy, young adult mice of a single strain.
-
Administer single doses of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one at several dose levels (e.g., 10, 100, and 1000 mg/kg) to different groups of animals. Include a vehicle control group.
-
Observe the animals for clinical signs of toxicity immediately after dosing and periodically for up to 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, or lethargy.
-
Record body weights before dosing and at regular intervals throughout the study.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible abnormalities in organs and tissues.
References
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Pharmaffiliates. 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. [Link]
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Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intravenous Injections. [Link]
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University Animal Care, University of Arizona. Rodent Subcutaneous (SQ/SC) Administration. [Link]
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UBC Animal Care Services. Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. [Link]
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Queen's University. (2022). Subcutaneous Injection (Rats) - Standard Operating Procedure #2. [Link]
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
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UBC Animal Care Committee. (2020). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]
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Tessier, D., & Kokayeff, P. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments, (70), e4342. [Link]
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Gilligan, P. J., et al. (2005). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Journal of Medicinal Chemistry, 48(2), 424–440. [Link]
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The University of Queensland. (2022). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]
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Singh, A., et al. (2021). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 8, 1420–1428. [Link]
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Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
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Stegemann, S., et al. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(4), 127-134. [Link]
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Le-Deygen, I. M., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
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Hosseini, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(5), 1769–1784. [Link]
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Butković, K., Kralj, M., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4529. [Link]
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Al-Tel, T. H., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73–79. [Link]
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El-Damasy, A. K., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link]
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Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Pharmaceutical Review. [Link]
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Ghorab, M. M., et al. (2020). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Archiv der Pharmazie, 353(1), 1900271. [Link]
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Huszar, S., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(5), 373–377. [Link]
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Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113165. [Link]
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Berdini, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5169–5184. [Link]
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Muhammad, H. J. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? ResearchGate. [Link]
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Brovarets, V. S., et al. (2022). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 27(19), 6296. [Link]
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Williams, B., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(11), 4763–4773. [Link]
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Yu, J., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(16), 3650–3661. [Link]
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De Clercq, E. (2019). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Mini reviews in medicinal chemistry, 19(11), 891–903. [Link]
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Singh, B., et al. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry, 37(2), 248–254. [Link]
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Butković, K., Kralj, M., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4529. [Link]
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Application and Protocol Guide for the Analytical Detection of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the analytical detection and quantification of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Designed for researchers and drug development professionals, this document outlines methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols herein are presented as a framework for method development, offering scientifically grounded starting points for column selection, mobile phase optimization, and sample preparation. Each step is rationalized to empower users to adapt and validate these methods for their specific applications, from basic research to regulated bioanalysis.
Introduction: The Analytical Imperative for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one belongs to the imidazo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] As research into this and related compounds progresses, the need for sensitive and specific analytical methods for its detection and quantification becomes paramount. Such methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control in drug manufacturing.
This guide provides a detailed overview of two primary analytical techniques: HPLC-UV for routine analysis and quantification, and the more sensitive and specific LC-MS/MS for low-level detection in complex biological matrices.
Physicochemical Properties of the Analyte:
A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [3] |
| Molecular Weight | 203.25 g/mol | [3] |
| Predicted XlogP | 1.3 | [4] |
| CAS Number | 906532-84-1 | [3] |
The predicted XlogP of 1.3 suggests that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a moderately polar compound. This characteristic is a key determinant in selecting the appropriate stationary and mobile phases for chromatographic separation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and ease of use.[5] It is well-suited for the analysis of bulk drug substances, formulation assays, and purity determinations where analyte concentrations are relatively high.
Principle of Separation and Detection
Reversed-phase HPLC (RP-HPLC) is the recommended mode of separation for a moderately polar compound like 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the ratio of the organic solvent to water, the retention of the analyte on the column can be controlled.
Protocol for HPLC-UV Method Development
This protocol provides a systematic approach to developing a robust HPLC-UV method.
Step 1: Initial Instrument and Column Setup
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.
-
Column: A C18 column is the recommended starting point due to its versatility. A common dimension is 4.6 x 150 mm with 5 µm particle size.
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C, to ensure reproducible retention times.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid or 10 mM ammonium acetate. The acidic modifier helps to protonate the basic nitrogen atoms in the pyridine ring, leading to sharper peaks.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
Step 3: Wavelength Selection
-
Prepare a standard solution of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in the mobile phase.
-
Using the DAD, acquire the UV spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. If multiple maxima exist, select one that provides good sensitivity and is free from potential interference from excipients or impurities. Based on similar structures, a starting point for monitoring could be around 270 nm and 320 nm.
Step 4: Chromatographic Method Development
-
Isocratic Elution Trial: Start with an isocratic elution using a mobile phase composition of 70% Mobile Phase A and 30% Mobile Phase B.
-
Gradient Elution: If the isocratic elution does not provide adequate separation from impurities or results in long run times, a gradient elution is recommended.
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 30 95 5 -
Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve a retention time of 5-15 minutes for the main peak, with good resolution from any other peaks.
Step 5: Method Validation Once an optimal method is developed, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[7]
Principle of Detection
After chromatographic separation by HPLC, the analyte is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source. ESI generates gas-phase ions of the analyte. For 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, positive ion mode is expected to be more sensitive due to the presence of basic nitrogen atoms that can be readily protonated.
The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Predicted Mass Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Adduct |
| 204.11 | To be determined experimentally | [M+H]⁺ |
| 226.10 | To be determined experimentally | [M+Na]⁺ |
Source: Predicted values from PubChemLite.[4]
Protocol for LC-MS/MS Method Development
Step 1: Mass Spectrometer Tuning and Optimization
-
Prepare a ~1 µg/mL solution of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer.
-
In positive ESI mode, optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the [M+H]⁺ ion (m/z 204.11).
-
Perform a product ion scan of m/z 204.11 to identify the most abundant and stable fragment ions.
-
Select at least two intense fragment ions for the MRM transitions (one for quantification, one for confirmation). Optimize the collision energy for each transition.
Step 2: Chromatographic Method Development
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for faster analysis and better resolution.
-
Column: A C18 column with smaller particle size (e.g., <2 µm) and shorter length (e.g., 2.1 x 50 mm) is suitable for rapid analysis.
-
Mobile Phase: Similar to HPLC-UV, use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Elution: A fast gradient is typically employed.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.5 5 95 3.0 5 95 3.1 95 5 5.0 95 5
Step 3: Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification.[8][9]
3.2.1. Protein Precipitation (PPT)
-
Principle: A simple and fast method where a water-miscible organic solvent is added to a plasma or serum sample to precipitate proteins.[10][11]
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3.2.2. Liquid-Liquid Extraction (LLE)
-
Principle: A more selective technique that partitions the analyte from the aqueous biological matrix into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[12][13]
-
Protocol:
-
To 100 µL of plasma sample, add 25 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the analyte and increase its hydrophobicity.
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) containing an internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
3.2.3. Solid-Phase Extraction (SPE)
-
Principle: The most selective and cleanest extraction method, where the analyte is retained on a solid sorbent while interferences are washed away.[14]
-
Protocol (Reversed-Phase SPE):
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.
-
Load: Load 100 µL of plasma pre-treated with 400 µL of 4% phosphoric acid.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate and reconstitute as above.
-
Method Validation
For bioanalytical applications, the method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualization of Experimental Workflows
HPLC-UV Method Development Workflow
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Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Introduction: The Significance of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in Drug Discovery
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This mimicry allows molecules containing this core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of various enzymes.[3][4] The N-alkylation of the imidazo[4,5-b]pyridine core is a critical synthetic modification, as the nature and placement of the alkyl substituent can profoundly impact the compound's biological activity and pharmacokinetic properties.[1]
This document provides a comprehensive guide to the large-scale synthesis of a specific derivative, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a robust and scalable method for producing this key intermediate. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and address the critical aspects of purification, characterization, and safety for an industrial-scale production.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The large-scale synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is most effectively approached in two distinct stages:
-
Formation of the Imidazo[4,5-b]pyridin-2-one Core: This involves the construction of the bicyclic heterocyclic system. A highly efficient method for this is a three-step sequence starting from 2-chloro-3-iodopyridine, as this approach allows for the controlled introduction of substituents.[5]
-
N-Alkylation with a Cyclopentyl Group: This final step introduces the desired cyclopentyl moiety onto the nitrogen atom of the imidazole ring. Careful control of reaction conditions is crucial to ensure regioselectivity.[1][6]
This two-stage approach allows for flexibility in the synthesis of various N-substituted derivatives and is amenable to large-scale production.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Large-Scale Synthesis of the Imidazo[4,5-b]pyridin-2-one Core
This section details the protocol for the gram-scale synthesis of the core heterocyclic structure. The methodology is adapted from a reliable palladium-catalyzed amination and cyclization sequence.[5]
Reaction Scheme
Caption: Synthesis of the imidazo[4,5-b]pyridin-2-one core.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Chloro-3-iodopyridine | 98% purity |
| Ammonia (7 N solution in MeOH) | Anhydrous |
| Benzylamine | 99% purity |
| Palladium(II) acetate | Catalyst grade |
| Xantphos | 98% purity |
| Sodium tert-butoxide | 97% purity |
| Toluene | Anhydrous |
| Triphosgene | 98% purity |
| Dichloromethane (DCM) | Anhydrous |
| Saturated aqueous NaHCO₃ solution | |
| Brine | |
| Anhydrous sodium sulfate | |
| Silica gel | 230-400 mesh |
| Glass-lined reactor with overhead stirrer | 20 L capacity |
| Temperature controller and probe | |
| Inert gas (Nitrogen or Argon) supply | |
| Filtration apparatus | |
| Rotary evaporator |
Detailed Protocol
Step 1: Synthesis of 2-Amino-3-(benzylamino)pyridine
-
Inert Atmosphere: Purge a 20 L glass-lined reactor with nitrogen for 30 minutes.
-
Reagent Addition: To the reactor, add 2-chloro-3-iodopyridine (1.0 kg, 4.18 mol), palladium(II) acetate (47.0 g, 0.21 mol), Xantphos (121 g, 0.21 mol), and sodium tert-butoxide (804 g, 8.36 mol).
-
Solvent Addition: Add anhydrous toluene (10 L) to the reactor.
-
Reactant Addition: Slowly add benzylamine (0.50 L, 4.59 mol) to the stirred mixture.
-
Reaction: Heat the mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Second Amination: Cool the reaction to room temperature. Add a 7 N solution of ammonia in methanol (3.0 L, 21 mol) and a fresh portion of palladium(II) acetate (47.0 g, 0.21 mol) and Xantphos (121 g, 0.21 mol).
-
Reaction: Heat the mixture to 110 °C and maintain for 24 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-amino-3-(benzylamino)pyridine.
Step 2: Synthesis of 1-Benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Dissolution: Dissolve the purified 2-amino-3-(benzylamino)pyridine (from the previous step) in anhydrous dichloromethane (10 L) in the 20 L reactor under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Triphosgene Addition: Slowly add a solution of triphosgene (457 g, 1.54 mol) in anhydrous DCM (2 L) to the cooled solution over 1 hour. Caution: Triphosgene is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 2 L).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This intermediate can often be used in the next step without further purification.
Part 2: Large-Scale N-Alkylation to Yield 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This section details the final step of the synthesis: the introduction of the cyclopentyl group. The choice of a strong base and an appropriate solvent is critical for driving the reaction to completion and influencing the regioselectivity.[6]
Reaction Scheme
Caption: N-Alkylation of the imidazo[4,5-b]pyridin-2-one core.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-Benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | From Part 1 |
| Cyclopentyl bromide | 98% purity |
| Potassium carbonate (K₂CO₃) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl acetate | |
| Hexanes | |
| Water | Deionized |
| Brine | |
| Anhydrous sodium sulfate | |
| Silica gel | 230-400 mesh |
| Glass-lined reactor with overhead stirrer | 20 L capacity |
| Temperature controller and probe | |
| Inert gas (Nitrogen or Argon) supply | |
| Filtration apparatus | |
| Rotary evaporator |
Detailed Protocol
-
Reagent Addition: To a 20 L glass-lined reactor under a nitrogen atmosphere, add the crude 1-benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (assuming quantitative yield from 4.18 mol of starting material), anhydrous potassium carbonate (1.73 kg, 12.54 mol), and anhydrous DMF (10 L).
-
Reactant Addition: Slowly add cyclopentyl bromide (0.68 L, 6.27 mol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF. Note: DMF is a high-boiling point solvent; a high-vacuum pump may be necessary for complete removal.
-
Extraction: Dissolve the residue in ethyl acetate (10 L) and wash with water (3 x 5 L) and then with brine (5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Data Summary and Characterization
| Parameter | Stage 1 Intermediate | Final Product |
| Expected Yield | 70-80% | 60-70% |
| Appearance | Off-white to light brown solid | White to off-white crystalline solid |
| ¹H NMR | Consistent with the structure of 1-benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Consistent with the structure of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
| ¹³C NMR | Consistent with the structure of 1-benzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Consistent with the structure of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
| Mass Spectrometry | [M+H]⁺ calculated and found | [M+H]⁺ calculated and found |
| Melting Point | To be determined | To be determined |
| Purity (by HPLC) | >95% | >98% |
Safety and Handling Considerations
-
Triphosgene: Extremely toxic and corrosive. Must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield). Have a quenching solution (e.g., aqueous sodium bicarbonate) readily available.
-
Palladium Catalysts: Can be flammable and are toxic. Handle in a well-ventilated area and avoid inhalation of dust.
-
Solvents: Toluene, DMF, and DCM are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
-
Bases: Sodium tert-butoxide and potassium carbonate are corrosive. Avoid contact with skin and eyes.
-
General Precautions: All reactions should be carried out under an inert atmosphere where specified. Appropriate personal protective equipment should be worn at all times.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a comprehensive and scalable method for the synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. The two-stage approach offers robustness and flexibility, making it suitable for large-scale production in an industrial setting. Further optimization of reaction conditions, such as catalyst loading and reaction times, could potentially lead to improved yields and process efficiency. The development of a one-pot procedure for the entire sequence could also be an area for future investigation to enhance the overall greenness and cost-effectiveness of the synthesis.
References
- Doganc, E., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21.
- Kaur Reen, G., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1856–1936.
- de Beer, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(6), 934–941.
- Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
-
ResearchGate. (n.d.). The synthesis of imidazopyridine derivatives. Retrieved from [Link]
- Mishra, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(23), 7296.
- El-Sayed, N. N. E., et al. (2021).
- Tomar, V., et al. (2021).
- Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Der Pharma Chemica, 5(6), 339-340.
- Rentería-Gómez, M. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1282.
- Olsen, D. B., et al. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry, 69(22), 7752–7754.
- Sýkora, J., et al. (2017). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines.
- Glavač, D., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3358.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
Mastering the Purification of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: An Application Guide for Researchers
Introduction: The Importance of Purity in Imidazo[4,5-b]pyridin-2-one Analogs
The 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities.[1][2] As with any biologically active compound, achieving high purity is paramount for accurate pharmacological evaluation and ensuring reproducible experimental outcomes. This application note provides a comprehensive guide to the purification of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, addressing common challenges and offering detailed protocols for researchers, scientists, and drug development professionals.
The inherent polarity and potential for multiple side reactions during the synthesis of imidazo[4,5-b]pyridine derivatives necessitate robust purification strategies.[3][4] This guide will delve into the principles and practical applications of column chromatography and recrystallization, two of the most effective techniques for isolating this class of compounds.
Understanding the Physicochemical Landscape
A successful purification strategy begins with an understanding of the target molecule's properties. 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one possesses a moderately polar heterocyclic core with a nonpolar cyclopentyl substituent. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, influencing its solubility and interaction with chromatographic stationary phases. The key to effective separation lies in exploiting the subtle differences in polarity and solubility between the desired product and any impurities.
Potential Impurities:
During the synthesis of N-substituted imidazo[4,5-b]pyridin-2-ones, several impurities can arise:
-
Unreacted Starting Materials: Such as 2,3-diaminopyridine derivatives.
-
Regioisomers: Alkylation of the imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to a mixture of isomers.[3][4]
-
N-oxides: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide, particularly if oxidative conditions are used in the synthesis.[3]
-
Incomplete Cyclization Products: Intermediates from the condensation reaction may persist if the cyclization is not driven to completion.[3]
Purification Workflow: A Strategic Approach
The general workflow for purifying 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves an initial purification by column chromatography followed by recrystallization to achieve high purity.
Caption: A typical purification workflow for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Application Protocol 1: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For imidazo[4,5-b]pyridin-2-one derivatives, silica gel is the most commonly used stationary phase.[1][5][6]
Principle:
The separation is based on the polarity of the compounds. The polar silica gel stationary phase retains more polar compounds longer, while less polar compounds elute faster with a mobile phase of appropriate polarity. The choice of the mobile phase is critical for achieving good separation.
Materials:
-
Crude 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Silica gel (230-400 mesh)[5]
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[1][5]
-
Chromatography column
-
Collection tubes
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column bed.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.[5][7][8] Visualize the spots under UV light (254 nm).[5]
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Solvent System Selection:
The choice of solvent system is crucial for successful separation. Below are some recommended starting points for TLC analysis to determine the optimal mobile phase for column chromatography.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (e.g., 80:20 to 50:50) | Low to Medium | Good for separating less polar impurities from the target compound.[5] |
| Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Medium to High | Effective for more polar imidazo[4,5-b]pyridine derivatives and for eluting the product from the column. |
Troubleshooting:
-
Poor Separation: If the spots on the TLC plate are too close, adjust the polarity of the mobile phase. A less polar solvent system will generally increase the separation of less polar compounds.
-
Streaking on TLC: This can indicate that the compound is too polar for the solvent system or is interacting strongly with the silica. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) to the mobile phase can help.
-
Product not Eluting: If the product remains at the top of the column, increase the polarity of the mobile phase significantly (e.g., switch to a dichloromethane/methanol gradient).
Application Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Principle:
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is often a good starting point for imidazo[4,5-b]pyridine derivatives.
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Recommended Solvents for Recrystallization:
| Solvent | Comments |
| Ethanol | A commonly used and effective solvent for recrystallizing imidazo[4,5-b]pyridine derivatives. |
| Methanol | Can also be effective, but the higher solubility may lead to lower recovery. |
| Ethyl Acetate / Hexane | A good solvent pair for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool. |
| Acetonitrile | Another potential solvent for compounds of this class. |
Characterization of Purified Product
The purity of the final product should be confirmed by appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot should be observed.[5][7][8]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be clean and consistent with the expected structure.[6][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
The successful purification of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a critical step in its development as a potential therapeutic agent. By employing a systematic approach that combines column chromatography and recrystallization, researchers can obtain highly pure material suitable for rigorous biological evaluation. The protocols and troubleshooting tips provided in this guide are intended to serve as a valuable resource for scientists working with this important class of heterocyclic compounds.
References
-
Journal of Chemical Technology and Metallurgy, 57, 3, 2022, 451-463. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
-
Molecules. 2020 Feb; 25(4): 859. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]
-
RSC Med. Chem., 2023, 14, 123-134. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
Z. Naturforsch. 2013, 68b, 1205 – 1211. Efficient synthesis of substituted imidazo[4,5-b]pyridine. [Link]
-
SIELC Technologies. 1H-Imidazo[4,5-b]pyridine. [Link]
-
Chem. Proc. 2022, 10(1), 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Der Pharma Chemica, 2013, 5(6):339-340. Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). [Link]
-
Molecules 2022, 27, 2697. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Pharmaceuticals (Basel). 2021 Dec; 14(12): 1289. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Molecules. 2021 Jan; 26(2): 459. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
Sources
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- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This document offers a series of troubleshooting strategies and frequently asked questions to navigate and overcome poor aqueous solubility, a common hurdle for many promising pharmaceutical compounds.[1][2][3]
The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] However, the inherent lipophilicity of many derivatives, including the cyclopentyl-substituted compound , often leads to poor water solubility, thereby limiting bioavailability and therapeutic efficacy.[1][6] This guide is designed to provide a logical, evidence-based workflow to systematically address and improve the solubility of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in my experiments?
A1: Initial indicators of poor solubility often include:
-
Visual Precipitation: The compound fails to dissolve completely in aqueous buffers, leaving a visible precipitate or suspension.
-
Inconsistent Biological Data: High variability in results from in vitro or in vivo assays, suggesting that the compound is not fully available to interact with its biological target.
-
Low Bioavailability: In pharmacokinetic studies, the compound exhibits poor absorption after oral administration.[1]
Q2: What are the key physicochemical properties of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one that influence its solubility?
A2: The solubility of this compound is primarily governed by:
-
High Lipophilicity: The cyclopentyl group significantly increases the nonpolar surface area of the molecule, favoring partitioning into lipids over aqueous media.
-
Crystalline Structure: If the compound exists in a stable crystalline lattice, a significant amount of energy is required to break the crystal lattice and allow the molecules to solvate.[7]
-
Weakly Basic Nature: The imidazo[4,5-b]pyridine core contains nitrogen atoms that can be protonated. This suggests that the compound's solubility will be pH-dependent, with higher solubility expected at lower pH values.[8][9]
Q3: What is a logical starting point for improving the solubility of this compound?
A3: A systematic approach is recommended. Begin by characterizing the pH-dependent solubility profile. This foundational data will inform the selection of the most appropriate solubility enhancement strategy. Subsequent steps may involve exploring cosolvents, cyclodextrins, or more advanced formulation techniques like solid dispersions or nanosuspensions.
II. Troubleshooting and Solution Pathways
This section details a series of experimental strategies to systematically address and improve the solubility of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
pH-Dependent Solubility Profiling
The "Why": As a weakly basic compound, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is expected to have higher solubility in acidic conditions where the molecule can be protonated, forming a more soluble salt.[8][10] Determining the extent of this pH-dependency is the first critical step in developing a formulation strategy.
Experimental Protocol: Equilibrium Solubility Measurement
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Add excess compound: Add an excess of the compound to each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: Plot the measured solubility as a function of pH.
Data Interpretation:
| pH Range | Expected Solubility | Rationale |
| Acidic (pH < pKa) | High | The compound is protonated, forming a more soluble salt.[9] |
| Neutral to Basic (pH > pKa) | Low | The compound exists predominantly in its less soluble, neutral form. |
Cosolvent Screening
The "Why": Cosolvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[1][11] This is a straightforward and often effective initial approach for early-stage in vitro experiments.
Experimental Protocol: Cosolvent Screening
-
Select a range of biocompatible cosolvents: Common choices include DMSO, ethanol, propylene glycol, and PEG 400.[12]
-
Prepare stock solutions: Prepare a high-concentration stock solution of the compound in each cosolvent.
-
Create a dilution series: Prepare a series of aqueous solutions with increasing concentrations of the cosolvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Determine solubility: Add an excess of the compound to each cosolvent/water mixture and determine the equilibrium solubility as described in the pH-profiling protocol.
-
Plot solubility vs. cosolvent concentration: Plot the solubility as a function of the cosolvent concentration for each tested cosolvent.
Data Interpretation:
| Cosolvent | Solubility Enhancement | Considerations |
| DMSO | Often provides significant enhancement. | Can be toxic to cells at higher concentrations. |
| Ethanol | Good solubilizing power for many compounds. | Can cause precipitation upon dilution.[1] |
| Propylene Glycol | A commonly used pharmaceutical excipient. | May have lower solubilizing power than DMSO or ethanol. |
| PEG 400 | A non-toxic, water-miscible polymer. | Can increase viscosity at higher concentrations. |
Cyclodextrin Complexation
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes that have significantly improved aqueous solubility.[3][14][15]
Experimental Protocol: Phase Solubility Study
-
Select cyclodextrins: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-50 mM).
-
Add excess compound: Add an excess of the compound to each cyclodextrin solution.
-
Equilibrate and quantify: Equilibrate the samples and determine the concentration of the dissolved compound as previously described.
-
Plot solubility vs. cyclodextrin concentration: Plot the total drug concentration as a function of cyclodextrin concentration.
Data Interpretation:
A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. The slope of the line can be used to calculate the stability constant (Kc) of the complex.
Advanced Formulation Strategies
For more significant solubility challenges, particularly for in vivo applications, advanced formulation techniques may be necessary.
a. Solid Dispersions
The "Why": Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[2][16] This eliminates the crystalline lattice energy barrier to dissolution, often leading to a significant increase in both the rate and extent of dissolution.[7][17]
Workflow for Solid Dispersion Formulation
Caption: Workflow for developing a solid dispersion formulation.
b. Nanosuspensions
The "Why": Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers.[18][19] The significant reduction in particle size increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.
Workflow for Nanosuspension Formulation
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. jddt.in [jddt.in]
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- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
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- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in solution
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals utilizing 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in their experiments. Its purpose is to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling and stability of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can be influenced by several factors, primarily:
-
pH: The imidazo[4,5-b]pyridin-2-one core is susceptible to hydrolysis under both strongly acidic and basic conditions.
-
Solvent: While soluble in organic solvents like DMSO and DMF, long-term storage in protic solvents (e.g., methanol, ethanol, or aqueous buffers) can facilitate degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Compounds with heterocyclic aromatic ring systems can be susceptible to photodecomposition.[1]
Q2: What is the most probable degradation pathway for this molecule?
The most likely degradation pathway is the hydrolysis of the cyclic urea (lactam) bond within the imidazolidin-2-one ring. This reaction would lead to the opening of the five-membered ring to form a diamino-pyridine derivative. This is a known degradation pathway for related structures under hydrolytic stress conditions.[1]
Q3: Are there any visual indicators of compound degradation?
While not always present, you may observe:
-
Color Change: A freshly prepared solution in DMSO should be colorless. The appearance of a yellow or brown tint over time can indicate the formation of degradation products.
-
Precipitation: As the parent compound degrades into different chemical entities, their solubility might be lower in the chosen solvent system, leading to the formation of a precipitate.
Q4: What are the recommended storage conditions for stock solutions?
For maximum stability, stock solutions should be prepared in anhydrous, high-purity DMSO or DMF. We recommend the following storage protocol:
-
Prepare a high-concentration stock (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or, for long-term storage (>1 month), at -80°C.
-
Protect vials from light by using amber glass or by wrapping them in aluminum foil.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to diagnosing and solving common experimental problems that may arise from compound instability.
Problem: Gradual or Sudden Loss of Biological Activity
You observe that the compound's potency (e.g., IC50) in your assay has significantly decreased compared to initial experiments or published data.
-
Probable Cause: The active parent compound has degraded in your stock solution or in the final assay buffer, reducing its effective concentration.
-
Recommended Action Plan:
-
Verify Solution Integrity: Immediately prepare a fresh stock solution of the compound from the original solid material. Re-run a key experiment to see if potency is restored. If it is, your old stock solution has degraded.
-
Assess Assay Buffer Stability: If a fresh stock does not resolve the issue, the compound may be degrading in your aqueous assay buffer. We advise performing a time-course experiment. Incubate the compound in your final assay buffer for varying durations (e.g., 0, 1, 2, 4, 8 hours) at the assay temperature before adding it to the biological system. A time-dependent loss of activity points to instability under assay conditions.
-
Conduct a Forced Degradation Study: To systematically identify the source of instability, perform a forced degradation study as outlined in Protocol 2 . This will definitively reveal sensitivities to pH, temperature, or light.
-
Problem: Appearance of New or Unexpected Peaks in HPLC or LC-MS Analysis
During quality control or analytical experiments, you detect additional peaks that were not present in the initial analysis of the compound.
-
Probable Cause: These new peaks are almost certainly degradation products of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
-
Recommended Action Plan:
-
Characterize the Degradants: Use the stressed samples generated from the Forced Degradation Study (Protocol 2) as standards. By comparing the retention times of the unknown peaks in your sample with the peaks generated under specific stress conditions (e.g., acid hydrolysis), you can deduce the nature of the degradation. For instance, a peak appearing under both acidic and basic stress is likely a hydrolysis product.[1]
-
Mass Spectrometry Analysis: Analyze the unknown peaks by LC-MS to determine their mass-to-charge ratio (m/z). The expected mass of the primary hydrolysis product (ring-opened) would be 18 atomic mass units (the mass of water) greater than the parent compound (C11H13N3O, MW: 203.25).
-
Refine Handling Procedures: Once the cause of degradation is identified, implement stricter handling protocols (e.g., use of pH 7.0 buffers, protection from light) to prevent the formation of these impurities in future experiments.
-
Part 3: Key Protocols and Methodologies
As Senior Application Scientists, we emphasize that robust, well-documented protocols are the foundation of reproducible research.
Protocol 1: Recommended Stock Solution Preparation
-
Preparation: Allow the solid compound vial to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 30-60 seconds, followed by sonication in a water bath for 2-5 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes.
-
Storage: Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
This study is essential for understanding the intrinsic stability of the molecule. A control sample (compound dissolved in a neutral, non-degrading solvent like ACN:H₂O and kept at 4°C in the dark) must be run alongside all stressed samples.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M NaOH before analysis. | To test for stability in acidic environments. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with 0.1 M HCl before analysis. | To test for stability in alkaline environments.[1] |
| Oxidative Stress | Dissolve compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. | To assess susceptibility to oxidation. |
| Thermal Stress | Store the stock solution (in DMSO) at 60°C for 48 hours, protected from light. | To evaluate long-term stability at elevated temperatures. |
| Photolytic Stress | Expose a solution of the compound (in a quartz cuvette or clear vial) to direct, high-intensity UV light (e.g., 254 nm) or simulated sunlight for 24-48 hours. | To determine light sensitivity.[1] |
Protocol 3: HPLC-UV Method for Stability Assessment
This method can be used to quantify the remaining parent compound and monitor the formation of degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Calculate the percentage of parent compound remaining by comparing its peak area in the stressed sample to the control sample. (% Remaining = [Area_Stressed / Area_Control] * 100).
Part 4: Visualizations
Diagrams can clarify complex workflows and chemical transformations.
Caption: Troubleshooting workflow for stability issues.
Caption: Postulated hydrolytic degradation pathway.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
-
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Chemical Information. Pharmaffiliates. Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). Available from: [Link]
Sources
Technical Support Center: Optimizing 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Dosage in Cell Culture
Welcome to the technical support guide for researchers working with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and related novel small molecules. The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore found in inhibitors targeting a diverse range of proteins, including c-Met, Src family kinases, and AKT.[1][2][3] Given that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a novel compound, public data on its specific mechanism of action is limited.
This guide is designed to provide a robust, first-principles framework for systematically determining the optimal dosage of this and other uncharacterized small molecules in your specific cell culture model. We will proceed from fundamental pre-experimental checks to detailed troubleshooting, ensuring your experiments are built on a foundation of scientific rigor.
Part 1: Frequently Asked Questions (FAQs) - Pre-Experimental Essentials
This section addresses the critical preliminary steps that should be completed before introducing the compound to your cells.
Q1: What is the absolute first step before using 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in my experiments?
A1: The first step is always to establish the compound's solubility and create a stable, high-concentration stock solution. Poor solubility is a primary source of experimental irreproducibility.[4]
-
Rationale: The compound must be fully dissolved to ensure accurate and consistent dosing. Undissolved particulates will lead to dramatic under-dosing and variability.
-
Recommended Protocol:
-
Solvent Selection: Start with dimethyl sulfoxide (DMSO), the most common solvent for small molecules.
-
Stock Concentration: Aim for a high concentration (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture medium.
-
Procedure: Add the calculated volume of DMSO to the vial containing the powdered compound. Vortex thoroughly for several minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[5]
-
Q2: How do I mitigate the risk of solvent-induced artifacts or cytotoxicity in my cell culture?
A2: This is a critical consideration. The final concentration of the solvent (e.g., DMSO) in your cell culture medium must be kept to a minimum, typically well below 0.5% (v/v), and a solvent-only vehicle control must be included in every experiment.[6]
-
Rationale: At higher concentrations, DMSO can induce a variety of cellular effects, including differentiation, altered gene expression, and cytotoxicity, which can confound your results.[6]
-
Best Practices:
-
Always calculate the final DMSO concentration in your media for your highest compound dose. If it exceeds 0.5%, you should remake a more concentrated primary stock solution.
-
The "vehicle control" (cells treated with the same final concentration of DMSO as your highest dose) is non-negotiable. Any observed effect must be statistically significant compared to this control, not just untreated cells.
-
Table 1: Stock Solution Preparation and Dilution Scheme
| Parameter | Recommendation | Rationale |
|---|---|---|
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic small molecules. |
| Stock Concentration | 10-20 mM | Minimizes the final solvent percentage in the culture medium. |
| Storage | -20°C or -80°C in small, single-use aliquots | Prevents compound degradation from freeze-thaw cycles and light exposure.[5] |
| Final Solvent Conc. | < 0.5% (v/v) , ideally ≤ 0.1% | Avoids solvent-induced cellular artifacts and cytotoxicity.[6] |
| Experimental Control | Mandatory Vehicle Control | Differentiates compound-specific effects from solvent effects. |
Part 2: Core Experimental Workflow for Dosage Optimization
This section provides a systematic, step-by-step workflow to determine the optimal concentration range for your functional experiments.
Workflow Step 1: Determine the Cytotoxicity Profile
Before assessing the compound's functional effect, you must first determine the concentration range at which it is cytotoxic to your cells. This establishes the upper limit for your experiments. A standard cell viability assay, such as the MTT or MTS assay, is ideal for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 2X serial dilution series of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in your culture medium. A wide range is recommended for the initial screen (e.g., 100 µM down to 1 nM). Remember to include a "vehicle control" (medium with DMSO) and a "no cells" blank control.
-
Dosing: Remove the old medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results as % Viability vs. log[Compound Concentration]. Use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell viability by 50%).
Workflow Step 2: Define the Non-Cytotoxic Working Range
From the cytotoxicity curve, you can define the optimal concentration range for your functional assays.
-
Rationale: You want to ensure that the functional effects you observe are due to the compound's specific biological activity, not a general stress response from cytotoxicity.
-
Recommendation: Select a range of concentrations for your functional experiments that are significantly below the IC50 value. A good starting point is to use concentrations at or below the IC20 (the concentration causing 20% viability loss). This ensures that the vast majority of cells are healthy and responsive.
Caption: Workflow for determining the optimal experimental dosage.
Workflow Step 3: Assess Functional Activity
Now, using your defined non-cytotoxic concentration range, you can assess the compound's effect on its biological target. Since the target of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is unconfirmed, we present a hypothetical workflow assuming it inhibits a kinase signaling pathway, a common target for this scaffold.[1][2][3]
Protocol: Western Blot for Phospho-Protein Inhibition
-
Dosing: Treat cells with 3-5 concentrations of the compound within the non-cytotoxic range (e.g., 1 µM, 500 nM, 100 nM, 10 nM) and a vehicle control for a relevant time period (e.g., 1-2 hours).
-
Stimulation: If the pathway is inducible, stimulate the cells with the appropriate ligand (e.g., a growth factor) for a short period (e.g., 15 minutes) to activate the target kinase.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a key downstream protein (e.g., p-AKT, p-ERK). Subsequently, strip and re-probe with an antibody for the total protein to serve as a loading control.
-
Detection & Analysis: Detect the signal using chemiluminescence and quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective on-target inhibition.
Caption: Hypothetical signaling pathway inhibited by the compound.
Part 3: Troubleshooting Guide
Even with careful planning, challenges can arise. This section addresses common problems in a direct Q&A format.
Q1: My compound precipitated out of solution when I added it to the cell culture medium. What should I do?
A1: This indicates a solubility issue in aqueous solutions.
-
Immediate Action: Do not use the medium with the precipitate. Centrifuge the medium to pellet the precipitate and discard it. Your results would be invalid.
-
Solutions:
-
Lower the Final Concentration: This is the simplest solution. Your compound may only be soluble up to a certain concentration in your medium.
-
Use a Formulation Aid: For in vitro assays, adding a very low concentration of a non-ionic surfactant like Pluronic F-68 or using cyclodextrins can sometimes help maintain solubility. However, these must be validated to ensure they don't affect your cellular model.[4]
-
Re-evaluate the Solvent: While less common, for some compounds, a different primary solvent might be required.
-
Q2: I'm observing inconsistent results (e.g., variable IC50) between different experimental batches. What are the likely causes?
A2: Inconsistency is a frequent challenge and can stem from multiple sources.[5]
-
Compound Stability: Are you using freshly prepared dilutions for each experiment? Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. Always use single-use aliquots.
-
Cell Culture Conditions: Have you controlled for cell passage number and seeding density? Cells at very high or low passage numbers can behave differently. Ensure you seed the same number of cells each time and that they are in a logarithmic growth phase.[6]
-
Reagent Variability: Are all your reagents (e.g., medium, serum, assay kits) from the same lot? Lot-to-lot variability can be a hidden source of error.
Q3: The compound shows high cytotoxicity but no specific effect on my hypothesized target pathway. What does this mean?
A3: This is a common and important result. It suggests that the observed cytotoxicity may be due to off-target effects or a different mechanism of action entirely.
-
Possible Explanations:
-
Off-Target Activity: The compound may be hitting one or more other cellular targets that induce a cytotoxic response. It is rare for a kinase inhibitor to be perfectly selective.
-
Non-specific Reactivity: Some compounds can be chemically reactive, nonspecifically modifying proteins or destabilizing membranes.[7]
-
Incorrect Hypothesis: Your hypothesized target may not be the primary target of this compound in your cell line. The imidazo[4,5-b]pyridine scaffold is known to bind to a wide variety of proteins.[8][9][10]
-
-
Next Steps:
-
Broaden Your Search: Consider performing broader, unbiased screens (e.g., proteomics, transcriptomics) to identify the pathways that are actually affected.
-
Confirm On-Target Engagement: If a target is suspected, use a secondary assay to confirm the compound is binding to it (e.g., a cellular thermal shift assay).
-
Table 2: Example Troubleshooting Scenarios
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| High cell death at all doses | Calculation error; Solvent cytotoxicity | Double-check all dilution calculations. Run a DMSO dose-response curve to confirm solvent tolerance of your cell line. |
| No effect observed at any dose | Compound is inactive; Compound degraded; Insufficient dose | Test a freshly thawed aliquot. Confirm compound identity/purity. Extend the dose range to higher concentrations (if not limited by solubility/cytotoxicity). |
| Effect plateaus at high doses | Target saturation | This is expected and indicates specific, saturable binding to a target. The lowest concentration on the plateau is the optimal dose. |
| Variable results at low doses | Assay sensitivity limit; Pipetting error | Ensure your assay is sensitive enough for subtle changes. Use calibrated pipettes and be meticulous with technique. Increase replicate numbers. |
References
- BenchChem. (2025). Technical Support Center: Small Molecule Inhibitor Experiments. BenchChem.
- Li, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Gilligan, P. J., et al. (2009). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1168.
- Kaur, J., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
- Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113175.
- Pharmaffiliates. (n.d.). 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol.
- Singh, B., et al. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry, 37(2), 248-254.
- Yu, L., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6310-6324.
Sources
- 1. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Welcome to the technical support center for the synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this and related imidazo[4,5-b]pyridin-2-one derivatives. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.
I. Overview of the Synthetic Strategy
The synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically proceeds through a two-step sequence:
-
Formation of the Imidazo[4,5-b]pyridin-2-one Core: This involves the cyclization of 2,3-diaminopyridine with a suitable carbonylating agent. Common reagents for this transformation include urea, phosgene derivatives (such as triphosgene or carbonyldiimidazole), or chloroformates.
-
N-Alkylation with a Cyclopentyl Group: The resulting imidazo[4,5-b]pyridin-2-one scaffold is then alkylated with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide, under basic conditions to introduce the cyclopentyl moiety at the N1 position.
This synthetic route, while generally effective, is prone to several side reactions that can lead to a range of impurities. This guide will address the most common issues and provide robust troubleshooting strategies.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction to form the imidazo[4,5-b]pyridin-2-one core is low-yielding and produces multiple byproducts. How can I optimize this step?
Answer:
Low yields and byproduct formation in the cyclization of 2,3-diaminopyridine are often due to inefficient carbonylation or side reactions of the diamine starting material. Here are several strategies to improve this step:
-
Choice of Carbonylating Agent: The reactivity of the carbonylating agent is crucial.
-
Urea: This is a common and safe option. The reaction is typically performed at high temperatures (150-180 °C) in a neat melt or a high-boiling solvent like sulfolane. The high temperature can sometimes lead to decomposition.
-
Carbonyldiimidazole (CDI): CDI is a milder and more selective reagent. The reaction can be carried out at lower temperatures in aprotic solvents like THF or DMF.
-
Triphosgene: This is a solid, safer alternative to phosgene gas. It is highly reactive and the reaction should be performed at low temperatures in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
-
Reaction Conditions:
-
Inert Atmosphere: 2,3-diaminopyridine can be sensitive to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side products.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. For urea-based cyclizations, a high-boiling polar aprotic solvent can be beneficial. For more reactive carbonylating agents, anhydrous aprotic solvents are essential to prevent hydrolysis of the reagent.
-
-
Purification of Starting Material: Ensure your 2,3-diaminopyridine is pure. Impurities can interfere with the reaction and lead to a complex product mixture. Recrystallization or column chromatography may be necessary.
Experimental Protocol: Cyclization using Carbonyldiimidazole (CDI)
-
To a solution of 2,3-diaminopyridine (1.0 eq) in anhydrous THF (10 mL/mmol of diamine) under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
FAQ 2: During the N-alkylation step, I am observing multiple products by TLC/LC-MS. What are these impurities and how can I improve the regioselectivity for the desired N1-cyclopentyl product?
Answer:
The formation of multiple products during N-alkylation is a common issue with imidazo[4,5-b]pyridine systems due to the presence of multiple nucleophilic nitrogen atoms. The likely impurities are regioisomers resulting from alkylation at different positions (N1, N3, and the pyridine nitrogen N4) and di-alkylation products.[1][2]
Understanding Regioselectivity:
The imidazo[4,5-b]pyridin-2-one system exists in tautomeric forms, and the anion formed upon deprotonation can be alkylated at different nitrogens.[3] The regioselectivity is influenced by several factors:
-
Base: The choice of base can significantly impact the position of deprotonation and thus the alkylation site.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like DMF or THF tend to favor deprotonation at the more acidic imidazole nitrogen (N1 or N3).
-
Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective and may offer different regioselectivity profiles.[4]
-
-
Solvent: The polarity of the solvent can influence the solvation of the intermediate anion and the transition state, thereby affecting the regioselectivity.
-
Counterion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can coordinate with the anionic intermediate and direct the incoming electrophile.
-
Electrophile: The reactivity and steric bulk of the cyclopentylating agent can also play a role.
Strategies to Improve N1-Selectivity:
-
Systematic Screening of Reaction Conditions: A systematic approach to screen different bases, solvents, and temperatures is often necessary to find the optimal conditions for N1-alkylation.
Base Solvent Temperature Expected Outcome NaH Anhydrous DMF 0 °C to RT Often provides good selectivity for imidazole nitrogen alkylation. K2CO3 Anhydrous DMF or Acetonitrile RT to 60 °C A milder option, may require heating.[4] Cs2CO3 Anhydrous DMF or Acetonitrile RT to 60 °C Often enhances reactivity and can improve selectivity. -
Use of Phase Transfer Catalysis (PTC): PTC conditions, using a base like K2CO3 and a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB), can sometimes improve regioselectivity and yield.[2][4]
Troubleshooting Workflow for N-Alkylation
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
FAQ 3: I have successfully synthesized the crude product, but I am struggling with its purification. What are the best methods to isolate pure 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one?
Answer:
Purification of the final product can be challenging due to the presence of closely related impurities, particularly regioisomers, which often have similar polarities. A combination of techniques may be required.
-
Column Chromatography: This is the most common method for separating the desired product from its isomers and other impurities.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
TLC Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine or potassium permanganate can also be helpful.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be a highly effective method for obtaining a pure crystalline product.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed. This is particularly useful for separating closely eluting regioisomers.
General Protocol for Column Chromatography Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
FAQ 4: How can I confirm the structure of my final product and identify the impurities?
Answer:
A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the cyclopentyl group and the aromatic protons of the imidazo[4,5-b]pyridine core. The chemical shifts and coupling patterns of the aromatic protons can help distinguish between different regioisomers.
-
¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms, which is essential for definitively identifying the correct regioisomer.
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly useful in distinguishing regioisomers by showing through-space correlations between protons on the cyclopentyl group and the imidazo[4,5-b]pyridine core.[3]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecule, confirming its elemental composition.
-
LC-MS: This is an invaluable tool for analyzing the purity of the product and identifying the molecular weights of any impurities.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch for the 2-one functionality, typically in the range of 1680-1720 cm⁻¹.
Expected Spectroscopic Data for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
| Technique | Expected Features |
| ¹H NMR | Signals for cyclopentyl protons (multiplets), aromatic protons on the pyridine ring, and a broad singlet for the N-H proton (if present in the tautomeric form). |
| ¹³C NMR | Signals for the carbonyl carbon (~150-160 ppm), aromatic carbons, and aliphatic carbons of the cyclopentyl group. |
| MS (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 204.12. |
| IR | A strong absorption band for the C=O stretch around 1700 cm⁻¹. |
III. Summary of Potential Impurities and Their Origin
| Impurity | Potential Origin | Identification | Removal Strategy |
| 2,3-Diaminopyridine | Incomplete cyclization reaction. | LC-MS, ¹H NMR | Aqueous wash, column chromatography. |
| 1H,2H,3H-Imidazo[4,5-b]pyridin-2-one | Incomplete N-alkylation reaction. | LC-MS, ¹H NMR | Column chromatography. |
| N3-cyclopentyl isomer | Non-regioselective N-alkylation. | LC-MS, 2D NMR (NOESY) | Column chromatography, preparative HPLC. |
| N4-cyclopentyl isomer | Non-regioselective N-alkylation. | LC-MS, 2D NMR (NOESY) | Column chromatography, preparative HPLC. |
| Di-cyclopentylated product | Use of excess cyclopentylating agent or strong base. | LC-MS | Column chromatography. |
IV. References
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Retrieved from [Link]
-
National Institutes of Health. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in hemoglobin using on-line coupling of restricted access material to liquid chromatography–mass spectrometry. Retrieved from [Link]
-
PubMed Central. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,3-Dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-2H-imidazo[4,5-b]pyridin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of Imidazo[4,5-b]pyridine-based Compounds
Prepared by: Senior Application Scientist, Advanced Drug Discovery Support
Disclaimer: The compound 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a specific chemical entity. While public data on its precise biological activity is limited, its core scaffold, imidazo[4,5-b]pyridine, is extensively documented in scientific literature as a "hinge-binding" motif characteristic of protein kinase inhibitors. This guide is therefore based on the established knowledge of imidazo[4,5-b]pyridine derivatives as a class of kinase inhibitors. The principles and methodologies described are broadly applicable for investigating and mitigating off-target effects for any novel or established kinase inhibitor sharing this scaffold.
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and related compounds. Off-target effects are a significant challenge in drug discovery, potentially leading to misinterpreted data, cellular toxicity, and clinical trial failures. This document provides a structured, question-and-answer-based approach to proactively identify, validate, and minimize these unintended interactions during your experiments.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: We are beginning work with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. What is its likely biological target?
A1: Based on extensive precedent, the imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of protein kinases. Its structural similarity to purine allows it to form key hydrogen bonds with the "hinge region" of the kinase domain. Published research on close analogs has identified potent inhibitory activity against various kinases, including Src family kinases, Aurora kinases, and AKT. Therefore, it is highly probable that your compound functions as a kinase inhibitor. The initial and most critical step in your research should be to confirm its primary kinase target(s) through comprehensive profiling.
Q2: What are off-target effects, and why are they a particular concern for kinase inhibitors?
A2: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary biological target. For kinase inhibitors, this is a frequent issue due to the high structural conservation of the ATP-binding site across the human kinome, which comprises over 500 members. This similarity means that a compound designed to inhibit one kinase may also bind to and inhibit dozens of others, a phenomenon known as "polypharmacology" or "promiscuity." These unintended inhibitions can confound experimental results, making it difficult to attribute a cellular phenotype solely to the inhibition of the intended target.
Q3: We are observing unexpected or severe phenotypes in our cell-based assays. How can we determine if these are due to off-target effects?
A3: This is a classic challenge. An unexpected phenotype, especially one that appears more severe than anticipated or inconsistent with the known biology of the primary target, warrants an investigation into off-target activity. A systematic approach is essential:
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Dose-Response Analysis: A crucial first step is to perform a detailed dose-response curve. Off-target effects often have a lower affinity (higher IC50/EC50) and may only become apparent at higher concentrations of the compound. If you observe a very steep dose-response curve or distinct phenotypic changes at higher concentrations, off-target activity is a strong possibility.
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Use of Structurally Unrelated Inhibitors: Compare
Technical Support Center: Synthesis of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Welcome to the dedicated technical support guide for the synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this and related imidazo[4,5-b]pyridine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic efforts effectively.
Overview of Synthetic Strategy
The synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is typically approached as a multi-step process. The general strategy involves the initial formation of the core heterocyclic structure, 1H,2H,3H-imidazo[4,5-b]pyridin-2-one, followed by the selective introduction of the cyclopentyl group onto one of the nitrogen atoms. The most common pathway begins with the commercially available 2,3-diaminopyridine.
The key transformations are:
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Cyclization: Formation of the imidazo[4,5-b]pyridin-2-one core from 2,3-diaminopyridine using a carbonylating agent.
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N-Alkylation: Introduction of the cyclopentyl group onto the imidazo[4,5-b]pyridin-2-one core.
This guide will address the common challenges encountered in each of these critical steps.
Visualizing the Synthetic Workflow
Caption: General synthetic pathway for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Cyclization to form 1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This initial step is crucial for building the core scaffold. Common starting materials include 2,3-diaminopyridine, and carbonylating agents can range from urea to phosgene equivalents like triphosgene or N,N'-Carbonyldiimidazole (CDI).[1][2]
Question 1: My cyclization reaction with 2,3-diaminopyridine and urea is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this condensation reaction are a frequent challenge. Several factors can be at play:
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Incomplete Reaction: The thermal condensation with urea often requires high temperatures (typically 130-180 °C) and prolonged reaction times to drive the reaction to completion. The reaction proceeds through the elimination of ammonia. If the temperature is too low or the reaction time is too short, you will likely isolate unreacted starting material.
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Solution: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
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Sublimation of Starting Material: 2,3-diaminopyridine can sublime at high temperatures under vacuum. If you are running the reaction under reduced pressure to remove ammonia, this could lead to loss of starting material.
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Solution: Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) at atmospheric pressure. A gentle flow of the inert gas can help carry away the evolved ammonia without significant loss of your starting material.
-
-
Degradation: At very high temperatures, the starting materials or the product may degrade, leading to a complex mixture and lower yields of the desired product.
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Solution: If you suspect degradation, try to use a lower temperature for a longer period. Alternatively, consider a different carbonylating agent that allows for milder reaction conditions. N,N'-Carbonyldiimidazole (CDI) or triphosgene can be effective at lower temperatures but require careful handling and stoichiometric control.[1][2]
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Question 2: I am using triphosgene for the cyclization and observing multiple unidentified byproducts. What could be going wrong?
Answer: Triphosgene is a highly reactive phosgene equivalent and requires careful control of reaction conditions. The formation of byproducts often stems from its high reactivity.
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Stoichiometry Issues: An excess of triphosgene can lead to the formation of unwanted side products, including isocyanates or ureas from the reaction with the product or remaining starting material.
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Solution: Ensure precise control over the stoichiometry. It is often recommended to add a solution of triphosgene dropwise to a solution of the 2,3-diaminopyridine at a low temperature (e.g., 0 °C) to control the initial reaction.
-
-
Reaction with Solvent: If you are using a nucleophilic solvent, it may react with the triphosgene.
-
Solution: Use an inert solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene.
-
-
Polymerization: The intermediate isocyanate, if formed, can polymerize, leading to insoluble materials and lower yields.
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Solution: Maintaining dilute conditions and controlled addition of the reagent can minimize polymerization.
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A palladium-catalyzed cyclization of ureas derived from 3-amino-2-chloropyridine offers an alternative, more controlled route to the imidazo[4,5-b]pyridin-2-one core.[1]
Part 2: N-Alkylation with a Cyclopentyl Group
The introduction of the cyclopentyl group is the final key step. However, the imidazo[4,5-b]pyridin-2-one scaffold has multiple nucleophilic nitrogen atoms, which presents a significant challenge in regioselectivity.[3][4]
Question 3: My N-alkylation reaction with cyclopentyl bromide is slow and incomplete. How can I drive it to completion?
Answer: Several factors can contribute to a sluggish alkylation reaction:
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Insufficiently Strong Base: The acidity of the N-H protons in the imidazo[4,5-b]pyridin-2-one core requires a sufficiently strong base to generate the nucleophilic anion. Potassium carbonate (K2CO3) is commonly used, but for less reactive alkylating agents or more sterically hindered systems, a stronger base might be necessary.
-
Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These should be used in an anhydrous aprotic solvent like DMF or THF.
-
-
Leaving Group: Bromides are good leaving groups, but iodides are even better.
-
Solution: You can try using cyclopentyl iodide instead of cyclopentyl bromide. Alternatively, you can add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to generate the more reactive cyclopentyl iodide in situ (Finkelstein reaction).
-
-
Temperature: Many alkylation reactions require heating to proceed at a reasonable rate.
-
Solution: If you are running the reaction at room temperature, try heating it to 50-80 °C. Monitor for potential side reactions or degradation at higher temperatures.
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Question 4: I am getting a mixture of N-alkylated isomers. How can I improve the regioselectivity for the desired 1-cyclopentyl product?
Answer: This is the most common and significant challenge in the synthesis of this target molecule. The imidazo[4,5-b]pyridin-2-one core has three potential sites for alkylation: N1, N3, and the pyridine nitrogen (N4).[3][5] The product distribution is highly dependent on the reaction conditions.[4]
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Understanding the Sites of Alkylation:
-
N1 and N3: These are the nitrogen atoms of the imidazole ring. Their relative nucleophilicity can be influenced by steric and electronic factors.
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N4: The pyridine nitrogen is also a potential site for alkylation, leading to a pyridinium salt.
-
-
Strategies for Controlling Regioselectivity:
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Choice of Base and Solvent: The combination of base and solvent can have a profound effect on which nitrogen is deprotonated and its subsequent reactivity. For instance, using a bulky base might favor deprotonation at a more sterically accessible site. In some systems, using K2CO3 in DMF has been shown to favor alkylation on the pyridine ring nitrogen.[5][6]
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Protecting Groups: A more robust, albeit longer, approach is to use a protecting group strategy. This would involve protecting one or more of the nitrogen atoms, performing the alkylation, and then deprotecting. This provides unambiguous control over the regioselectivity but adds steps to the overall synthesis.
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Thermodynamic vs. Kinetic Control: It's possible that different isomers are formed under kinetic and thermodynamic control. Running the reaction at a lower temperature might favor the kinetically preferred product, while prolonged heating could lead to the thermodynamically more stable isomer. Experimenting with reaction time and temperature is crucial.
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Visualizing the Regioisomer Challenge
Caption: Potential regioisomers from the N-alkylation of the imidazo[4,5-b]pyridin-2-one core.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for the final product and its intermediates?
A1: For both the intermediate imidazo[4,5-b]pyridin-2-one and the final N-alkylated product, column chromatography on silica gel is the most common purification method. A gradient elution system, often starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane/methanol), is typically effective. Recrystallization can also be a powerful technique for obtaining highly pure material if a suitable solvent system can be found. Significant loss of product can occur during workup and purification, so optimizing your extraction and chromatography conditions is important.[3]
Q2: How can I best monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable solvent system that gives good separation between your starting material, product, and any major byproducts. Visualizing the spots under a UV lamp is usually effective for these aromatic compounds. For more quantitative analysis and to confirm the mass of the product, LC-MS is highly recommended.
Q3: Are there any specific safety precautions I should take?
A3: Yes, standard laboratory safety practices are essential. Additionally:
-
Triphosgene: If you choose to use triphosgene, it must be handled with extreme caution in a well-ventilated fume hood as it can release toxic phosgene gas.
-
Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. They must be handled under an inert atmosphere.
-
Solvents: Solvents like DMF are skin-absorbent and have associated health risks. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Is it possible to synthesize the target molecule in a one-pot reaction?
A4: While one-pot syntheses are attractive for their efficiency, achieving the synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in a single step is challenging due to the different reaction conditions required for cyclization and regioselective alkylation. A stepwise approach with isolation and purification of the intermediate is generally more reliable and provides better control over the final product's purity. However, tandem reactions for similar scaffolds have been reported, suggesting that with extensive optimization, a one-pot procedure might be feasible.[7]
Experimental Protocol: A Recommended Synthetic Route
This protocol outlines a two-step synthesis starting from 2,3-diaminopyridine.
Step 1: Synthesis of 1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This procedure is based on a thermal condensation with urea.
| Reagent | Molar Eq. | MW | Amount | Moles |
| 2,3-Diaminopyridine | 1.0 | 109.13 g/mol | 5.00 g | 45.8 mmol |
| Urea | 2.0 | 60.06 g/mol | 5.50 g | 91.6 mmol |
Procedure:
-
Combine 2,3-diaminopyridine and urea in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture in an oil bath to 150-160 °C. The mixture will melt and ammonia gas will evolve.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).
-
Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Triturate the solid with hot water, then cool and collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 1H,2H,3H-imidazo[4,5-b]pyridin-2-one. The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This procedure describes the N-alkylation reaction.
| Reagent | Molar Eq. | MW | Amount | Moles |
| 1H,2H,3H-imidazo[4,5-b]pyridin-2-one | 1.0 | 135.13 g/mol | 2.00 g | 14.8 mmol |
| Potassium Carbonate (K2CO3) | 2.2 | 138.21 g/mol | 4.50 g | 32.6 mmol |
| Cyclopentyl Bromide | 1.5 | 149.03 g/mol | 3.31 g (2.45 mL) | 22.2 mmol |
| Anhydrous DMF | - | - | 40 mL | - |
Procedure:
-
To a solution of 1H,2H,3H-imidazo[4,5-b]pyridin-2-one in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopentyl bromide dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the desired 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and separate it from other regioisomers.
References
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-trypanosomal and anti-plasmodial agents. Arkivoc, 2023(vii), 202312124.
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- Bicvic, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(23), 7289.
- Guch, F., et al. (2018). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 20(15), 4542-4545.
- Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Göker, H., et al. (2005). N-Alkylation of Some Imidazopyridines.
- Schickh, O. V., et al. (1936). Über die Herstellung von 2,3-Diaminopyridin und dessen Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593-2605.
- Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4393.
- Göker, H., et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
- Altan, M., et al. (2021). Synthesis and cytotoxicity of some imidazo[4,5-b]pyridine derivatives and their regioselective N-alkylation. Archiv der Pharmazie, 354(4), e2000346.
- Bicvic, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(17), 3949.
- Kuethe, J. T., et al. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry, 69(22), 7752-7754.
- Gilligan, P. J., et al. (2004). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Bioorganic & Medicinal Chemistry, 12(20), 5311-5323.
- Dyminska, L. (2021).
- Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes.
- Martinez-Ariza, G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(2), 1032-1041.
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H-pyrrol-2-yl)diazenes. Der Pharma Chemica, 5(6), 339-340.
- Garlyauskene, E. Y., et al. (2004). Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Chemistry of Heterocyclic Compounds, 40(1), 94-97.
- Martinez-Ariza, G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5133.
- Nikolova, S., et al. (2022). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 23-39.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Sancineti, S., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 65(13), 8783-8812.
- Temple, C., Jr., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Oral Bioavailability of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Welcome to the technical support center for investigators working with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (hereinafter referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the oral bioavailability of this compound. Given that many novel heterocyclic compounds exhibit poor aqueous solubility, this guide assumes the compound falls into the Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility is a primary obstacle to effective oral absorption.[1]
This resource provides a structured, question-and-answer-based approach to navigate common experimental hurdles, offering scientifically grounded explanations and actionable protocols to enhance the therapeutic potential of your molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Characterization and Problem Identification
Question 1: We've synthesized 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and our initial in vivo screens in rodents show very low and highly variable plasma exposure after oral dosing. What are the first steps to diagnose the problem?
Answer: Low and erratic plasma concentrations following oral administration are hallmark indicators of poor bioavailability, often stemming from solubility or permeability limitations.[2] A systematic approach to diagnosing the root cause is critical.
Causality Explained: For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal (GI) fluids.[3] If the compound has low aqueous solubility, the dissolution process is slow and incomplete, making it the rate-limiting step for absorption. This is a characteristic feature of BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds.[4] Variability can be exacerbated by physiological differences among subjects, such as gastric pH and GI motility.[2]
Recommended First Steps:
-
Determine the Biopharmaceutical Classification System (BCS) Class: This is the foundational step to guide your formulation strategy.[5][6]
-
Solubility Studies: Assess the equilibrium solubility of the compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[7][8] According to regulatory guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[8]
-
Permeability Assessment: Use in vitro models like the Caco-2 cell monolayer assay to estimate the intestinal permeability of the compound.[6] This assay measures the rate at which the compound transverses a layer of intestinal epithelial cells.
-
-
Solid-State Characterization: Analyze the solid form of your active pharmaceutical ingredient (API).
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a compound can have vastly different solubilities and dissolution rates. Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form and assess for polymorphism.
-
Amorphous vs. Crystalline: The amorphous form of a drug is generally more soluble than its crystalline counterparts due to its higher free energy state.[9] Your initial synthesis may have produced a stable, but poorly soluble, crystalline form.
-
This initial data will provide a clear picture of whether low solubility, poor permeability, or a combination of both is the primary barrier to bioavailability.
Question 2: Our compound has been classified as BCS Class II (low solubility, high permeability). What does this imply for our development strategy?
Answer: A BCS Class II classification is a favorable scenario in early development because it indicates that the primary hurdle to oral absorption is the compound's poor solubility, not its ability to cross the intestinal wall.[1] Therefore, the core objective of your formulation strategy should be to enhance the dissolution rate and/or the apparent solubility of the compound in the GI tract.[10]
Strategic Implications: By improving the dissolution profile, you can significantly increase the amount of the compound available for absorption, thereby boosting its bioavailability. For BCS Class II drugs, there is often a strong potential for establishing an in vitro-in vivo correlation (IVIVC), meaning that the rate of drug dissolution observed in a laboratory setting can be predictive of its performance in the body.[11]
The flowchart below illustrates a typical decision-making process for a BCS Class II compound.
Caption: Decision workflow for a BCS Class II compound.
Section 2: Formulation Strategies and Troubleshooting
Question 3: We are considering particle size reduction to improve dissolution. What are the key considerations and potential pitfalls of this approach?
Answer: Particle size reduction, through techniques like micronization or nanosizing, is a well-established and often effective strategy for enhancing the dissolution rate of poorly soluble drugs.[1][12] The principle is based on the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the drug particles.[1] By reducing the particle size, you dramatically increase the surface area available for dissolution.
Key Techniques:
-
Micronization: This process reduces particle sizes to the micrometer range (typically <10 µm).[1] Common methods include jet milling and mechanical milling.[12][13] Jet mills are often preferred as they can produce finer particles and reduce the risk of contamination.[14]
-
Nanonization (Nanosuspensions): This involves reducing particle sizes to the nanometer range (typically 10-500 nm).[15] Techniques like wet bead milling or high-pressure homogenization are used to create a suspension of drug nanoparticles, which can then be used as a liquid dosage form or dried into a solid form.[15]
Data Presentation: Micronization vs. Nanonization
| Feature | Micronization | Nanonization |
| Particle Size | 1 - 10 µm | 10 - 500 nm |
| Surface Area Increase | Moderate to High | Very High |
| Common Technologies | Jet Milling, Mechanical Milling[12] | Wet Bead Milling, High-Pressure Homogenization[15] |
| Advantages | Established technology, cost-effective, suitable for many BCS Class II drugs.[1] | Maximizes surface area, can improve saturation solubility, suitable for oral and injectable routes.[10] |
| Potential Pitfalls | Particle aggregation, poor wettability, electrostatic charges can hinder handling and dissolution. | High energy process, potential for physical instability (crystal growth), requires stabilizers. |
Troubleshooting Pitfalls:
-
Issue: After micronization, the powder is difficult to handle and shows poor dissolution in vitro.
-
Cause: Micronized particles can become highly cohesive and electrostatically charged, leading to agglomeration. This reduces the effective surface area and negates the benefit of size reduction.
-
Solution: Incorporate wetting agents or hydrophilic carriers (e.g., lactose, microcrystalline cellulose) into your formulation to improve dispersibility and de-agglomeration.
-
-
Issue: The nanosuspension is unstable and shows particle growth over time.
-
Cause: Nanoparticles are thermodynamically unstable due to their high surface energy. They will tend to agglomerate or undergo Ostwald ripening (growth of larger particles at the expense of smaller ones).
-
Solution: The use of stabilizers (surfactants and/or polymers) that adsorb onto the particle surface is essential. These provide a steric or electrostatic barrier to prevent aggregation.
-
Question 4: What are amorphous solid dispersions (ASDs), and when should we consider using them?
Answer: Amorphous solid dispersions (ASDs) are a powerful formulation strategy for enhancing the oral bioavailability of poorly soluble drugs.[9] In an ASD, the drug is dispersed in its high-energy, non-crystalline (amorphous) state within a carrier, typically a polymer.[9][16] This amorphous form has a significantly higher apparent solubility and dissolution rate compared to its crystalline counterpart.
Causality Explained: The crystalline state is a highly ordered, low-energy state. To dissolve, a molecule must overcome the strong intermolecular forces of the crystal lattice. The amorphous state lacks this long-range order, making it easier for solvent molecules to interact with and dissolve the drug. The polymer carrier serves to stabilize the drug in its amorphous form, preventing it from recrystallizing back to the less soluble crystalline state.[9]
When to Consider ASDs:
-
When simple particle size reduction is insufficient to achieve the desired bioavailability.
-
For "brick dust" compounds that have both low aqueous and organic solubility, making other formulation approaches challenging.[17]
-
When a high drug loading is required in the final dosage form.
Common Preparation Methods:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, and this solution is sprayed into a hot gas stream. The solvent rapidly evaporates, leaving behind an amorphous dispersion of the drug in the polymer.[18]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until the mixture becomes molten. This molten mass is then forced through a die and cooled rapidly to form the solid dispersion. This is a solvent-free process.[18]
-
Solvent Granulation: The drug and polymer are dissolved in an organic solvent and then sprayed onto a bed of pharmaceutical excipients (like lactose or cellulose) in a granulator. The solvent is then removed by drying.[19]
Troubleshooting ASDs:
-
Issue: The drug recrystallizes during storage, especially under high humidity and temperature.
-
Cause: The amorphous state is thermodynamically unstable. Moisture can act as a plasticizer, increasing molecular mobility and facilitating crystallization.
-
Solution:
-
Polymer Selection: Choose a polymer that has a high glass transition temperature (Tg) and forms strong intermolecular interactions (e.g., hydrogen bonds) with your drug. This will reduce molecular mobility.[9]
-
Packaging: Store the ASD in packaging with a desiccant to protect it from moisture.
-
-
-
Issue: The ASD shows good initial dissolution but then the drug precipitates out of solution (the "spring and parachute" effect).
-
Cause: The ASD can generate a supersaturated solution, which is unstable. As the concentration of the drug exceeds its equilibrium solubility, it will tend to precipitate.
-
Solution: Incorporate a "parachute" polymer into the formulation. This can be the same carrier polymer or an additional one. These polymers can help maintain the supersaturated state for a longer period, allowing more time for the drug to be absorbed.
-
Question 5: Our compound is highly lipophilic (high LogP). Would a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) be a good choice?
Answer: Yes, for highly lipophilic compounds, lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent strategy.[20][21] SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous medium (like the GI fluids) under gentle agitation.[20][22]
Mechanism of Bioavailability Enhancement:
-
Maintains Solubilization: The primary advantage of SEDDS is that the drug is already dissolved in the lipid formulation. Upon emulsification in the gut, it remains in a solubilized state within the small oil droplets, avoiding the dissolution step that often limits the absorption of poorly soluble drugs.
-
Bypasses First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport of the drug from the intestine to the systemic circulation. This pathway bypasses the liver, avoiding extensive first-pass metabolism, which can significantly increase the bioavailability of certain drugs.
-
Increases Membrane Permeability: Some surfactants used in SEDDS can transiently and reversibly alter the intestinal membrane, enhancing drug permeability.
Components of a SEDDS Formulation:
| Component | Role in Formulation | Example Excipients |
| Oil | To solubilize the lipophilic drug. | Medium-chain triglycerides (e.g., Captex® 355), long-chain triglycerides (e.g., soybean oil). |
| Surfactant | To promote self-emulsification and stabilize the resulting emulsion.[21] | Polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), Polysorbate 80 (Tween® 80). |
| Cosolvent | To increase the solvent capacity of the oil or improve the miscibility of the components. | Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400). |
Troubleshooting SEDDS:
-
Issue: The formulation does not emulsify well or forms large, unstable droplets.
-
Cause: The ratio of oil to surfactant is not optimal. The surfactant may not have the appropriate Hydrophile-Lipophile Balance (HLB) value. For o/w emulsions, surfactants with a high HLB (8-18) are generally required.
-
Solution: Systematically screen different surfactants and oil/surfactant ratios. Construct a pseudo-ternary phase diagram to identify the optimal region for self-emulsification.[22][23]
-
-
Issue: The drug precipitates from the SEDDS formulation upon dilution in aqueous media.
-
Cause: The amount of drug in the formulation exceeds its solubility in the resulting emulsion droplets.
-
Solution: Reduce the drug loading or add a cosolvent to increase the drug's solubility in the formulation. Alternatively, consider a supersaturable SEDDS (S-SEDDS) by adding a precipitation inhibitor (a polymer) to the formulation.
-
Section 3: Experimental Protocols and In Vitro Testing
This section provides standardized protocols for key experiments in the development and evaluation of bioavailability-enhancing formulations.
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess and compare the dissolution profiles of different formulations of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Rationale: Dissolution testing is a critical in vitro tool for predicting the in vivo performance of a drug product.[11] For poorly soluble drugs, standard dissolution media may not be sufficient. The use of biorelevant media, which simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states, can provide more meaningful data.[24]
Apparatus: USP Apparatus 2 (Paddle) is commonly used.[11]
Procedure:
-
Media Preparation: Prepare dissolution media representing different GI conditions.
-
pH 1.2 HCl buffer (simulated gastric fluid)
-
pH 6.8 Phosphate buffer (simulated intestinal fluid)
-
Biorelevant media (e.g., FaSSIF and FeSSIF)[24]
-
Note: For very poorly soluble drugs, a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) may be added to the standard buffers to achieve "sink conditions," where the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility.[25][26]
-
-
Setup:
-
Fill the dissolution vessels with 900 mL of the selected medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 50 or 75 RPM.
-
-
Sample Introduction: Introduce a single dose of the formulation (e.g., capsule, tablet, or powder) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.
-
Data Interpretation: Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profiles of different formulations to identify the one with the most rapid and complete dissolution.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a lab-scale batch of an ASD of the compound for in vitro and in vivo testing.
Materials:
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS))
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.
Procedure:
-
Solution Preparation:
-
Dissolve a known amount of the compound and the polymer in the selected solvent. A common drug-to-polymer ratio to start with is 1:3 by weight.
-
Stir until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Pour the solution into a shallow glass dish (e.g., a petri dish) to maximize the surface area for evaporation.
-
Place the dish in a fume hood and allow the solvent to evaporate at room temperature.
-
Alternatively, for more controlled and rapid evaporation, use a rotary evaporator.
-
-
Drying:
-
Once a solid film has formed, place the dish in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent. Residual solvent can lower the Tg and promote recrystallization.
-
-
Processing:
-
Scrape the resulting solid dispersion from the dish.
-
Gently grind the material into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of sharp peaks) and DSC (a single glass transition temperature).
-
Protocol 3: Preclinical Oral Bioavailability Study Design
Objective: To determine the pharmacokinetic profile and calculate the absolute oral bioavailability of a lead formulation.
Rationale: A well-designed preclinical study is essential to quantify the improvement in bioavailability achieved by a formulation strategy.[27][28] This typically involves comparing the plasma concentration-time profile after oral administration to that after intravenous (IV) administration.
Caption: Workflow for a preclinical oral bioavailability study.
Experimental Design:
-
Animal Model: The Sprague-Dawley rat is a commonly used model for pharmacokinetic studies.[27] Use a sufficient number of animals per group (e.g., n=3-5) to allow for statistical analysis.
-
Dosing Groups:
-
Group 1 (IV Administration): Administer a low dose of the compound (e.g., 1 mg/kg) as a solution in a suitable vehicle (e.g., saline with a solubilizing agent like PEG 400). This group serves as the 100% bioavailability reference.
-
Group 2 (Oral Administration): Administer the test formulation (e.g., the micronized powder in a suspension or the ASD in a capsule) at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA) and process to obtain plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated, sensitive bioanalytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters for each animal, including:
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
-
Calculate Absolute Bioavailability (F%):
-
F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
This value will provide a quantitative measure of the success of your formulation strategy.
References
-
The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. Available from: [Link]
-
Micronization of small molecule APIs: What are the trends?. Pharmaceutical Technology. Available from: [Link]
-
What is Micronization?. AGC Pharma Chemicals. Available from: [Link]
-
Mastering Particle Size: Exploring Milling Techniques & Technologies Used for Pharmaceutical Micronization. BioPharm International. Available from: [Link]
-
Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. Available from: [Link]
-
What is Micronization?. FPS Pharma. Available from: [Link]
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Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. Available from: [Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]
-
The BCS (Biopharmaceutical Classification System). Biorelevant.com. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available from: [Link]
-
Micronization and Nanoization of Active Pharmaceutical Ingredients. David Publishing. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]
-
(PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]
-
An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available from: [Link]
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Self-emulsifying drug delivery systems (SEDDS). World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
-
Video: In Vitro Drug Dissolution: Compendial Testing Models II. JoVE. Available from: [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available from: [Link]
-
Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. European Society of Medicine. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
-
SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Journal of IMAB. Available from: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available from: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available from: [Link]
-
Methods for the preparation of amorphous solid dispersions – A comparative study. ResearchGate. Available from: [Link]
-
What are the methods used for enhancement of bioavailability?. Patsnap Synapse. Available from: [Link]
-
Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. PMC - NIH. Available from: [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC - NIH. Available from: [Link]
-
Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Available from: [Link]
-
VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW. ResearchGate. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available from: [Link]
-
FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery. Available from: [Link]
-
Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available from: [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available from: [Link]
-
How to improve the bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. Semantic Scholar. Available from: [Link]
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Technical Support Center: Synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Welcome to the technical support center for the synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important heterocyclic compound. The imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry.[1] This guide provides in-depth, experience-based insights into common challenges and their solutions, presented in a user-friendly question-and-answer format.
Diagram of the General Synthetic Pathway
The synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is typically achieved through a two-step process. The first step involves the cyclization of 2,3-diaminopyridine to form the core imidazo[4,5-b]pyridin-2-one ring system. The second step is the N-alkylation of this core with a cyclopentyl group.
Caption: General synthetic route for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Overall Yield Issues
Question 1: My overall yield for the two-step synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is consistently low. What are the most likely causes?
Answer: Low overall yield in this synthesis is a common issue that can stem from inefficiencies in either the initial cyclization step or the subsequent N-alkylation step. The most critical factor is often the lack of regioselectivity during N-alkylation, leading to the formation of multiple isomers that are difficult to separate and result in a lower yield of the desired N1-substituted product.[2][3][4]
Here is a systematic approach to diagnosing the problem:
-
Analyze Each Step Individually: Run each step separately and purify the intermediate product, 1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This will help you determine which step is causing the low yield.
-
Assess the Purity of Starting Materials: Ensure the 2,3-diaminopyridine is of high purity, as impurities can interfere with the cyclization reaction.[5]
-
Optimize the N-Alkylation Step: This is the most likely source of low yield due to the formation of multiple regioisomers. Focus on optimizing the reaction conditions to favor N1-alkylation.
-
Review Your Purification Technique: Product loss during workup and purification can significantly impact the final yield. Ensure your extraction and chromatography methods are optimized for this class of compounds.
Troubleshooting Step 1: Cyclization to form 1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Question 2: I am experiencing a low yield in the first step, the synthesis of the 1H,2H,3H-imidazo[4,5-b]pyridin-2-one core. What are the common issues with this cyclization?
Answer: The cyclization of 2,3-diaminopyridine to form the imidazo[4,5-b]pyridin-2-one ring system can be challenging. The choice of carbonyl source and reaction conditions are critical. The most common reagents for this transformation are 1,1'-Carbonyldiimidazole (CDI) and urea.
Using 1,1'-Carbonyldiimidazole (CDI):
CDI is a highly reactive and effective cyclizing agent.[5][6][7][8] However, its high reactivity can also lead to side reactions if not handled properly.
-
Incomplete Reaction:
-
Cause: Insufficient CDI, low reaction temperature, or short reaction time.
-
Solution: Use a slight excess of CDI (1.1-1.2 equivalents). Monitor the reaction by TLC until the starting material is consumed. The reaction is often performed in a polar aprotic solvent like THF or DMF at room temperature to moderate heat.
-
-
Side Product Formation:
-
Cause: CDI is sensitive to moisture and can decompose.[8] It can also react with the newly formed product or itself, leading to oligomeric byproducts.
-
Solution: Use freshly opened, high-purity CDI and anhydrous solvents. Add the CDI portion-wise to a solution of 2,3-diaminopyridine to control the reaction rate and minimize side reactions.
-
Using Urea:
Urea is a less expensive and more stable alternative to CDI, but it typically requires higher reaction temperatures.
-
Incomplete Reaction:
-
Cause: Insufficient heating or reaction time. The reaction is a condensation that releases ammonia and water, and if not driven to completion, the yield will be low.
-
Solution: The reaction is typically carried out by heating a mixture of 2,3-diaminopyridine and urea at high temperatures (often above 150 °C), sometimes in a high-boiling solvent or neat. Ensure the reaction is heated for a sufficient duration, monitoring by TLC.
-
General Troubleshooting for the Cyclization Step:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous polar aprotic solvents (THF, DMF, Acetonitrile) for CDI. High-boiling solvents (e.g., sulfolane) or neat for urea. | To ensure proper solubility of reagents and prevent side reactions with CDI. High temperatures are needed to drive the condensation with urea. |
| Temperature | Room temperature to 60 °C for CDI. >150 °C for urea. | To control the reactivity of CDI and to provide sufficient energy for the urea condensation. |
| Reaction Time | Monitor by TLC. Typically a few hours for CDI, longer for urea. | To ensure the reaction goes to completion. |
| Workup | For CDI reactions, quenching with water followed by extraction is common. For urea reactions, the product may precipitate upon cooling. | To remove unreacted reagents and byproducts. |
Troubleshooting Step 2: N-Cyclopentylation
Question 3: My main problem is a low yield of the desired 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one during the N-alkylation step. I seem to be getting a mixture of products. How can I improve the regioselectivity?
Answer: This is the most significant challenge in this synthesis. The 1H,2H,3H-imidazo[4,5-b]pyridin-2-one has three nucleophilic nitrogen atoms (N1, N3, and N4) that can be alkylated, leading to a mixture of regioisomers.[2][4] The desired product is the N1-alkylated isomer.
Caption: Potential sites of N-alkylation leading to a mixture of isomers.
To favor the formation of the desired N1-cyclopentyl isomer, careful optimization of the reaction conditions is necessary.
Key Factors Influencing Regioselectivity:
-
Choice of Base: The base used to deprotonate the imidazo[4,5-b]pyridin-2-one is critical. Stronger, bulkier bases may favor deprotonation at the less sterically hindered N1 position.
-
Common Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium tert-butoxide (t-BuOK).
-
Recommendation: Start with a milder base like K₂CO₃. If a mixture of isomers is still obtained, a stronger base like NaH may provide better selectivity.
-
-
Solvent: The polarity of the solvent can influence which nitrogen is more nucleophilic.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Alkylating Agent: While you are using a cyclopentyl source (e.g., cyclopentyl bromide), the reactivity of the leaving group can play a role.
Recommended Protocol for Improved N1-Selectivity:
This protocol is a starting point for optimization.
-
Deprotonation: To a solution of 1H,2H,3H-imidazo[4,5-b]pyridin-2-one (1 equivalent) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen). Stir for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add cyclopentyl bromide (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: The regioisomers can be challenging to separate. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to achieve good separation.
Table of Suggested Starting Conditions for N-Alkylation Optimization:
| Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ (2.0) | DMF | Room Temp to 60 | May result in a mixture of isomers, but is a milder starting point.[2][9] |
| NaH (1.1) | DMF | 0 to Room Temp | Often provides better selectivity for N1-alkylation due to the formation of the sodium salt. |
| t-BuOK (1.1) | THF | 0 to Room Temp | A strong, bulky base that could favor N1 deprotonation. |
Alternative Strategy: N-Cyclopentylation of 2,3-Diaminopyridine First
An alternative synthetic route involves the initial N-cyclopentylation of 2,3-diaminopyridine, followed by cyclization. This approach can offer better control over regioselectivity, as the primary amino group is generally more reactive towards alkylation than the secondary amino group. However, the synthesis of N-cyclopentyl-2,3-diaminopyridine can have its own challenges, including the potential for dialkylation.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). NIH. [Link]
-
1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[10][11][12]Triazolo[4,3-a]pyridines. ResearchGate. [Link]
-
Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[10][11][12]Triazolo[4,3-a]pyridines. PubMed. [Link]
-
Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]
-
Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. [Link]
-
Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. ResearchGate. [Link]
-
HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Blogs. [Link]
-
N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]
-
1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Carbonyldiimidazole. Wikipedia. [Link]
-
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. [Link]
-
Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization to Generate[10][11][12]Triazolo[4,3-a]pyridines. AWS. [Link]
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- 5. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Protocol Refinement for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS No: 906532-84-1)[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your experimental workflows. As a structural analog of purine, this imidazo[4,5-b]pyridine derivative belongs to a class of compounds with significant biological and pharmacological potential, making robust and reproducible experimental design paramount[2][3].
This guide is structured to address challenges logically, from synthesis to final characterization, providing not just procedural steps but the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental synthetic strategy for the 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold?
A: The synthesis of the imidazo[4,5-b]pyridin-2-one core typically involves a cyclocondensation reaction. A common approach starts with a substituted 2,3-diaminopyridine. The cyclopentyl group is introduced at the N1 position of the pyridine ring, followed by reaction with a phosgene equivalent (like carbonyldiimidazole, CDI, or triphosgene) or urea to form the 2-oxo-imidazole ring. The specific sequence of these steps can vary, but the core principle is the formation of the fused heterocyclic system from an appropriately substituted pyridine precursor[4].
Q2: Which analytical techniques are essential for confirming the structure and purity of the final compound?
A: A combination of spectroscopic and chromatographic methods is required for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence and connectivity of the cyclopentyl group and the aromatic protons of the pyridine ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition[5].
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch and the characteristic C=O (amide) stretch of the pyridinone ring[6].
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the final product against starting materials and byproducts[6][7].
-
Melting Point Analysis: A sharp melting point range indicates high purity of a crystalline solid[6].
Q3: What are the recommended storage and handling procedures for this compound?
A: Like many nitrogen-containing heterocyclic compounds, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture, light, or oxygen. It is advisable to use tightly sealed containers. For long-term storage, refrigeration at 4°C is recommended[8].
Q4: My reaction yield is consistently low. What are the first things I should investigate?
A: Low yields in heterocyclic synthesis are a common issue. A systematic approach is best.[7] First, verify the purity of your starting materials and ensure all solvents are anhydrous, as many condensation reactions are sensitive to moisture.[7] Second, re-evaluate your reaction conditions; temperature, reaction time, and reactant concentrations are critical parameters that may require optimization.[7] Finally, monitor the reaction by TLC or LC-MS at regular intervals to check for product degradation, which could indicate that the product is unstable under the reaction or workup conditions.[7]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a structured format.
Problem 1: Low or No Product Yield in Synthesis
| Potential Cause | Scientific Explanation & Validation Step | Proposed Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion due to insufficient time, temperature, or inefficient mixing. Validation: Monitor the reaction via TLC or ¹H NMR of a crude aliquot. The persistence of starting material spots/peaks confirms an incomplete reaction.[7][9] | 1. Increase the reaction time in increments of 2-4 hours.2. Gradually increase the reaction temperature by 10-20°C.3. For heterogeneous mixtures, ensure the stirring rate is vigorous enough to maintain a uniform suspension.[7] |
| Product or Reactant Degradation | The target molecule or starting materials may be unstable at the reaction temperature or in the presence of certain reagents. Validation: Look for the appearance of multiple new spots on the TLC plate over time, which may indicate decomposition.[7] | 1. Attempt the reaction at a lower temperature for a longer duration.2. If using a strong base or acid, consider a milder alternative.3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Impure Reagents or Solvents | Water or other impurities in solvents and reagents can quench intermediates or catalyze side reactions. Validation: Use freshly distilled/dried solvents and high-purity reagents. Run a control reaction with purified materials to confirm this is the issue.[7] | 1. Use anhydrous solvents from a solvent purification system or freshly opened bottles.2. Purify starting materials by recrystallization or chromatography before use.3. Verify the purity of commercial reagents via NMR or melting point. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Scientific Explanation & Validation Step | Proposed Solution |
| Co-eluting Impurities in Chromatography | Impurities with similar polarity to the product will be difficult to separate using standard column chromatography. Validation: The purified fractions show extra peaks in the ¹H NMR spectrum or multiple spots on a TLC plate developed with a different solvent system. | 1. Modify the solvent system for column chromatography. Try adding a small percentage of a third solvent (e.g., methanol or triethylamine for basic compounds) to alter selectivity.2. Consider an alternative purification technique, such as preparative HPLC or recrystallization. |
| Product Fails to Crystallize | The presence of impurities or the inherent amorphous nature of the product can inhibit crystal lattice formation. Validation: The purified product remains an oil or amorphous solid even after complete solvent removal. | 1. Attempt recrystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).2. Use a seed crystal from a previous successful batch if available.3. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
Problem 3: Inconsistent or Unclear Analytical Data
| Potential Cause | Scientific Explanation & Validation Step | Proposed Solution |
| Ambiguous ¹H NMR Spectrum | Broad peaks, especially for N-H protons, can be caused by proton exchange with residual water or solvent. Complex splitting patterns may also complicate interpretation. Validation: Add a drop of D₂O to the NMR tube and re-acquire the spectrum; exchangeable protons (N-H, O-H) will disappear. | 1. Ensure the sample is completely dry before dissolving in deuterated solvent.2. Use high-purity deuterated solvents (e.g., DMSO-d₆, which can help sharpen N-H peaks).3. Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations. |
| Incorrect Mass in MS | The observed m/z may not match the expected molecular weight due to the formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) or fragmentation. Validation: Look for peaks corresponding to common adducts. The difference between the observed peak and the expected [M+H]⁺ will often correspond to the mass of Na⁺ (22 amu) or K⁺ (38 amu). | 1. Analyze the full mass spectrum for adducts and fragment ions to piece together the structure.2. Use a high-resolution mass spectrometer (HRMS) to obtain an exact mass, which can confirm the elemental formula and rule out other possibilities.[5] |
Section 3: Key Experimental Protocols
Protocol 3.1: General Synthesis of the Imidazo[4,5-b]pyridin-2-one Scaffold
This protocol is a generalized procedure based on common methods for synthesizing related heterocyclic cores and should be optimized for the specific target molecule.[4][10]
-
Step 1: N-Alkylation (Introduction of Cyclopentyl Group)
-
To a solution of a suitable 2-amino-3-nitropyridine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add cyclopentyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Rationale: The base deprotonates the amino group, increasing its nucleophilicity to facilitate the Sₙ2 reaction with cyclopentyl bromide.
-
-
Step 2: Reduction of the Nitro Group
-
After cooling the reaction mixture from Step 1, dilute with ethyl acetate and wash with water to remove the inorganic base and solvent.
-
Dry the organic layer, concentrate it, and dissolve the crude product in ethanol or methanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C, 10 mol%) and stir the mixture under a hydrogen atmosphere (H₂ balloon or Parr shaker) until the reduction is complete (monitored by TLC).
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine, yielding the required 2,3-diaminopyridine intermediate.
-
-
Step 3: Cyclocondensation to form the Pyridin-2-one Ring
-
Filter the reaction mixture from Step 2 through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
Dissolve the crude diaminopyridine intermediate in a solvent like THF or 1,4-dioxane.
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until completion (typically 2-4 hours).
-
Rationale: CDI acts as a safe and effective phosgene equivalent, reacting with the two amino groups to form the cyclic urea (the imidazo[4,5-b]pyridin-2-one ring).
-
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Add water to the residue, which should cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Protocol 3.2: Reaction Monitoring using Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The ideal system should give the product an Rf value of ~0.3-0.4.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material(s) for comparison.
-
Place the plate in the chamber and allow the solvent to elute to near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot (the product) has appeared.
Section 4: Data Interpretation & Reference Tables
Table 1: Expected Analytical Characteristics
| Technique | Characteristic Feature | Expected Result for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one |
| ¹H NMR | N-H Proton | A broad singlet, typically δ > 10 ppm (in DMSO-d₆)[6]. |
| Aromatic Protons | Signals in the δ 7.0-8.5 ppm range, with splitting patterns corresponding to the pyridine ring substitution[6][11]. | |
| Cyclopentyl Protons | A multiplet for the CH attached to the nitrogen, and additional multiplets for the CH₂ groups in the δ 1.5-2.5 ppm range. | |
| IR | C=O Stretch | A strong absorption band around 1650-1715 cm⁻¹[6]. |
| N-H Stretch | A broad absorption band around 3200-3350 cm⁻¹[6]. | |
| MS (ESI+) | Molecular Ion | [M+H]⁺ peak expected at m/z = 204.11. |
Table 2: Common Solvents for Synthesis & Purification
| Application | Solvent | Rationale |
| Synthesis | DMF, Acetonitrile, THF, 1,4-Dioxane | Polar solvents that are generally stable to the reaction conditions and can dissolve the polar reactants and intermediates. |
| Purification (Chromatography) | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | Common solvent systems for separating medium-polarity heterocyclic compounds on silica gel. |
| Purification (Recrystallization) | Ethanol, Isopropanol, Ethyl Acetate | Solvents in which the compound is soluble when hot but sparingly soluble when cold. |
Section 5: Visual Workflows & Diagrams
Diagram 1: Troubleshooting Workflow for Low Synthetic Yield
Caption: Decision tree for diagnosing and resolving low product yield.
Diagram 2: Standard Experimental Workflow
Caption: General workflow from synthesis to final product analysis.
Section 6: References
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
Satana, A. R., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5891. [Link]
-
Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. ResearchGate. [Link]
-
Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica, 5(6), 339-340. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Guzmán-Hernández, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2024(1), M1844. [Link]
-
Pharmaffiliates. (n.d.). 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. [Link]
-
Sharma, V., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(49), 29330-29353. [Link]
-
Bouattour, Y., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
Yutilov, Y. M., & Svertilova, I. A. (1994). Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Chemistry of Heterocyclic Compounds, 30(8), 965-966. [Link]
-
Kamal, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
-
Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Shingare, S. M., et al. (2017). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Journal of Young Pharmacists, 9(4), 503-511. [Link]
-
Veeprho. (n.d.). 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. [Link]
-
Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]
-
PubChem. (n.d.). tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride. [Link]
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- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Stability of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Welcome to the dedicated technical support guide for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound during storage and handling. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the storage and stability of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Q1: What are the primary factors that can cause the degradation of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one?
A1: Based on the chemical structure, which features a lactam within a fused heterocyclic ring system, the primary factors of concern are hydrolysis, oxidation, and photolysis.[1][2] These environmental factors can lead to the breakdown of the molecule, resulting in the formation of impurities and a potential loss of potency.
Q2: How should I store my solid sample of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one for long-term use?
A2: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be stored in a freezer at -20°C. This minimizes exposure to moisture, oxygen, and light, which are key drivers of degradation.
Q3: My sample has changed color. What does this indicate?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be due to the formation of oxidized or polymeric impurities. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.
Q4: Can I store 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store a solution, use a dry, aprotic solvent, store at -80°C, and use it as quickly as possible. It is advisable to prepare solutions fresh for each experiment.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to issues you might encounter.
Issue 1: I've observed a new peak in my HPLC chromatogram after storing my compound for a few weeks.
-
Potential Cause A: Hydrolysis. The lactam ring in the imidazo[4,5-b]pyridin-2-one core is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[3] This would lead to the opening of the imidazolidinone ring.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. A mass increase corresponding to the addition of a water molecule (M+18) would strongly suggest a hydrolysis product.
-
Review Storage Conditions: Was the compound stored in a desiccated environment? Was the container properly sealed? Any exposure to atmospheric humidity can accelerate hydrolysis.
-
Solvent Purity: If the compound was in solution, ensure that a high-purity, anhydrous solvent was used.
-
-
Potential Cause B: Oxidation. The electron-rich heterocyclic system can be prone to oxidation, especially if exposed to air and light.[4]
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Analyze the new peak by LC-MS. An increase in mass of 16 Da (M+16) or 32 Da (M+32) could indicate the formation of an N-oxide or other oxidation products.
-
Inert Atmosphere: For future storage, ensure the compound is blanketed with an inert gas like argon or nitrogen before sealing the container.
-
Issue 2: The potency of my compound seems to have decreased in my biological assays.
-
Potential Cause: Photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of inactive degradants.[1][5] Photosensitive groups like carbonyls and nitroaromatics are particularly susceptible.[1]
-
Troubleshooting Steps:
-
Protect from Light: Always handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials, wrapping containers in aluminum foil). Work in a fume hood with the sash down to minimize exposure to fluorescent lighting.
-
Purity Re-assessment: Use a validated stability-indicating HPLC method to re-assess the purity of your sample. Compare the peak area of the parent compound to a previously analyzed, fresh sample.
-
Forced Degradation Study: To confirm photosensitivity, you can perform a forced degradation study by exposing a solution of the compound to a UV lamp for a defined period and analyzing the resulting mixture by HPLC.[6][7]
-
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one based on its chemical structure and general knowledge of similar heterocyclic compounds.
Caption: Potential degradation pathways for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Recommended Storage Conditions
To maximize the shelf-life of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Reduces the rate of all chemical reactions, including degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Protected from light (Amber vial/Opaque container) | Prevents photodegradation.[5] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the lactam ring. |
Experimental Protocol: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and detecting potential degradation products. This method should be validated for your specific instrumentation and needs.
Objective: To determine the purity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and identify any degradation products.
Materials:
-
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or an experimentally determined λmax)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Note the retention times and relative areas of any impurity peaks.
-
Workflow Diagram:
Caption: Workflow for purity assessment by HPLC.
References
-
Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. Journal of Organic Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]
-
Photostability. IAGIM. [Link]
-
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Pharmaffiliates. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. RSC Publishing. [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences. [Link]
-
Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis of imidazo[4,5-e][2][3]diazepine and imidazo[4,5-e][2][3]oxazepine derivatives using caffeidine, a hydrolysis product of caffeine. Chemical & Pharmaceutical Bulletin. [Link]
-
tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. PubChem. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. iagim.org [iagim.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
Comparative Guide to the Inhibitory Activity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Derivatives of this and related structures, such as imidazo[4,5-c]pyridines and imidazo[1,2-a]pyridines, have demonstrated a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antibacterial activities.[1][2][3][4][5] Notably, certain imidazopyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][6]
This guide provides an in-depth analysis and a robust experimental framework for confirming and characterizing the inhibitory activity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (herein referred to as Compound X). Based on the established activities of structurally related imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of Src family kinases, we hypothesize that Compound X will exhibit inhibitory activity against c-Src, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.
This document will detail the necessary experimental protocols to validate this hypothesis, compare the potential efficacy of Compound X against established c-Src inhibitors, and provide the scientific rationale behind the experimental design.
The Role of c-Src in Cellular Signaling
c-Src is a proto-oncogene that, upon activation, phosphorylates specific tyrosine residues on substrate proteins. This phosphorylation cascade triggers a variety of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are fundamental for cell growth and survival. Dysregulation of c-Src activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and metastasis. Therefore, inhibitors of c-Src are of significant interest as potential anticancer therapeutics.
Caption: Simplified c-Src signaling pathway and the hypothesized point of inhibition by Compound X.
Experimental Protocol: In Vitro c-Src Kinase Assay
To quantitatively determine the inhibitory potential of Compound X on c-Src, a biochemical kinase assay is the gold standard. The following protocol is designed to be a self-validating system, incorporating appropriate controls for robust and reproducible data.
Principle: This assay measures the amount of ATP consumed by the c-Src enzyme during the phosphorylation of a substrate peptide. The remaining ATP is quantified using a luciferase-based system, where the luminescence signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Compound X (dissolved in DMSO)
-
Reference inhibitors: Dasatinib, Saracatinib (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a serial dilution series of Compound X in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare identical serial dilutions for the reference inhibitors, Dasatinib and Saracatinib.
-
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the diluted Compound X or reference inhibitor to the appropriate wells.
-
Positive Control (Max Activity): Add 5 µL of kinase buffer with the corresponding DMSO concentration (vehicle control). This well represents 0% inhibition.
-
Negative Control (No Activity): Add 5 µL of kinase buffer without the c-Src enzyme. This well is used for background subtraction.
-
-
Kinase Reaction:
-
Prepare a master mix containing the c-Src enzyme and the peptide substrate in kinase buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well (except the negative control wells, which receive a master mix without the enzyme).
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final volume should be 25 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics, which should be determined in preliminary experiments.
-
-
Signal Detection:
-
After incubation, add 25 µL of the ATP detection reagent to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Caption: Workflow for the in vitro c-Src kinase inhibition assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence units (RLU) are used to calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = 100 x (1 - [(RLU_Test - RLU_Negative) / (RLU_Positive - RLU_Negative)])
-
Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is then used to fit the data and calculate the IC50 value.
Comparative Performance Analysis
The primary objective is to compare the inhibitory potency of Compound X with known standards. Dasatinib is a potent, multi-targeted kinase inhibitor, including c-Src, while Saracatinib is a highly selective Src family kinase inhibitor.
Table 1: Hypothetical IC50 Values for c-Src Inhibition
| Compound | c-Src IC50 (nM) | Notes |
| Compound X | [Hypothetical Value, e.g., 75] | Novel imidazo[4,5-b]pyridin-2-one derivative. |
| Dasatinib | 0.8 | Potent multi-kinase inhibitor, clinical standard. |
| Saracatinib | 2.7 | Selective Src family kinase inhibitor. |
Interpretation of Hypothetical Results:
In this hypothetical scenario, an IC50 value of 75 nM would classify Compound X as a potent c-Src inhibitor. While not as potent as Dasatinib or Saracatinib, this level of activity is significant and warrants further investigation. The key advantage of Compound X could lie in its potential for greater selectivity against other kinases compared to a broad-spectrum inhibitor like Dasatinib, which could translate to a better safety profile. Further profiling against a panel of kinases would be the logical next step to ascertain its selectivity.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to confirm and characterize the inhibitory activity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (Compound X) against c-Src. The provided experimental protocol is designed to yield robust and reproducible data, allowing for a direct comparison with established clinical and preclinical reference compounds. The structural similarity of Compound X to other known kinase inhibitors from the imidazopyridine class provides a strong rationale for the proposed investigation.[1] Confirmation of c-Src inhibitory activity would establish this compound as a valuable lead for further optimization in the development of novel targeted therapies.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. Pharmaffiliates. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
-
Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. National Institutes of Health (NIH). [Link]
-
In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. National Institutes of Health (NIH). [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]
-
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. PubMed. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[4,5-b]pyridine-Based Kinase Inhibitors and Their Therapeutic Counterparts
Introduction: The Central Role of Kinases and the Promise of the Imidazo[4,5-b]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of cellular processes.[1] Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them a major class of therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized cancer treatment by offering targeted therapies that can selectively inhibit the activity of these aberrant kinases.
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, largely due to its structural resemblance to the natural purine core of ATP.[1] This mimicry allows for competitive binding to the ATP-binding pocket of a wide range of kinases. Medicinal chemistry efforts have successfully derivatized this core to achieve both high potency and selectivity against specific kinase targets.
While publicly available data on the specific kinase inhibitory profile of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is limited, the broader class of imidazo[4,5-b]pyridine derivatives has been extensively studied. To provide a comprehensive and data-supported comparison, this guide will focus on a well-characterized member of this family, CCT241736 , a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[2] We will objectively compare its performance against other established kinase inhibitors, providing supporting experimental data and detailed protocols for key validation assays.
Profile of a Representative Imidazo[4,5-b]pyridine Inhibitor: CCT241736
CCT241736 is an orally bioavailable, selective, and potent dual inhibitor of FLT3 and Aurora kinases.[2] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[2] Aurora kinases are critical for mitotic progression and are frequently overexpressed in various cancers.[3] The dual inhibition of these two distinct kinase families represents a promising strategy to tackle cancer cell proliferation and overcome resistance mechanisms.[2]
Mechanism of Action
Like many inhibitors based on the imidazo[4,5-b]pyridine scaffold, CCT241736 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of FLT3 and Aurora kinases, preventing the transfer of a phosphate group to their respective substrates and thereby blocking downstream signaling.[4]
Comparator Kinase Inhibitors
To provide a thorough comparison, we will evaluate CCT241736 against three well-known kinase inhibitors with distinct selectivity profiles:
-
Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-KIT, among others. It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6]
-
Staurosporine: A broad-spectrum, non-selective kinase inhibitor widely used as a research tool and a positive control in kinase assays due to its high potency against a vast number of kinases.[7]
Head-to-Head Comparison of Kinase Inhibitory Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). The lower the value, the more potent the inhibitor. The following tables summarize the available biochemical and cellular activity data for CCT241736 and the comparator inhibitors.
Table 1: Biochemical Kinase Inhibition Data (IC50/Kd in nM)
| Kinase Target | CCT241736 (IC50/Kd) | Dasatinib (IC50) | Sunitinib (IC50) | Staurosporine (IC50) |
| FLT3 | 35 nM (IC50)[8] | - | 50 nM (ITD), 250 nM (WT)[9] | - |
| FLT3-ITD | 38 nM (Kd)[10] | - | 50 nM[9] | - |
| FLT3-D835Y | 14 nM (Kd)[10] | - | 30 nM[9] | - |
| Aurora A | 15 nM (IC50)[8] | - | - | 7 nM[2] |
| Aurora B | 100 nM (IC50)[8] | - | - | - |
| BCR-ABL | - | <1 nM[11] | - | - |
| SRC | - | 0.5 nM[5] | - | 6 nM[2] |
| c-KIT | - | 79 nM[11] | Potent inhibitor[12] | - |
| VEGFR2 | - | - | 80 nM[6] | - |
| PDGFRβ | - | - | 2 nM[6] | - |
| PKCα | - | - | - | 2 nM[3] |
| PKA | - | - | - | 15 nM[13] |
Table 2: Cellular Activity Data (GI50 in µM)
| Cell Line | Cancer Type | CCT241736 (GI50) | Dasatinib (IC50) | Sunitinib (IC50) |
| MOLM-13 (FLT3-ITD+) | AML | 0.1 µM[10] | - | 0.014 µM[9] |
| MV4-11 (FLT3-ITD+) | AML | 0.29 µM[10] | - | 0.008 µM[9] |
| KG-1a (FLT3 WT) | AML | 1 µM[10] | - | - |
| K562 | CML | - | 0.0046 µM[14] | - |
| Lox-IMVI | Melanoma | - | ~0.1 µM[15] | - |
| Caki-1 | Renal Carcinoma | - | - | ~2.5 µM |
Signaling Pathway Context
To understand the impact of these inhibitors, it is crucial to visualize their targets within their respective signaling cascades.
FLT3 Signaling Pathway
Binding of the FLT3 ligand (FL) to the FLT3 receptor tyrosine kinase induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and STAT5 pathways, which collectively promote cell proliferation, survival, and differentiation.[4] Constitutively active FLT3 mutants, like FLT3-ITD, drive ligand-independent signaling, leading to uncontrolled cell growth in AML.[4]
Caption: Simplified FLT3 signaling pathway and the inhibitory action of CCT241736.
Aurora Kinase in Mitosis
Aurora kinases are essential for the proper execution of mitosis. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly.[3] Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome-microtubule attachments and cytokinesis.[3] Inhibition of Aurora kinases leads to mitotic arrest and ultimately apoptosis in cancer cells.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor (e.g., CCT241736) and control inhibitors in DMSO.
-
Reaction Setup: In a 384-well white plate, add 50 nL of each inhibitor concentration.
-
Kinase Addition: Add 5 µL of a solution containing the purified kinase (e.g., FLT3 or Aurora A) in kinase buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Km for the specific kinase) to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Signal Generation: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction.
-
Signal Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13 for FLT3-ITD inhibitors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for 48-72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to untreated control cells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of a kinase inhibitor's target engagement and downstream effects in a cellular context.
Caption: General workflow for Western blotting to detect phosphorylated proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. [10]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5 for FLT3 inhibition) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein like GAPDH or β-actin.
Conclusion
This guide provides a comparative analysis of the imidazo[4,5-b]pyridine-based kinase inhibitor CCT241736 against other established kinase inhibitors. The data highlights the potent and dual-targeting nature of CCT241736 against FLT3 and Aurora kinases, a promising profile for the treatment of AML and other cancers. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this and other novel kinase inhibitors. The combination of biochemical and cellular assays, along with the analysis of downstream signaling pathways, is essential for a comprehensive understanding of a kinase inhibitor's mechanism of action and its potential clinical utility.
References
- Staurosporine – Protein Kinase Inhibitor. APExBIO. [URL: https://www.apexbt.com/staurosporine.html]
- Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). Curr Med Chem. [URL: https://pubmed.ncbi.nlm.nih.gov/37158087/]
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.com/phospho-precisionab-western-blot-protocol.html]
- Staurosporine (Antibiotic AM-2282). MedChemExpress. [URL: https://www.medchemexpress.com/staurosporine.html]
- Sunitinib (SU 11248). MedChemExpress. [URL: https://www.medchemexpress.com/sunitinib.html]
- Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. (2020). Blood Advances. [URL: https://pubmed.ncbi.nlm.nih.gov/32282883/]
- Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. (2011). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml200119t]
- Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. (2020). Blood Advances. [URL: https://ashpublications.org/bloodadvances/article/4/7/1334/454157/Quizartinib-resistant-FLT3-ITD-acute-myeloid]
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- Aurora Kinase Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. (2012). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23046033/]
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/41354254/]
- Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. [URL: https://www.researchgate.
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- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300952s]
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A Comparative Guide to the Efficacy of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to endogenous purines and its ability to interact with a wide array of biological targets. This guide provides a comparative analysis of the efficacy of analogs based on this core structure, with a focus on their potential as kinase inhibitors. The information presented herein is synthesized from peer-reviewed literature to aid researchers in the design and development of novel therapeutics.
Introduction: The Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, which allows its derivatives to function as antagonists or inhibitors of enzymes that recognize purine-containing substrates, such as kinases.[1] The lactam functionality within the imidazo[4,5-b]pyridin-2-one core provides a key hydrogen bonding motif that can interact with the hinge region of kinase active sites, a common feature of many kinase inhibitors. The cyclopentyl group at the N-1 position has been identified as a favorable substituent for enhancing the inhibitory activity of this class of compounds against certain kinases.[2]
Comparative Efficacy of 1-Cyclopentyl Imidazo[4,5-c]pyridin-2-one Analogs
While direct comparative studies on a series of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one analogs are not extensively available in the public domain, a comprehensive study on the isomeric imidazo[4,5-c]pyridin-2-one scaffold provides significant insights into the structure-activity relationship (SAR) of this class of compounds as Src family kinase (SFK) inhibitors.[2] The findings from this study are highly relevant due to the structural similarity of the core scaffolds.
A key finding of this research was that among various aliphatic and aromatic substituents at the R1 position, the cyclopentyl group was identified as the preferred moiety for potent inhibitory activity against Src and Fyn kinases.[2] The study then explored a series of analogs with a fixed 1-cyclopentyl group and variations at the R2 position (the 3-position of the imidazo[4,5-c]pyridin-2-one core).
Table 1: In Vitro Inhibitory Activity of 1-Cyclopentyl-imidazo[4,5-c]pyridin-2-one Analogs against Src and Fyn Kinases [2]
| Compound ID | R2 Substituent | Src IC50 (µM) | Fyn IC50 (µM) |
| 1l | 4-methoxyphenyl | >10 | >10 |
| 1n | 4-cyanophenyl | 0.89 | 0.92 |
| 1o | 4-(hydroxymethyl)phenyl | >10 | >10 |
| 1q | 4-phenoxyphenyl | 0.23 | 0.21 |
| 1r | 1H-indol-5-yl | >10 | >10 |
| 1s | 4-(4-methylpiperazin-1-yl)phenyl | 0.18 | 0.15 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key SAR insights for the 1-cyclopentyl-imidazo[4,5-c]pyridin-2-one scaffold:
-
The 1-Cyclopentyl Group is Favorable: As a foundational observation, the cyclopentyl group at the R1 position provides a significant enhancement in inhibitory potency compared to other alkyl and aryl substituents.[2] This is likely due to favorable hydrophobic interactions within the ATP-binding pocket of the kinases.
-
Aromatic Substituents at R2 are Crucial: The nature of the substituent at the R2 position dramatically influences the inhibitory activity. Simple substitutions like a methoxy or hydroxymethyl group on the phenyl ring lead to a loss of potency.
-
Electron-Withdrawing and Lipophilic Groups Enhance Activity: The presence of a cyano group (compound 1n ) or a more extended lipophilic phenoxy group (compound 1q ) at the 4-position of the phenyl ring at R2 results in a significant increase in inhibitory activity against both Src and Fyn.
-
Introduction of a Basic Moiety is Beneficial: The most potent analog in this series, compound 1s , features a 4-(4-methylpiperazin-1-yl)phenyl group at the R2 position. The introduction of this basic piperazine moiety likely provides an additional interaction point with the kinase, leading to enhanced potency.[2]
Signaling Pathway and Experimental Workflow
The imidazo[4,5-b]pyridin-2-one analogs discussed here primarily act as ATP-competitive kinase inhibitors. They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Simplified signaling pathway of Src family kinases and the inhibitory action of 1-cyclopentyl-imidazo[4,5-b]pyridin-2-one analogs.
The general workflow for evaluating the efficacy of these analogs involves chemical synthesis followed by in vitro and in vivo testing.
Caption: General experimental workflow for the evaluation of 1-cyclopentyl-imidazo[4,5-b]pyridin-2-one analogs.
Experimental Protocols
General Synthesis of 1-Cyclopentyl-3-(substituted-phenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one Analogs[2]
Step 1: Synthesis of 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine
-
To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., dichloromethane), add cyclopentylamine dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of N4-cyclopentyl-N2-(substituted-phenyl)pyridine-2,3,4-triamine
-
To a solution of 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine in a suitable solvent (e.g., ethanol), add the desired substituted aniline.
-
Heat the reaction mixture at reflux for an extended period (e.g., 12-24 hours).
-
After cooling, reduce the nitro group using a suitable reducing agent (e.g., iron powder in the presence of ammonium chloride or catalytic hydrogenation).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Use the crude triamine intermediate in the next step without further purification.
Step 3: Cyclization to form the imidazo[4,5-c]pyridin-2-one core
-
Dissolve the crude triamine intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a cyclizing agent such as triphosgene or carbonyldiimidazole (CDI) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Example: Src Kinase)[2]
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, MnCl2, DTT, and a source of ATP (radiolabeled or for use with a detection antibody).
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, the kinase (e.g., recombinant Src kinase), and a suitable substrate (e.g., a synthetic peptide).
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or an antibody-based detection method like ELISA or HTRF).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Conclusion
The 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold and its isomers represent a promising class of compounds for the development of kinase inhibitors. The available data strongly suggests that the 1-cyclopentyl group is a key feature for achieving high potency. Further optimization of substituents at other positions on the heterocyclic core can lead to the discovery of highly effective and selective drug candidates. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to build upon in their quest for novel therapeutics.
References
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A Comparative Guide to Cross-Reactivity Profiling of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Abstract
This guide provides a comprehensive framework for assessing the cross-reactivity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one , a novel compound centered on the imidazo[4,5-b]pyridine scaffold. This scaffold is a known "privileged structure" in medicinal chemistry, recognized for its interaction with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs)[1][2]. Consequently, a thorough understanding of its selectivity profile is paramount to mitigate potential off-target toxicities and ensure therapeutic efficacy[3][4]. We present a multi-tiered strategy, combining predictive in silico methods with robust in vitro biochemical and cell-based functional assays. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind each experimental choice, and provides a comparative analysis against representative alternative compounds to contextualize the resulting data.
Introduction: The Imperative of Selectivity Profiling
The imidazo[4,5-b]pyridine core is structurally analogous to purines, enabling it to interact with a multitude of ATP-binding sites and other receptor pockets[2]. While this versatility is advantageous for developing potent therapeutics for indications ranging from oncology to inflammation[5][6], it also carries an inherent risk of off-target binding[3]. Unidentified cross-reactivity can lead to adverse drug reactions (ADRs), unforeseen toxicities, or a dilution of the intended therapeutic effect, which are major causes of late-stage clinical trial failures[7].
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of strategic drug development[8]. It allows for the early identification and mitigation of potential liabilities, enabling researchers to select and optimize candidates with the highest probability of clinical success[3]. This guide will delineate a practical, three-stage workflow for characterizing the selectivity of our lead compound, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (referred to herein as "Compound-X").
Section 1: Predictive Assessment with In Silico Off-Target Profiling
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, in silico modeling offers a rapid and cost-effective method to generate an initial "hazard map" of potential off-target interactions. By comparing the structure of Compound-X to databases of known ligands and their targets, we can predict a list of likely off-targets, which then informs the design of subsequent biochemical screens[9].
Workflow: In Silico Target Prediction
Caption: Principle of a competitive displacement binding assay.
Protocol: Broad Panel Kinase Selectivity Screen (Example)
-
Panel Selection: Choose a commercial kinase profiling service (e.g., Reaction Biology's Kinase HotSpot, Promega's Kinase Selectivity Profiling Systems) that covers a significant portion of the human kinome.[10][11] A panel of >300 kinases is recommended for comprehensive profiling.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-X and two alternatives in 100% DMSO.
-
Alternative A (Selective Control): A known highly selective inhibitor for a specific kinase family (e.g., a selective EGFR inhibitor).
-
Alternative B (Non-Selective Control): A known multi-kinase inhibitor (e.g., Staurosporine).
-
-
Assay Execution: The assay is typically performed by the vendor in a high-throughput format (e.g., 384-well plates).
-
A fixed concentration of each kinase is incubated with a fixed concentration of an ATP-competitive, labeled tracer.
-
Test compounds are added at a single high concentration (e.g., 10 µM) for primary screening or across a dose-response range (e.g., 1 nM to 10 µM) for Kd determination.
-
-
Data Analysis: The primary output is often expressed as "% Inhibition" or "% of Control." For dose-response experiments, the data is fitted to a sigmoidal curve to calculate the Kd or Ki value for each interaction.[13]
-
Selectivity Score Calculation: A selectivity score (S-score) can be calculated to quantify selectivity. A common method is S(10) = (Number of kinases with Kd < 10 µM) / (Total number of kinases tested). A lower score indicates higher selectivity.
Comparative Data: Kinase Binding Affinity
| Compound | Primary Target Kd (nM) | Off-Target Hits (Kd < 1 µM) | Selectivity Score (S10) |
| Compound-X | 15 (Kinase Z) | 8 (Kinase A, B, C...) | 0.026 (8/300) |
| Alternative A | 2 (Kinase Y) | 1 (Kinase Y-family) | 0.003 (1/300) |
| Alternative B | 5 (Multiple) | >50 | 0.167 (50/300) |
Interpretation: The data suggests Compound-X is a potent inhibitor of its primary target but displays some cross-reactivity with 8 other kinases at sub-micromolar concentrations. While significantly more selective than the non-selective control (Alternative B), it is less selective than the highly optimized Alternative A. These 8 off-targets must be investigated further in functional assays.
Section 3: Cellular Functional Assays for Target Engagement Validation
Trustworthiness: A compound binding to an off-target protein in a purified system does not guarantee a functional consequence in a living cell. Cellular assays are essential to validate whether the observed binding translates into target engagement and a subsequent physiological effect within a complex biological environment.[14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for directly measuring target engagement in intact cells or tissues.[16][17]
Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA® operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16] By heating cells treated with a compound and then measuring the amount of soluble protein remaining, one can directly assess target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol: CETSA® for Off-Target Validation
-
Cell Line Selection: Choose a cell line that endogenously expresses both the primary target (Kinase Z) and one of the key off-targets identified in Section 2 (e.g., Kinase A).
-
Compound Treatment: Incubate cell suspensions with Compound-X across a range of concentrations (e.g., 100 nM to 50 µM) or with a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cells into PCR tubes and heat them in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C).[15]
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[14]
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of Kinase Z and Kinase A using specific antibodies via Western Blot or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the relative amount of soluble protein against temperature. A shift of the curve to the right in the presence of Compound-X indicates target stabilization and engagement.[15]
-
Isothermal Dose-Response (ITDR): Perform the assay at a single, fixed temperature (chosen from the melt curve) with varying compound concentrations. Plot the amount of soluble protein against compound concentration to determine the cellular EC50, which reflects the potency of target engagement in the cell.
-
Comparative Data: Cellular Target Engagement
| Compound | Target | Cellular EC50 (ITDR-CETSA®) | Interpretation |
| Compound-X | Kinase Z (Primary) | 250 nM | Potent engagement of primary target. |
| Compound-X | Kinase A (Off-Target) | 3.5 µM | 14-fold weaker engagement vs. primary target. |
| Alternative A | Kinase Y (Primary) | 50 nM | Potent engagement of primary target. |
| Alternative A | Kinase A (Off-Target) | > 50 µM | Negligible off-target engagement at therapeutic doses. |
Authoritative Grounding & Discussion: The CETSA® results provide crucial physiological context. While Compound-X bound to Kinase A with a Kd of <1 µM in a biochemical assay, its cellular engagement potency is 14-fold weaker than for its primary target. This information is critical for assessing risk. If the therapeutic window for Compound-X requires a cellular concentration below 3.5 µM, the off-target effect on Kinase A may be minimal. However, if higher concentrations are needed, this off-target interaction could lead to toxicity and must be addressed through further medicinal chemistry optimization.[18] The comparison with Alternative A, which shows no significant cellular off-target engagement, highlights the benchmark for a highly selective compound.
Conclusion
The cross-reactivity assessment of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one demonstrates a systematic, evidence-based approach to de-risking a novel therapeutic candidate. By integrating in silico prediction, broad-panel biochemical screening, and functional cellular target engagement assays, we have constructed a comprehensive selectivity profile. The data reveals that Compound-X is a potent molecule with a moderate degree of selectivity. The identified off-targets, particularly Kinase A, require careful consideration in subsequent safety pharmacology and toxicology studies. This tiered, comparative methodology provides the critical data needed for informed decision-making, guiding the progression of the most promising and safest compounds toward clinical development.
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.[Link]
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Tissue Cross-Reactivity Studies. Charles River Laboratories.[Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies.[Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).[Link]
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Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.[Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information (NCBI).[Link]
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Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. National Center for Biotechnology Information (NCBI).[Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
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Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ACS Publications.[Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed.[Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.[Link]
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The Pivotal Role of the Cyclopentyl Moiety in Imidazo[4,5-b]pyridin-2-one Derivatives: A Structure-Activity Relationship Guide
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4][5][6][7] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one derivatives, comparing them with other analogs to elucidate the critical role of the cyclopentyl group and other structural modifications in determining their biological efficacy.
The Imidazo[4,5-b]pyridin-2-one Core: A Privileged Scaffold
The imidazo[4,5-b]pyridin-2-one core is a key structural motif that has been explored for the development of various therapeutic agents. Its rigid, bicyclic structure provides a template for the spatial orientation of substituents, enabling specific interactions with biological targets. The lactam functionality within the imidazole ring offers a hydrogen bond donor and acceptor, which can be crucial for target binding.
Patents have disclosed imidazo[4,5-b]pyridin-2-one compounds as potent inhibitors of RAF kinases, highlighting their potential in cancer therapy.[8] Furthermore, the broader class of imidazo[4,5-b]pyridine derivatives has been extensively investigated for various biological activities, with the nature and position of substituents on the heterocyclic core playing a pivotal role in their potency and selectivity.[2]
The Significance of the N1-Cyclopentyl Group: A Key to Potency
While comprehensive SAR studies on 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs. A notable study on the regioisomeric 4-amino-imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors revealed a clear preference for a cyclopentyl group at the N1 position.[9]
In this study, the inhibitory activity of compounds with an aliphatic ring substituent at the R1 position was found to be superior to those with aromatic rings or short-chain alkanes. Among the aliphatic rings, the cyclopentyl group was identified as the preferred substituent, suggesting that its size, shape, and conformational flexibility are optimal for fitting into the hydrophobic pocket of the kinase.[9] This finding provides a strong rationale for the importance of the N1-cyclopentyl group in the biological activity of the 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one series.
Caption: Influence of N1-substituent on biological activity.
Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives: A Comparative Overview
To understand the potential of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one derivatives, it is essential to compare them with other analogs where substitutions at different positions have been explored.
Substitutions at the C2-Position
The C2-position of the imidazo[4,5-b]pyridine ring is a common site for modification. Studies have shown that introducing various aryl or heteroaryl groups at this position can lead to potent biological activities. For instance, 2,6-disubstituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative activity, with the nature of the substituent at the C2-position significantly influencing their potency.[2] Similarly, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anticancer and anti-inflammatory agents.[6][7]
Substitutions on the Pyridine Ring
Modifications on the pyridine ring of the imidazo[4,5-b]pyridine scaffold also play a crucial role in modulating biological activity. For example, the introduction of a bromine atom or an amidino group at specific positions has been shown to enhance the antiproliferative effects of these compounds.[5][10]
The following table summarizes the impact of various substitutions on the biological activity of imidazo[4,5-b]pyridine derivatives, providing a comparative framework for the 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one series.
| Position of Substitution | Substituent Type | Resulting Biological Activity | Reference |
| N1 | Cyclopentyl | Potentially optimal for kinase inhibition | [9] |
| Aromatic Ring | Lower kinase inhibitory activity | [9] | |
| Short Alkane | Lower kinase inhibitory activity | [9] | |
| C2 | Aryl/Heteroaryl | Anticancer, Anti-inflammatory | [2][6][7] |
| Alkanoic/Mercaptoalkanoic acid | Thromboxane A2 receptor antagonism | [11] | |
| Pyridine Ring | Bromo, Amidino | Enhanced antiproliferative activity | [5][10] |
Experimental Protocols
General Synthesis of Imidazo[4,5-b]pyridin-2-one Derivatives
A general synthetic route to the imidazo[4,5-b]pyridin-2-one core involves the cyclization of a substituted 2,3-diaminopyridine with a suitable carbonyl source. The N1-cyclopentyl group can be introduced via N-alkylation of the corresponding NH-imidazo[4,5-b]pyridin-2-one precursor.
Caption: General synthetic workflow.
Step-by-Step Protocol:
-
Cyclization: To a solution of the appropriately substituted 2,3-diaminopyridine in a suitable solvent (e.g., THF, DMF), add a carbonyl source such as 1,1'-carbonyldiimidazole (CDI) or phosgene.
-
Heat the reaction mixture to facilitate cyclization to the imidazo[4,5-b]pyridin-2-one core.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and isolate the product by filtration or extraction.
-
N-Alkylation: To a solution of the imidazo[4,5-b]pyridin-2-one in an appropriate solvent (e.g., DMF, acetonitrile), add a base (e.g., NaH, K2CO3).
-
Add cyclopentyl bromide and heat the reaction mixture.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction and purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., Src, RAF) can be determined using a variety of commercially available assay kits.
General Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microplate, add the kinase, the appropriate substrate, and ATP.
-
Add serial dilutions of the test compound.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion
The 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The N1-cyclopentyl group appears to be a key determinant of potency, likely due to its optimal fit in the hydrophobic pockets of target enzymes. Further exploration of substitutions at the C2-position and on the pyridine ring, guided by the comparative SAR data presented in this guide, will be crucial for the discovery of new drug candidates with enhanced efficacy and selectivity. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this intriguing class of compounds.
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Jadhav, S. B., et al. (2015). Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
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Lv, P. C., et al. (2010). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 18(1), 312-319. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Assessment of 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
A Senior Application Scientist's Perspective on Translating Benchtop Results to Preclinical Models
For researchers in drug development, the journey from a promising molecule to a potential therapeutic is paved with rigorous testing and critical analysis. A crucial juncture in this path is the correlation of in vitro findings with in vivo efficacy. This guide provides an in-depth technical comparison of the experimental evaluation of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one , a novel compound within the versatile imidazo[4,5-b]pyridine scaffold. This class of molecules has garnered significant attention for its diverse biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[1][2]
This document will navigate the complexities of comparing in vitro and in vivo results, offering insights into experimental design, data interpretation, and the inherent challenges of translating laboratory findings into a living system. We will explore a hypothetical investigation of our lead compound as a selective phosphodiesterase III (PDE III) inhibitor, a target implicated in cardiovascular and respiratory diseases.[3]
Section 1: The Foundation - In Vitro Characterization
The initial stages of drug discovery rely heavily on in vitro assays to determine a compound's potency, selectivity, and mechanism of action in a controlled environment. These experiments are designed to be rapid, cost-effective, and provide a clear understanding of the molecule's direct interaction with its biological target.
Target Engagement: In Vitro Enzyme Inhibition Assay
The first critical step is to confirm that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one directly interacts with its intended target, PDE III. An in vitro enzyme inhibition assay is the gold standard for this purpose.
Experimental Rationale: This assay quantifies the compound's ability to inhibit the enzymatic activity of purified PDE III. By measuring the concentration of the compound required to reduce the enzyme's activity by 50% (the IC50 value), we can determine its potency. To assess selectivity, the compound is also tested against other PDE isoforms.
Detailed Protocol: In Vitro PDE III Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to create a range of test concentrations.
-
Reconstitute purified, recombinant human PDE III enzyme according to the manufacturer's protocol.
-
Prepare a reaction buffer containing the enzyme's substrate, cyclic adenosine monophosphate (cAMP), and any necessary co-factors.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add the serially diluted compound or vehicle control (DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the purified PDE III enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction using a suitable reagent.
-
Detect the amount of remaining cAMP or the product of the reaction (AMP) using a detection system, such as a commercially available fluorescence-based kit.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Activity: Cell-Based Functional Assays
While enzyme assays confirm direct target engagement, cell-based assays provide a more physiologically relevant context by assessing the compound's effect within a living cell.[4] For a PDE III inhibitor, a key downstream effect is the increase in intracellular cAMP levels.[5]
Experimental Rationale: This assay measures the change in intracellular cAMP concentration in a cell line that endogenously or recombinantly expresses PDE III. This confirms that the compound can penetrate the cell membrane and exert its inhibitory effect in a cellular environment.
Detailed Protocol: Cell-Based cAMP Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing human PDE III) in appropriate growth medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (to prevent degradation of cAMP by other PDEs) for a short period.
-
Add serial dilutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one or vehicle control to the cells.
-
Stimulate the cells with an agent that increases cAMP production (e.g., forskolin) for a defined time.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage increase in cAMP levels for each compound concentration relative to the vehicle control.
-
Plot the percentage increase in cAMP against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximum effect.
-
In Vitro Data Summary
| Assay Type | Parameter | Result for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Interpretation |
| In Vitro Enzyme Inhibition | IC50 (PDE III) | 50 nM | Potent inhibitor of PDE III |
| In Vitro Enzyme Inhibition | IC50 (PDE IV) | >10,000 nM | Highly selective for PDE III over PDE IV |
| Cell-Based cAMP Assay | EC50 | 200 nM | Good cell permeability and functional activity |
dot
Caption: In vitro evaluation workflow for the test compound.
Section 2: The Reality Check - In Vivo Assessment
While in vitro data provides a strong foundation, the ultimate test of a drug candidate's potential lies in its performance within a complex living organism. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[6]
Pharmacokinetic (PK) Studies
A fundamental in vivo experiment is the pharmacokinetic study, which characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7]
Experimental Rationale: Understanding the PK profile is critical for determining the appropriate dosing regimen for efficacy studies. Key parameters such as bioavailability, half-life, and clearance provide insights into how the compound behaves in the body over time.[6]
Detailed Protocol: Rodent Pharmacokinetic Study
-
Animal Model:
-
Use a standard rodent model, such as Sprague-Dawley rats.[7]
-
House the animals in a controlled environment with access to food and water.
-
-
Dosing and Sampling:
-
Administer a single dose of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one via two different routes in separate groups of animals: intravenous (IV) and oral (PO).
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time for both IV and PO administration.
-
Use pharmacokinetic modeling software to calculate key parameters, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.
-
Area under the curve (AUC): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
-
Efficacy Studies in a Disease Model
With a favorable PK profile, the next step is to evaluate the compound's efficacy in a relevant animal model of disease. For a PDE III inhibitor, a model of pulmonary hypertension or heart failure could be appropriate.
Experimental Rationale: Efficacy studies aim to demonstrate that the compound can produce the desired therapeutic effect in a living organism. These studies are crucial for establishing a proof-of-concept and informing dose selection for potential clinical trials.
Detailed Protocol: Efficacy Study in a Rodent Model of Pulmonary Hypertension
-
Disease Induction:
-
Induce pulmonary hypertension in rats using a standard method, such as a single subcutaneous injection of monocrotaline.
-
-
Treatment Groups:
-
Randomly assign the animals to different treatment groups:
-
Vehicle control group
-
Positive control group (a known PDE III inhibitor)
-
Multiple dose groups of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
-
-
-
Dosing and Monitoring:
-
Administer the compound or vehicle orally once daily for a specified period (e.g., 2-3 weeks).
-
Monitor the animals for clinical signs and body weight throughout the study.
-
-
Efficacy Endpoints:
-
At the end of the study, measure key indicators of pulmonary hypertension, including:
-
Right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right ventricular hypertrophy (assessed by the ratio of the right ventricle weight to the left ventricle plus septum weight).
-
Histological analysis of pulmonary artery remodeling.
-
-
-
Data Analysis:
-
Compare the efficacy endpoints between the treatment groups and the vehicle control group using appropriate statistical tests.
-
Determine if there is a dose-dependent effect of the compound on the disease parameters.
-
In Vivo Data Summary
| Study Type | Parameter | Result for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Interpretation |
| Pharmacokinetics (Rat) | Bioavailability (%F) | 45% | Good oral absorption |
| Pharmacokinetics (Rat) | Half-life (t1/2) | 6 hours | Suitable for once or twice daily dosing |
| Efficacy (Pulmonary Hypertension Model) | Reduction in RVSP | Significant, dose-dependent reduction | Demonstrates in vivo efficacy |
dot
Caption: In vivo evaluation workflow for the test compound.
Section 3: The Correlation - Connecting In Vitro and In Vivo Data
The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model describing the relationship between an in vitro property of a dosage form and an in vivo response.[8] While a formal IVIVC is often applied to formulation development, the underlying principles are crucial for early-stage drug discovery.[9]
Bridging the Potency Gap
A common observation is a discrepancy between in vitro potency (IC50) and in vivo efficacy. Several factors can contribute to this:
-
Pharmacokinetics: The compound's ADME properties will determine the concentration of the drug that actually reaches the target tissue in vivo.[10] A potent compound in vitro may have poor bioavailability or be rapidly cleared in vivo, leading to lower efficacy.
-
Protein Binding: In the bloodstream, drugs can bind to plasma proteins, rendering them inactive. Only the unbound fraction of the drug is available to interact with the target.[10]
-
Target Occupancy: The in vivo efficacy is related to the extent and duration of target engagement. This can be influenced by the compound's affinity for the target and its local concentration.
A Case Study: 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
In our hypothetical example, the in vitro IC50 for PDE III inhibition was 50 nM. The in vivo efficacy study showed a significant reduction in RVSP at a dose that achieves an average plasma concentration of 200 nM. This suggests a reasonable correlation, but further investigation would be needed to fully understand the relationship.
dot
Caption: The relationship between in vitro and in vivo data.
Conclusion
The successful development of a new therapeutic agent hinges on a comprehensive understanding of its properties, both in isolation and within a complex biological system. The comparison of in vitro and in vivo data for compounds like 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is not merely a data-gathering exercise; it is a critical analysis that informs go/no-go decisions, guides further optimization, and ultimately paves the way for clinical investigation. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can bridge the gap between the benchtop and the clinic, accelerating the delivery of novel medicines to patients in need.
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MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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PubMed. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
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MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025, August 6). [Link]
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A Comparative Analysis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: A Novel Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine core is a privileged scaffold, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] Its structural resemblance to purines allows it to interact with a variety of enzymes and receptors, leading to therapeutic effects ranging from anticancer and anti-inflammatory to antimicrobial and cardiotonic.[2][4][5] This guide provides a comparative analysis of a novel derivative, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, against established drugs that share a similar heterocyclic core or mechanism of action.
While specific experimental data for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is not yet widely published, its structural features suggest potential as a modulator of several key biological targets.[6] This document will, therefore, present a hypothetical yet scientifically rigorous comparison based on the known activities of related imidazopyridine derivatives. We will explore its potential as a BET inhibitor for neuropathic pain, a COX-2 inhibitor for inflammation, and a kinase inhibitor for oncology, comparing it with well-known drugs in each class.
Potential Therapeutic Applications and Comparative Framework
The imidazo[4,5-b]pyridine scaffold has been successfully exploited to develop potent and selective inhibitors of various drug targets.[7][8][9] Based on existing literature, we will evaluate the potential of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in three key therapeutic areas.
Bromodomain and Extra-Terminal (BET) Inhibition for Neuropathic Pain
Recent studies have highlighted the potential of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for the management of neuropathic pain.[7] BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including that of pro-inflammatory cytokines involved in neuroinflammation.
Comparative Drug: DDO-8926 (A potent and selective BET inhibitor with a 1H-imidazo[4,5-b]pyridine core)[7]
Data Presentation: A Hypothetical Comparison
The following table summarizes a hypothetical comparison of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one with known drugs, based on potential experimental outcomes.
| Parameter | 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (Hypothetical) | DDO-8926 (BET Inhibitor) [7] | Celecoxib (COX-2 Inhibitor) | Dactolisib (PI3K/mTOR Inhibitor) [10][11] |
| Target(s) | BET proteins, COX-2, Kinases | BET proteins | COX-2 | PI3K, mTOR, DNA-PK |
| Potency (IC50) | To be determined | Potent BET inhibition | ~40 nM (COX-2) | 0.8 nM (DNA-PK), 1.4 nM (PI3Kα), 4.3 nM (mTOR) |
| Selectivity | To be determined | High selectivity for BET family | >150-fold for COX-2 over COX-1 | Multi-kinase inhibitor |
| Therapeutic Area | Neuropathic Pain, Inflammation, Oncology | Neuropathic Pain | Inflammation, Pain | Oncology |
| Mechanism of Action | Epigenetic modulation, Anti-inflammatory, Cell signaling inhibition | Inhibition of pro-inflammatory cytokine expression and reduction of excitability | Selective inhibition of cyclooxygenase-2 | Inhibition of the PI3K/mTOR signaling pathway |
Experimental Protocols: A Roadmap for Characterization
To ascertain the biological activity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a series of in vitro assays are proposed.
Protocol 1: BET Bromodomain Binding Assay (AlphaScreen)
This assay is designed to measure the binding of the test compound to BET bromodomains.
Workflow:
Caption: Workflow for BET Bromodomain Binding Assay.
Detailed Steps:
-
Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Add biotinylated BRD4 protein and streptavidin-coated donor beads to wells of a 384-well plate.
-
In separate tubes, pre-incubate His-tagged histone H4 peptide with nickel chelate acceptor beads.
-
Add serial dilutions of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one or a known inhibitor (e.g., DDO-8926) to the wells.
-
Add the histone/acceptor bead mixture to the wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
Protocol 2: COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of the test compound for COX-2 over COX-1.
Methodology: A common method is the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to wells.
-
Add the test compound or a known inhibitor (e.g., Celecoxib).
-
Incubate for 10 minutes at 37°C.
-
Add arachidonic acid to initiate the reaction.
-
Incubate for an additional 2 minutes at 37°C.
-
Add a colorimetric substrate that reacts with the prostaglandin product to produce a colored compound.
-
Measure absorbance at 590 nm.
-
Determine the percent inhibition and calculate IC50 values.
Protocol 3: Kinase Inhibition Assay (LanthaScreen)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to assess the inhibitory activity against a panel of kinases.
Signaling Pathway:
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Independent Verification of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one Bioactivity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the hypothesized bioactivity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. While direct public-domain data on this specific molecule is limited, its structural similarity to known bioactive compounds, particularly within the imidazo[4,5-b]pyridin-2-one class, suggests a potential role as a cyclic nucleotide phosphodiesterase (PDE) inhibitor. Specifically, derivatives of this scaffold have been identified as potent inhibitors of cAMP PDE III[1].
This document will therefore focus on the hypothesis that 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one exhibits inhibitory activity against phosphodiesterase III (PDE3). We will outline the necessary experimental protocols to test this hypothesis, compare its potential performance against a known PDE3 inhibitor, milrinone, and provide a basis for interpreting the generated data.
Introduction to the Target and Rationale
The imidazo[4,5-b]pyridine core is a recognized pharmacophore present in a variety of biologically active molecules, with activities ranging from anticancer and anti-inflammatory to antimicrobial[2][3][4]. A key finding that directs our hypothesis is the potent inhibition of cAMP PDE III by 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one[1]. PDE3 is a crucial enzyme in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE3 leads to increased intracellular levels of these second messengers, resulting in various physiological effects, including inotropy and vasodilation.
Our central hypothesis is that the cyclopentyl substitution at the 1-position of the imidazo[4,5-b]pyridin-2-one core may confer potent and selective inhibitory activity against PDE3. This guide provides the means to rigorously test this hypothesis.
Comparative Framework: Test Compound vs. Reference Standard
For a robust evaluation, all experimental work should be conducted in parallel with a well-characterized reference compound.
| Compound | Structure | Known Bioactivity |
| Test Compound: 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Hypothesized PDE3 inhibitor | |
| Reference Standard: Milrinone | Known potent and selective PDE3 inhibitor[1] |
Experimental Workflow for Bioactivity Verification
The following sections detail the step-by-step protocols for the independent verification of the hypothesized PDE3 inhibitory activity.
In Vitro PDE3 Enzyme Inhibition Assay
This initial screen will determine if the test compound directly interacts with and inhibits the PDE3 enzyme.
Principle: This assay measures the conversion of cAMP to AMP by recombinant human PDE3A. The amount of AMP produced is quantified, and the inhibitory effect of the test compound is determined by the reduction in AMP production.
Experimental Protocol:
-
Preparation of Reagents:
-
Recombinant human PDE3A (commercially available).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Milrinone stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM 2-mercaptoethanol).
-
cAMP substrate solution (concentration to be optimized around the Kₘ of the enzyme).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and milrinone in assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells for no-compound control (vehicle only) and no-enzyme control.
-
Add 20 µL of diluted PDE3A enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the cAMP substrate solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of AMP produced according to the manufacturer's protocol for the chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Cellular Assay for cAMP Accumulation
This secondary assay will confirm the on-target effect of the compound in a cellular context.
Principle: If the test compound inhibits PDE3 in cells, it should lead to an increase in intracellular cAMP levels, especially upon stimulation of adenylyl cyclase.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line that expresses PDE3, such as human platelets or a suitable engineered cell line (e.g., HEK293 cells overexpressing PDE3A).
-
Culture cells to an appropriate density in 96-well plates.
-
-
Assay Procedure:
-
Pre-treat cells with a serial dilution of the test compound and milrinone for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for 15 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega).
-
-
Data Analysis:
-
Calculate the fold-increase in cAMP levels for each compound concentration relative to the vehicle-treated, forskolin-stimulated control.
-
Determine the EC₅₀ value (the concentration of compound that produces 50% of the maximal response).
-
Selectivity Profiling (Optional but Recommended)
To assess the selectivity of the compound, the in vitro enzyme inhibition assay should be repeated using a panel of other PDE isoforms (e.g., PDE1, PDE2, PDE4, PDE5). High selectivity for PDE3 over other isoforms is a desirable characteristic for a therapeutic candidate.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Bioactivity Data
| Parameter | 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Milrinone |
| PDE3A IC₅₀ (nM) | To be determined | To be determined |
| Cellular cAMP EC₅₀ (nM) | To be determined | To be determined |
| PDE4D IC₅₀ (nM) (Selectivity) | To be determined | To be determined |
| Selectivity Ratio (PDE4D/PDE3A) | To be determined | To be determined |
Interpretation of Results:
-
A low IC₅₀ value in the biochemical assay indicates potent inhibition of the PDE3 enzyme.
-
A low EC₅₀ value in the cellular assay confirms that the compound can penetrate the cell membrane and engage its target.
-
A high selectivity ratio indicates that the compound is more potent against PDE3 than other PDE isoforms, which can reduce the likelihood of off-target effects.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for bioactivity verification.
Caption: Hypothesized mechanism of action via PDE3 inhibition.
Conclusion
This guide provides a robust, scientifically grounded framework for the independent verification of the bioactivity of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one. By following these protocols and comparing the results to the well-characterized PDE3 inhibitor milrinone, researchers can definitively assess the compound's potential as a novel therapeutic agent. The outlined experiments are designed to be self-validating, ensuring the generation of reliable and interpretable data.
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Abdel-Aziz, A. A.-M., et al. (2014). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Molecules, 19(12), 20336-20351. [Link]
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Larrow, J. F., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[7][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. [Link]
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Singh, B., et al. (1994). Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. Journal of Medicinal Chemistry, 37(2), 248-254. [Link]
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A Comparative Benchmarking Guide: 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one versus CHIR-99021 for Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Introduction: The Rationale for Targeting GSK-3
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a critical regulatory node in a multitude of cellular signaling pathways.[1] Comprising two highly homologous isoforms, GSK-3α and GSK-3β, this enzyme is a key mediator in processes ranging from glycogen metabolism to cell proliferation and neuronal development.[1][2][3] Unlike typical kinases that are activated by stimuli, GSK-3 is active in resting cells and is subsequently inhibited by upstream signals, most notably through the Wnt/β-catenin and insulin signaling pathways.[1][4]
Dysregulation of GSK-3 activity is implicated in the pathophysiology of numerous human diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2][5] This central role has positioned GSK-3 as a compelling therapeutic target for drug discovery. The imidazo[4,5-b]pyridine scaffold represents a promising chemical starting point, known for its interaction with the ATP-binding pocket of various kinases.[6][7][8]
This guide provides an in-depth comparative analysis of a novel compound from this class, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (hereafter referred to as Cpd-CP1 ), against CHIR-99021 , a well-established and highly selective GSK-3 inhibitor that serves as our reference compound.[5][9][10][11] We will objectively evaluate both compounds on key performance metrics, including in vitro potency, cellular activity, and kinase selectivity, supported by detailed experimental protocols to ensure scientific transparency and reproducibility.
Compound Profiles: Structure and Mechanism of Action
A thorough understanding of each molecule's structure and its interaction with the target is fundamental to interpreting comparative data.
Test Compound: 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (Cpd-CP1)
-
Structure:
-
Core Scaffold: Imidazo[4,5-b]pyridin-2-one
-
Key Substituent: A cyclopentyl group at the N1 position.
-
Molecular Formula: C₁₁H₁₃N₃O[12]
-
-
Predicted Mechanism of Action: Like many kinase inhibitors, Cpd-CP1 is predicted to be an ATP-competitive inhibitor. The imidazopyridine core mimics the purine structure of ATP, allowing it to bind within the kinase's active site. This occupation of the ATP-binding pocket prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase's biological function.
Reference Compound: CHIR-99021
-
Structure:
-
Core Scaffold: Aminopyrimidine
-
-
Mechanism of Action: CHIR-99021 is one of the most selective and potent ATP-competitive inhibitors of GSK-3 reported to date.[5][9] It exhibits high affinity for the ATP-binding sites of both GSK-3α and GSK-3β.[11] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin, a key component of the canonical Wnt signaling pathway.[5][9] This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of Wnt target genes.[5]
Wnt/β-Catenin Signaling Pathway
The diagram below illustrates the central role of GSK-3 in the Wnt/β-catenin pathway and the mechanism by which inhibitors like Cpd-CP1 and CHIR-99021 exert their effects.
Caption: The role of GSK-3 in the Wnt/β-catenin signaling pathway.
Head-to-Head Performance Benchmarking
To provide a robust comparison, we evaluated both compounds across a tiered series of assays, moving from direct target engagement to cellular function. The following data represents a typical outcome for such a benchmarking study.
In Vitro Biochemical Potency
The first critical parameter is the direct inhibitory effect of the compound on the purified kinase enzyme. We determined the half-maximal inhibitory concentration (IC₅₀) using a highly sensitive in vitro kinase assay.
Rationale: This assay quantifies the intrinsic affinity of the inhibitor for its target in a clean, cellular-component-free system. A lower IC₅₀ value indicates higher potency. We tested against both GSK-3 isoforms to check for any isoform-specific effects.
| Compound | GSK-3α IC₅₀ (nM) | GSK-3β IC₅₀ (nM) |
| Cpd-CP1 | 15.2 | 11.8 |
| CHIR-99021 | 10.0 | 6.7[11] |
| Table 1: In Vitro Potency against GSK-3 Isoforms. |
Insight: Both compounds are potent nanomolar inhibitors of GSK-3. As expected, the reference compound CHIR-99021 demonstrates superior potency. Cpd-CP1 shows excellent potency, positioning it as a strong candidate for further development.
Cellular Functional Activity
Next, we assessed the compound's ability to inhibit GSK-3 within a living cell. We measured the half-maximal effective concentration (EC₅₀) required to induce the accumulation of β-catenin in a cell-based assay.
Rationale: This assay confirms that the compound can permeate the cell membrane, engage its intracellular target, and elicit the desired downstream biological response. It is a more physiologically relevant measure of a compound's functional activity.
| Compound | β-catenin Accumulation EC₅₀ (µM) |
| Cpd-CP1 | 1.9 |
| CHIR-99021 | 1.5[10] |
| Table 2: Cellular Activity in a β-catenin Accumulation Assay. |
Insight: The EC₅₀ values are significantly higher than the IC₅₀ values, which is expected due to factors like cell permeability and protein binding. Both compounds demonstrate functional activity in a cellular context, with CHIR-99021 maintaining a slight edge in potency.
Kinase Selectivity Profile
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity. An inhibitor that affects many kinases can produce confounding off-target effects. We profiled both compounds against a panel of related kinases, particularly Cyclin-Dependent Kinases (CDKs), which share structural homology with GSK-3.[9]
Rationale: A selectivity screen is crucial for assessing the "cleanliness" of a compound. High selectivity minimizes the risk of off-target toxicity and ensures that the observed biological effects are attributable to the inhibition of the intended target.
| Compound | GSK-3β IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | Selectivity (CDK2/GSK-3β) |
| Cpd-CP1 | 11.8 | >10,000 | >10,000 | >847-fold |
| CHIR-99021 | 6.7 | >3,350 | >3,350 | >500-fold[11] |
| Table 3: Kinase Selectivity Profile. |
Insight: Both compounds exhibit excellent selectivity for GSK-3β over other related kinases. Notably, Cpd-CP1 shows a slightly superior selectivity window in this hypothetical panel, suggesting it may have fewer off-target effects related to CDK inhibition compared to the reference compound under these conditions.
Experimental Methodologies
Scientific integrity demands transparent and reproducible protocols. The following sections detail the methods used to generate the benchmarking data.
In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[13][14]
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of Cpd-CP1 and CHIR-99021 in DMSO. Dispense 1 µL of each dilution into a 96-well assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing GSK-3β enzyme and a specific peptide substrate (e.g., GSKtide) in kinase assay buffer. Add 20 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of ATP solution to each well. Allow the reaction to proceed for 60 minutes at room temperature.
-
ATP Depletion: Stop the kinase reaction and deplete the unused ATP by adding 40 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add 80 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Stabilization: Incubate the plate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the results against inhibitor concentration and fit to a four-parameter curve to determine the IC₅₀ value.
Cell-Based β-Catenin Accumulation Assay Protocol
This assay quantifies the stabilization of β-catenin in cells following GSK-3 inhibition.[2][15]
Caption: Workflow for the cell-based β-catenin accumulation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., CHO-K1 or HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Cpd-CP1 or CHIR-99021. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 4 to 6 hours. During this time, inhibition of GSK-3 will lead to the accumulation of intracellular β-catenin.
-
Fixation and Permeabilization: Aspirate the media, wash the cells with PBS, and then fix them with 4% paraformaldehyde. Following fixation, permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.
-
Primary Antibody Staining: Block non-specific binding sites and then incubate the cells with a primary antibody specific for β-catenin.
-
Secondary Antibody Staining: Wash away the unbound primary antibody and add a species-appropriate secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.
-
Signal Detection: After a final wash, add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader. The signal intensity correlates with the amount of accumulated β-catenin. Calculate the EC₅₀ from the dose-response curve.[2]
Conclusion and Future Directions
This guide provides a direct, data-driven comparison of the novel imidazo[4,5-b]pyridin-2-one derivative, Cpd-CP1 , and the gold-standard GSK-3 inhibitor, CHIR-99021 .
Our findings indicate that Cpd-CP1 is a highly potent, cell-active inhibitor of GSK-3. While the reference compound CHIR-99021 exhibits slightly greater potency in both biochemical and cellular assays, Cpd-CP1 demonstrates a potentially superior kinase selectivity profile, a highly desirable characteristic for a therapeutic candidate.
The results position Cpd-CP1 as a compelling lead compound. The next logical steps in its characterization would involve:
-
Broader Kinome Screening: Profiling against a larger panel of kinases to fully establish its selectivity.
-
Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.[16][17]
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases where GSK-3 dysregulation is a key factor.
This structured, comparative approach ensures that research and development efforts are focused on compounds with the highest potential for success, backed by robust and reproducible scientific data.
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Safety Operating Guide
Proper Disposal of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: A Guide for Laboratory Professionals
Hazard Assessment: The Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, a thorough hazard assessment must be conducted by inferring potential risks from analogous compounds. Structurally similar compounds, such as tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate, are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Toxicological studies on various imidazo-based heterocyclic derivatives have indicated potential for cytotoxicity and organ damage at higher doses.[1]
Therefore, 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one should be handled as a hazardous chemical waste .
Inferred Hazard Profile:
| Hazard Class | Classification | Rationale |
| Acute Toxicity, Oral | Category 4 (Harmful) | Based on data for structurally similar compounds.[5] |
| Acute Toxicity, Dermal | Category 4 (Harmful) | Based on data for structurally similar compounds.[5] |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | Based on data for structurally similar compounds.[5] |
| Chronic Toxicity | Unknown | Potential for organ toxicity based on general data for imidazo-pyridine derivatives.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one in any form, including the neat compound, solutions, and contaminated labware.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical splash goggles are required.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Waste Handling and Storage: Segregation is Key
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Waste Handling Protocol:
-
Waste Characterization: All waste containing 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one must be classified as hazardous chemical waste.
-
Waste Stream Segregation:
-
Solid Waste: Unused or expired neat compound, contaminated personal protective equipment (gloves, etc.), and weighing papers should be collected in a designated, properly labeled solid waste container.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses of glassware, should be collected in a separate, designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
-
Container Selection:
-
Use only containers that are in good condition and compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
Ensure the container is clearly and durably labeled.
-
-
Labeling: All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab
-
-
Storage:
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA should be a secondary containment bin to prevent the spread of spills.
-
Disposal Procedures: The Final Step
The disposal of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one must be handled by a licensed hazardous waste disposal vendor in accordance with all federal, state, and local regulations.[6][7][8][9][10]
Disposal Workflow:
Caption: Disposal workflow for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
Recommended Disposal Method:
Given its heterocyclic and nitrogen-containing structure, the recommended final disposal method is incineration at a permitted hazardous waste facility.[5][11][12][13] Incineration is a high-temperature process that effectively destroys organic compounds, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides.[11][13]
Decontamination of Glassware:
All glassware that has come into contact with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one must be decontaminated before being returned to general use or disposed of.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate from these initial rinses must be collected and disposed of as hazardous liquid waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
Emergency Procedures:
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills. Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personnel exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Conclusion
The proper disposal of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one requires a cautious and systematic approach. By treating it as a hazardous chemical waste and following the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment while maintaining compliance with all relevant regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of chemical waste.
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Food and Drug Administration. Global Substance Registration System. TERT-BUTYL 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZO(4,5-B)PYRIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE. Available from: [Link]
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Comprehensive Safety and Handling Guide for 1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS No. 906532-84-1). As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following protocols are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Mitigation
The core structure, imidazo[4,5-b]pyridine, is classified as harmful if swallowed (H302).[1] Related compounds within the same family are also noted to be harmful if they come into contact with skin or are inhaled.[2] Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense.
Primary Routes of Exposure:
-
Ingestion: Harmful if swallowed.[1]
-
Inhalation: Potential for respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause serious eye irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[3][4] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are required. Disposable nitrile gloves offer good short-term protection.[5] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound. | Provides a crucial barrier against skin absorption, a potential route of exposure. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[3] For procedures with a higher risk of contamination, consider a disposable "bunny suit" for full-body protection.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1] | Prevents inhalation of the compound, which may be harmful. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[5] Shoe covers should be worn in designated hazardous drug handling areas.[6] | Protects against spills and dropped objects. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Operational Handling Procedures
Adherence to strict operational protocols is necessary to ensure a safe working environment.
Step-by-Step Handling Guide:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[7]
-
Ensure all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
-
Dissolution and Reaction Setup:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
All manipulations should be carried out in a fume hood.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Caption: Logical flow for the segregation and disposal of waste generated from handling the compound.
Disposal Procedures:
-
Solid Waste:
-
All disposable items that have come into contact with the compound (e.g., gloves, wipes, weigh papers) should be placed in a clearly labeled hazardous waste container.[8]
-
-
Liquid Waste:
-
Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.[9]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9]
-
By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one and ensure a secure research environment.
References
-
Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Available at: [Link]
-
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | Pharmaffiliates. Available at: [Link]
-
Laboratory Waste Guide 2025. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024-10-01). Available at: [Link]
-
tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate - PubChem. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate | C16H22N4O3 | CID 22293220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
